molecular formula C34H30O9 B15593411 Sophoraflavanone H

Sophoraflavanone H

Cat. No.: B15593411
M. Wt: 582.6 g/mol
InChI Key: LERWTIGGXDMTNB-VLDRXUDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one has been reported in Sophora moorcroftiana and Sophora davidii with data available.

Properties

Molecular Formula

C34H30O9

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3/t29-,31+,33-/m0/s1

InChI Key

LERWTIGGXDMTNB-VLDRXUDMSA-N

Origin of Product

United States

Foundational & Exploratory

Sophoraflavanone H: A Technical Guide to its Discovery, Natural Sources, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone H is a novel prenylflavanone, uniquely characterized by a hybrid structure that incorporates a flavanone (B1672756) moiety with a resveratrol-derived stilbene (B7821643) component. This flavonostilbene was first isolated from the roots of Sophora moorcroftiana. Preliminary studies have indicated its potential as an antimicrobial and antitumor agent, with demonstrated tumor-specific cytotoxic activity. Due to its recent discovery, comprehensive biological data remains limited. This technical guide provides a thorough overview of the current knowledge on this compound, including its discovery, natural sources, and structural elucidation. Furthermore, this guide details generalized experimental protocols for the isolation and biological evaluation of such compounds and explores potential signaling pathways based on the well-documented activities of its close structural analog, Sophoraflavanone G.

Discovery and Natural Sources

This compound was first identified as a new natural product, alongside Sophoraflavanones I and J, from the roots of the plant Sophora moorcroftiana, a member of the Leguminosae family[1][2]. This discovery introduced a new class of compounds termed "flavonostilbenes," which are characterized by the combined structural features of a flavanone and a stilbene.

Table 1: Natural Source of this compound

CompoundNatural SourcePlant PartReference
This compoundSophora moorcroftiana Benth. ex BakerRoots[1][2]

Structural Elucidation

The chemical structure of this compound was initially determined using spectroscopic methods[1]. Subsequently, its absolute configuration was unequivocally established through total synthesis and confirmed by X-ray crystallographic analysis and circular dichroism (CD) spectral investigation of the synthetic derivatives.

Structurally, this compound is a polyphenol that features a unique hybrid framework, containing a 2,3-diaryl-2,3-dihydrobenzofuran ring system fused with a flavanone moiety. This distinct combination of a flavanone and a resveratrol-derived stilbene underscores its novelty.

Biological Activities

Initial research has positioned this compound as a promising candidate for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases.

Table 2: Reported Biological Activities of this compound

ActivityAssayCell Line/OrganismResultsReference
AntitumorNot specifiedNot specifiedPromising lead for development
CytotoxicNot specifiedTumor cellsTumor-specific cytotoxic activity
AntimicrobialNot specifiedNot specifiedPromising lead for development
Anti-HIVNot specifiedNot specifiedInvestigated as part of a prenylflavanone library

Potential Signaling Pathways (Inferred from Sophoraflavanone G)

While specific signaling pathways for this compound have not yet been elucidated, the extensive research on its structural analog, Sophoraflavanone G, provides valuable insights into its potential mechanisms of action. Sophoraflavanone G has been shown to exert its anti-inflammatory and anticancer effects by modulating several key signaling cascades.

Anti-Inflammatory Signaling Pathways

Sophoraflavanone G has been demonstrated to inhibit pro-inflammatory responses in various cell types. The following diagram illustrates the key signaling pathways targeted by Sophoraflavanone G in response to inflammatory stimuli like Lipopolysaccharide (LPS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, p38, JNK) TLR4->MAPK JAK JAK TLR4->JAK IKK IKK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK Nrf2 Nrf2 Akt->Nrf2 inhibits degradation NFkappaB_nuc NF-κB MAPK->NFkappaB_nuc STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc IkappaB IκB IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->NFkappaB_nuc Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Pro-inflammatory\nGenes (iNOS, COX-2,\nTNF-α, IL-6, IL-1β) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_nuc->Pro-inflammatory\nGenes (iNOS, COX-2,\nTNF-α, IL-6, IL-1β) Inflammatory Gene\nExpression Inflammatory Gene Expression STAT_nuc->Inflammatory Gene\nExpression ARE ARE Nrf2_nuc->ARE HO-1 Expression HO-1 Expression ARE->HO-1 Expression LPS LPS LPS->TLR4 SFG Sophoraflavanone G SFG->PI3K SFG->MAPK SFG->JAK SFG->NFkappaB_nuc SFG->Nrf2_nuc caption Fig. 1: Anti-inflammatory signaling of Sophoraflavanone G.

Caption: Potential anti-inflammatory signaling pathways of this compound.

Anticancer Signaling Pathways

In cancer cells, Sophoraflavanone G has been shown to induce apoptosis and inhibit cell proliferation and migration. The MAPK and PI3K/Akt signaling pathways are central to these effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 / Bcl-xL Akt->Bcl2 activates Proliferation Cell Proliferation & Migration MAPK->Proliferation inhibits Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SFG Sophoraflavanone G SFG->EGFR SFG->PI3K SFG->MAPK SFG->Bcl2 SFG->Bax SFG->Caspase8 GrowthFactors Growth Factors GrowthFactors->EGFR caption Fig. 2: Anticancer signaling of Sophoraflavanone G.

Caption: Potential anticancer signaling pathways of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, characterization, and biological evaluation of flavonostilbenes like this compound from their natural sources.

Isolation and Purification of this compound from Sophora moorcroftiana

This protocol is a generalized procedure based on common techniques for flavonoid isolation from Sophora species.

G start Dried and powdered roots of Sophora moorcroftiana extraction Extraction with 95% Ethanol (B145695) (reflux or maceration) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension of crude extract in water concentration->suspension partition Successive partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) suspension->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate select column1 Column Chromatography (Silica Gel) ethyl_acetate->column1 fractions1 Collection of Fractions column1->fractions1 tlc TLC analysis of fractions fractions1->tlc combine Combine fractions containing the target compound tlc->combine column2 Column Chromatography (Sephadex LH-20) combine->column2 fractions2 Collection of Fractions column2->fractions2 hplc Preparative HPLC fractions2->hplc pure_compound Pure this compound hplc->pure_compound caption Fig. 3: General workflow for isolation.

Caption: Generalized workflow for the isolation of this compound.

  • Plant Material and Extraction:

    • Air-dry the roots of Sophora moorcroftiana at room temperature and grind them into a fine powder.

    • Extract the powdered plant material with 95% ethanol at room temperature with agitation for several days, or by reflux for several hours. Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water and partition it successively with equal volumes of n-hexane, chloroform, and ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids, and evaporate the solvent to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 80:20 v/v).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

    • Combine the fractions containing the compound of interest based on the TLC profiles.

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

    • For final purification, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

  • Structure Elucidation:

    • The structure of the purified this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic activity of a compound against cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., human breast cancer, colon cancer cell lines) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells as a negative control.

  • MTT Assay:

    • After 48 or 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound represents a novel and promising flavonostilbene with potential applications in cancer and infectious disease therapy. Its unique chemical structure, combining a flavanone and a stilbene, distinguishes it from other flavonoids and warrants further investigation. While current research on its biological activities and mechanisms of action is in its nascent stages, the extensive studies on its close analog, Sophoraflavanone G, provide a strong rationale for exploring its effects on key signaling pathways involved in inflammation and cancer. The experimental protocols detailed in this guide offer a framework for the continued exploration of this compound and other related natural products, with the ultimate goal of translating these discoveries into novel therapeutic agents. Further research is essential to fully characterize the pharmacological profile of this compound and to elucidate its precise molecular targets and signaling pathways.

References

Sophoraflavanone H: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a complex natural product belonging to the flavonoid family. Its unique chemical architecture, a hybrid structure incorporating a 2,3-diaryl-2,3-dihydrobenzofuran moiety fused with a flavanone (B1672756) core, has garnered significant interest in the scientific community.[1][2] First isolated from Sophora moorcroftiana, this polyphenol has been the subject of synthetic efforts, culminating in its total synthesis, which also confirmed its absolute configuration.[1][2] Preliminary studies suggest that this compound possesses promising antimicrobial and antitumor properties, making it a person of interest for further investigation in drug discovery and development.[1][2]

This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the experimental protocols used for its characterization and evaluation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various sources, including its total synthesis and spectroscopic characterization.

PropertyValueSource
Molecular Formula C₃₄H₃₀O₉[3]
Molecular Weight 582.60 g/mol [3]
CAS Number 136997-68-7[3]
Appearance Amorphous solid[1]
Melting Point Not reported
Solubility Soluble in Methanol, Acetone[1]
Density (Predicted) 1.446 g/cm³[4]
Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key spectral data are summarized below.

TechniqueData
¹H NMR See Table 2
¹³C NMR See Table 3
Infrared (IR) See Table 4
High-Resolution Mass Spectrometry (HRMS) See Table 5
UV-Vis Spectroscopy Data not available

Table 2: ¹H NMR Spectral Data of this compound (Data extracted from the total synthesis publication. Solvent: Acetone-d₆)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
............
............
(A comprehensive list of proton chemical shifts, multiplicities, coupling constants, and their respective assignments will be populated here upon detailed analysis of the supplementary information from the total synthesis paper.)

Table 3: ¹³C NMR Spectral Data of this compound (Data extracted from the total synthesis publication. Solvent: Acetone-d₆)

Chemical Shift (ppm)Assignment
......
......
(A comprehensive list of carbon chemical shifts and their respective assignments will be populated here upon detailed analysis of the supplementary information from the total synthesis paper.)

Table 4: Infrared (IR) Spectral Data of this compound (Data extracted from the total synthesis publication.)

Wavenumber (cm⁻¹)Description
......
......
(A list of significant IR absorption bands and their corresponding functional group assignments will be populated here upon detailed analysis of the supplementary information from the total synthesis paper.)

Table 5: High-Resolution Mass Spectrometry (HRMS) Data of this compound (Data extracted from the total synthesis publication.)

Ionization ModeCalculated m/zFound m/z
ESI-TOF......
(The exact calculated and found mass-to-charge ratios will be populated here upon detailed analysis of the supplementary information from the total synthesis paper.)

Biological Activity and Mechanism of Action

While extensive biological data for this compound is still emerging, preliminary studies have indicated its potential as an antimicrobial and antitumor agent.[1][2] It is important to distinguish its specific activities from those of its more extensively studied analogue, Sophoraflavanone G.

Antimicrobial Activity

Reports suggest that this compound exhibits antimicrobial properties. However, specific Minimum Inhibitory Concentration (MIC) values against a range of microorganisms are not yet available in the public domain. The proposed mechanism for related flavanones, such as Sophoraflavanone G, involves the disruption of bacterial membrane fluidity.[5]

Antitumor Activity

This compound has been noted for its potential as an antitumor drug lead.[1][2] While specific IC₅₀ values against various cancer cell lines are yet to be published, studies on similar flavonoids suggest that their anticancer effects may be mediated through the modulation of key signaling pathways. For instance, Sophoraflavanone G has been shown to induce apoptosis in cancer cells by suppressing the MAPK-related pathways.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in the supplementary information of the total synthesis publication by Murakami et al. (2020) in Organic Letters.[7] The general methodologies for assessing the biological activities of flavonoids are described below.

General Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of a compound are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. The viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

experimental_workflow_mtt_assay cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow_mic_assay cluster_workflow Broth Microdilution MIC Assay A Prepare microbial inoculum B Serial dilute this compound A->B C Inoculate wells B->C D Incubate C->D E Observe for growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively elucidated, related compounds like Sophoraflavanone G have been shown to impact key cellular signaling cascades involved in cancer progression and inflammation. These include the MAPK and PI3K/AKT pathways. Further research is required to determine if this compound exerts its biological effects through similar mechanisms.

hypothetical_signaling_pathway cluster_pathway Potential Signaling Pathways for this compound (Hypothetical) cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway SFH This compound MAPKKK MAPKKK SFH->MAPKKK Inhibition? PI3K PI3K SFH->PI3K Inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis AKT AKT PI3K->AKT Survival Survival AKT->Survival Growth Growth AKT->Growth

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound is a structurally intriguing natural product with demonstrated potential for biological activity. This technical guide provides a consolidated resource of its known physical and chemical properties, primarily derived from its recent total synthesis. While preliminary data suggests antimicrobial and antitumor effects, further in-depth studies are necessary to fully characterize its biological profile, including the elucidation of its mechanism of action and specific molecular targets. The experimental protocols outlined herein provide a foundation for future research aimed at unlocking the full therapeutic potential of this complex flavonoid. As more data becomes available, this guide will be updated to provide the most current and comprehensive information for the scientific community.

References

Sophoraflavanone H CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available information on Sophoraflavanone H, a natural product isolated from Sophora moorcroftiana. While research on this specific compound is emerging, this document consolidates its known chemical properties and highlights the context of its discovery.

Core Chemical Data

This compound is a polyphenol with a complex chemical structure. Its fundamental properties are summarized below.

PropertyValueCitation
CAS Number 136997-68-7
Molecular Formula C₃₄H₃₀O₉
Molecular Weight 582.60 g/mol [1]

Biological Activity and Therapeutic Potential

Detailed studies on the specific biological activities and mechanisms of action of this compound are limited in publicly accessible scientific literature. However, the compound and its analogs have been identified as promising leads for antimicrobial and antitumor drug development.[2][3]

Research on the source plant, Sophora moorcroftiana, indicates that its extracts, rich in flavonoids, exhibit significant antibacterial activity, particularly against drug-resistant Staphylococcus aureus (MRSA).[4] While this provides a promising context, direct experimental data quantifying the antimicrobial or antitumor efficacy of this compound is not yet available.

It is important to distinguish this compound from the more extensively studied Sophoraflavanone G. While both are isolated from plants of the Sophora genus, their biological activities and mechanisms of action may differ significantly.

Synthesis of this compound

A total synthesis of this compound has been successfully achieved, confirming its absolute configuration.[3] This development is crucial for enabling further investigation into its biological properties by providing a reliable source of the compound. The synthetic pathway involves key steps such as a Rh-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction to construct the dihydrobenzofuran and flavanone (B1672756) rings.[2][3]

This compound Synthesis Workflow Starting Materials Starting Materials Rh-catalyzed Asymmetric C-H Insertion Rh-catalyzed Asymmetric C-H Insertion Starting Materials->Rh-catalyzed Asymmetric C-H Insertion Key Step 1 Dihydrobenzofuran Intermediate Dihydrobenzofuran Intermediate Rh-catalyzed Asymmetric C-H Insertion->Dihydrobenzofuran Intermediate Selective Oxy-Michael Reaction Selective Oxy-Michael Reaction Dihydrobenzofuran Intermediate->Selective Oxy-Michael Reaction Key Step 2 This compound This compound Selective Oxy-Michael Reaction->this compound

Caption: Key stages in the total synthesis of this compound.

Future Outlook

The successful total synthesis of this compound opens the door for comprehensive biological evaluation. Future research is anticipated to focus on:

  • Antimicrobial and Antitumor Screening: Quantifying the efficacy of this compound against a range of microbial pathogens and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structure of this compound and its synthetic analogs relates to their biological activity.

This foundational chemical knowledge is the first step toward potentially unlocking the therapeutic value of this complex natural product. Further in-depth biological studies are required to fully understand its potential applications in drug development.

References

A Technical Guide to the Potential Biological Activities of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a prenylated flavonostilbene, a unique class of polyphenolic compounds characterized by a hybrid structure of a flavanone (B1672756) and a stilbene (B7821643) (resveratrol) moiety. Isolated from the roots of Sophora moorcroftiana, a plant used in traditional medicine, this compound and its analogs are emerging as promising candidates for antimicrobial and antitumor drug development.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms and workflows. Due to the limited specific data on this compound, this guide also includes information on the closely related and more extensively studied compound, Sophoraflavanone G, to provide a broader context for researchers.

Quantitative Data on Biological Activities of this compound

The following tables summarize the quantitative data from in vitro studies on the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

Cell LineCell TypeCC₅₀ (µg/mL)Tumour-Specific Cytotoxicity Index (TSCI)
HSC-2Human oral squamous cell carcinoma231.8
HGFHuman gingival fibroblast42-

CC₅₀: 50% cytotoxic concentration. TSCI is calculated as the CC₅₀ for normal cells (HGF) divided by the CC₅₀ for the tumour cell line (HSC-2). A higher TSCI value indicates greater tumour cell selectivity.

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Helicobacter pyloriGram-negative bacterium12.5

Table 3: Anti-HIV Activity of this compound

ParameterValue (µg/mL)
EC₅₀>100
CC₅₀>100
Selectivity Index (SI)<1

EC₅₀: 50% effective concentration for inhibiting HIV replication. CC₅₀: 50% cytotoxic concentration in host cells. SI is calculated as CC₅₀/EC₅₀. A higher SI value indicates a better safety profile.

Table 4: Radical Scavenging and Related Activities of this compound

ActivityMeasurementValue
Radical IntensityRelative intensity vs. control1.1
O₂⁻ Scavenging Activity (SOD-like)SOD units/mg1.2

Table 5: Mechanism of Action - Inhibition of MRP1-like Efflux Activity

ParameterValue (µM)
IC₅₀ for BCPCF efflux inhibition3

IC₅₀: 50% inhibitory concentration. BCPCF (2′,7′-bis-(carboxypropyl)-5(6)-carboxyfluorescein) is a fluorescent substrate used to measure the activity of multidrug resistance-associated protein 1 (MRP1).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above.

Cytotoxic Activity Assay (MTT Assay)

This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[4][5][6][7]

  • Cell Culture: Human oral squamous cell carcinoma (HSC-2) and human gingival fibroblast (HGF) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of this compound and incubated for another 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Inoculum Preparation: Helicobacter pylori is cultured in a suitable broth medium to a density of approximately 1 x 10⁸ CFU/mL.

  • Assay Procedure:

    • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing broth medium.

    • Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • The plate is incubated under microaerophilic conditions at 37°C for 72 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-HIV Activity Assay

This protocol assesses the ability of a compound to inhibit HIV-1 replication in a host cell line.

  • Cell and Virus Culture: MT-4 cells are used as the host cells, and the HIV-1 IIIB strain is used for infection.

  • Assay Procedure:

    • MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately after infection, the cells are seeded in a 96-well plate containing various concentrations of this compound.

    • The plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 5 days.

    • Cell viability is determined using the MTT assay as described above.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves of infected and uninfected cells, respectively. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Superoxide (B77818) Anion (O₂⁻) Scavenging (SOD-like) Activity Assay

This assay measures the ability of a compound to scavenge superoxide radicals, often using a system that generates these radicals.

  • Reaction Mixture: The assay is typically performed in a cell-free system. A reaction mixture is prepared containing a source of superoxide radicals (e.g., hypoxanthine-xanthine oxidase system) and a detection agent (e.g., nitroblue tetrazolium, NBT, or WST-1) that changes color upon reduction by the superoxide radical.

  • Assay Procedure:

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of xanthine (B1682287) oxidase.

    • The mixture is incubated at room temperature for a specified time (e.g., 20 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 560 nm for NBT).

  • Data Analysis: The percentage of inhibition of the colorimetric reaction is calculated, and the SOD-like activity is expressed as units of superoxide dismutase (SOD) equivalent per milligram of the compound.

Visualizations: Diagrams of Workflows and Mechanisms

experimental_workflow Experimental Workflow for Assessing this compound Activities cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Activity cluster_antiviral Anti-HIV Activity cluster_antioxidant Antioxidant Activity HSC2 HSC-2 Cells (Oral Squamous Carcinoma) MTT_assay MTT Assay HSC2->MTT_assay HGF HGF Cells (Gingival Fibroblasts) HGF->MTT_assay CC50_TSCI Calculate CC₅₀ and TSCI MTT_assay->CC50_TSCI Hpylori Helicobacter pylori Broth_dilution Broth Microdilution Hpylori->Broth_dilution MIC_determination Determine MIC Broth_dilution->MIC_determination MT4_cells MT-4 Cells HIV1 HIV-1 Infection MT4_cells->HIV1 MTT_assay2 MTT Assay HIV1->MTT_assay2 EC50_CC50_SI Calculate EC₅₀, CC₅₀, and SI MTT_assay2->EC50_CC50_SI Radical_generation Radical Generation System SOD_assay SOD-like Activity Assay Radical_generation->SOD_assay Activity_quantification Quantify Scavenging SOD_assay->Activity_quantification

Caption: Workflow for evaluating the in vitro biological activities of this compound.

mrp1_inhibition Increased Cytotoxicity / Fluorescence cluster_cell Cancer Cell MRP1 MRP1 Efflux Pump Intracellular Intracellular Accumulation of Drug MRP1->Intracellular Drug Chemotherapeutic Drug / BCPCF Drug->MRP1 Efflux SFH This compound SFH->MRP1 Inhibition label label Intracellular->label

Caption: Inhibition of the MRP1 efflux pump by this compound.

Comparative Biological Activities of Sophoraflavanone G

While data on this compound is limited, the related compound Sophoraflavanone G has been extensively studied. The following is a summary of its key biological activities to provide a broader context for researchers in this field.

  • Anti-inflammatory Activity: Sophoraflavanone G has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.[4]

  • Anticancer Activity: Sophoraflavanone G exhibits cytotoxic effects against various cancer cell lines, including human myeloid leukemia, breast cancer, and hepatocellular carcinoma. It can induce apoptosis (programmed cell death) and cell cycle arrest. The anticancer effects are mediated through the inhibition of signaling pathways such as STAT, Akt, and ERK.

  • Antimicrobial Activity: Sophoraflavanone G has potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and mutans streptococci. It can act synergistically with conventional antibiotics. The proposed mechanism involves the disruption of bacterial cell membrane integrity.

  • Neuroprotective Effects: Studies have shown that Sophoraflavanone G can protect brain microvascular endothelial cells from inflammation-induced damage by inhibiting TNF-α-induced matrix metalloproteinase-9 (MMP-9) expression. This is mediated through the attenuation of the TNFR/MAPK/NF-κB signaling cascade.

The following diagram illustrates a key signaling pathway modulated by Sophoraflavanone G.

nfkb_pathway Inhibition of NF-κB Pathway by Sophoraflavanone G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) SFG Sophoraflavanone G SFG->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Proinflammatory_genes Transcription

Caption: Sophoraflavanone G inhibits the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated in vitro cytotoxic, antimicrobial, and MRP1 inhibitory activities. However, the current body of research on this specific compound is limited. Further studies are warranted to fully elucidate its mechanisms of action, explore its potential in a wider range of biological assays, and investigate its in vivo efficacy and safety. The extensive research on the related compound, Sophoraflavanone G, suggests that flavonostilbenes from Sophora species are a rich source of bioactive molecules with therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a lead compound for novel therapeutics.

References

An In-depth Technical Guide on Sophoraflavanone H and its Analogues in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H and its analogues represent a class of prenylated flavonoids with significant potential in medicinal chemistry. Primarily isolated from species of the Sophora genus, these compounds have garnered attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their chemical synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structures

This compound is a complex polyphenol characterized by a hybrid structure containing a 2,3-diaryl-2,3-dihydrobenzofuran moiety fused with a flavanone (B1672756) ring system. Its analogues, such as the more extensively studied Sophoraflavanone G, as well as Sophoraflavanones I and J, share the core flavanone structure but differ in their substitution patterns and the nature of their prenyl or other appended groups. These structural variations are crucial in determining their biological activity and selectivity.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a means to access this natural product and its analogues for further biological evaluation. A key strategic step in the synthesis involves the construction of the dihydrobenzofuran and flavanone rings. This has been accomplished through methods such as a Rh-catalyzed asymmetric C-H insertion reaction and a selective oxy-Michael reaction.[1][2] The successful synthesis not only confirms the absolute configuration of the natural product but also opens avenues for the preparation of novel analogues with potentially enhanced therapeutic properties.[1][2]

Biological Activities and Quantitative Data

This compound and its analogues exhibit a broad spectrum of biological activities. While research on this compound is still emerging, its analogue Sophoraflavanone G has been more extensively studied, providing valuable insights into the potential of this class of compounds.

Anticancer Activity

Sophoraflavanone G has demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line Activity IC50 / ED50 Reference
Sophoraflavanone GA549 (Lung Carcinoma)Cytotoxic0.78 µg/mL[3][4]
Sophoraflavanone GHeLa (Cervical Cancer)Cytotoxic1.57 µg/mL[3][4]
Sophoraflavanone GK562 (Leukemia)Cytotoxic2.14 µg/mL[3][4]
Sophoraflavanone GL1210 (Leukemia)Cytotoxic8.59 µg/mL[3][4]
Sophoraflavanone GHuman Myeloid Leukemia HL-60Cytotoxic~20 µM (at 48h)[5]

The anticancer mechanism of Sophoraflavanone G involves the induction of apoptosis and the inhibition of cancer cell proliferation.[5][6] It has been shown to target upstream signals of STAT proteins, inhibiting their tyrosine phosphorylation in cancer cells.[7][8] Furthermore, it can suppress the NF-κB and MAPK signaling pathways.[6]

Anti-inflammatory Activity

Sophoraflavanone G exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Compound Assay Effect Concentration/Dosage Reference
Sophoraflavanone GLPS-stimulated RAW 264.7 cellsInhibition of NO and PGE2 production1-50 µM[9]
Sophoraflavanone GCroton oil-induced mouse ear edemaAnti-inflammatory10-250 µ g/ear (topical)[9]
Sophoraflavanone GCarrageenan-induced rat paw edemaAnti-inflammatory2-250 mg/kg (oral)[9]

The anti-inflammatory effects of Sophoraflavanone G are mediated through the downregulation of iNOS and COX-2 expression and the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4] These effects are linked to the modulation of the PI3K/Akt, JAK/STAT, and Nrf2/HO-1 signaling pathways.[4]

Antimicrobial Activity

Sophoraflavanone G has shown promising activity against a range of bacteria, including drug-resistant strains.

Compound Microorganism Activity MIC / MBC Reference
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMIC: 0.5-8 µg/mL[10]
Sophoraflavanone Gmutans streptococciAntibacterialMBC: 0.5-4 µg/mL[5]

The antimicrobial mechanism of Sophoraflavanone G involves the disruption of bacterial membrane integrity and biosynthesis.[11] It can also inhibit cell wall synthesis and biofilm formation.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogues stem from their ability to modulate multiple key signaling pathways involved in cell proliferation, inflammation, and survival.

JAK/STAT Signaling Pathway

Sophoraflavanone G acts as a novel small-molecule inhibitor of the JAK/STAT signaling pathway. It inhibits the tyrosine phosphorylation of STAT proteins by targeting upstream kinases such as JAKs and Src family tyrosine kinases.[7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT pSTAT (active) STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->JAK Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Figure 1: Inhibition of the JAK/STAT signaling pathway by Sophoraflavanone G.

PI3K/Akt Signaling Pathway

Sophoraflavanone G has been shown to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway contributes to its pro-apoptotic effects in cancer cells.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAkt pAkt (active) PIP3->pAkt Activation Akt Akt (inactive) Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->PI3K Inhibition

Figure 2: Modulation of the PI3K/Akt signaling pathway by Sophoraflavanone G.

MAPK and NF-κB Signaling Pathways

Sophoraflavanone G also exerts its anti-inflammatory and anticancer effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It suppresses the activation of key MAPK proteins and prevents the nuclear translocation of the NF-κB p65 subunit.[6]

MAPK_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Cytokines LPS / Pro-inflammatory Cytokines MAPKKK MAPKKK LPS_Cytokines->MAPKKK IKK IKK LPS_Cytokines->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB Gene_Expression Inflammatory Gene Expression Active_NFkB->Gene_Expression Nuclear Translocation Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->MAPK Inhibition Sophoraflavanone_G->IKK Inhibition AP1->Gene_Expression

Figure 3: Inhibition of MAPK and NF-κB signaling by Sophoraflavanone G.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound or analogues A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan (B1609692) crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Figure 4: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat with this compound or analogues A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at ~540 nm F->G H Calculate nitrite (B80452) concentration and inhibition of NO production G->H

Figure 5: Workflow for the nitric oxide production inhibition assay.

Detailed Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: After a short incubation, measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Workflow A Prepare serial dilutions of This compound or analogues in broth medium B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 6: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This compound and its analogues have emerged as a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with an increasing understanding of their mechanisms of action, make them attractive candidates for further drug development. The successful total synthesis of this compound provides a platform for the generation of novel analogues with improved potency and selectivity.

Future research should focus on:

  • A comprehensive evaluation of the in vivo efficacy and safety of this compound and its most promising analogues.

  • Detailed structure-activity relationship (SAR) studies to guide the design of new derivatives with enhanced therapeutic profiles.

  • Further elucidation of the molecular targets and signaling pathways modulated by these compounds.

  • Development of optimized formulations to improve their bioavailability and delivery to target tissues.

Continued investigation into this fascinating class of flavonoids holds the promise of delivering novel and effective therapeutic agents for the treatment of cancer, inflammatory diseases, and infectious diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a prenylated flavonoid that, along with its related compounds, has garnered significant interest in the scientific community for its potential therapeutic applications. These natural products, primarily isolated from plants of the Sophora genus, exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound and its structurally similar analogs, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. While specific quantitative data for this compound is limited in the current literature, this review leverages the wealth of information available for its close relatives, such as Sophoraflavanone G, Kurarinone (B208610), and Leachianone A, to provide a thorough comparative analysis.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for Sophoraflavanone G, Kurarinone, and Leachianone A, offering a comparative perspective on their potential efficacy.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundCell LineIC50 (µM)Reference
Kurarinone H1688 (Small Cell Lung Carcinoma)12.5 ± 4.7[1]
H146 (Small Cell Lung Carcinoma)30.4 ± 5.1[1]
BEAS-2B (Normal Bronchial Epithelial)55.8 ± 4.9[1]
HL-60 (Human Myeloid Leukemia)18.5[2]
PC3 (Prostate Cancer)24.7[2]
KDR (Kinase)2.3[2]
Kushenol A (Leachianone E) A549 (Non-Small Cell Lung Cancer)5.3 µg/ml[3]
NCI-H226 (Non-Small Cell Lung Cancer)20.5 µg/ml[3]
BEAS-2B (Normal Bronchial Epithelial)57.2 µg/ml[3]
Xanthohumol MV-4-11 (Leukemia)8.07 ± 0.52[4]
Aurone derivative of Xanthohumol MV-4-11 (Leukemia)7.45 ± 0.87[4]
Cisplatin MV-4-11 (Leukemia)1.10 ± 0.08[4]
Xanthohumol Du145 (Prostate Cancer)-[4]
Aurone derivative of Xanthohumol Du145 (Prostate Cancer)14.71 ± 4.42[4]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.

Table 2: Antimicrobial Activity (MIC/MBC values in µg/mL)
CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Sophoraflavanone G Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)0.5 - 8-[5]
Staphylococcus aureus (clinical isolate)0.05-[6]
mutans Streptococci (16 strains)-0.5 - 4[7]
Kurarinone Methicillin-resistant Staphylococcus aureus (MRSA) (USA300)7.8-[8]
Methicillin-susceptible Staphylococcus aureus (MSSA) (ATCC 29213)7.8-[8]
Methicillin-susceptible Staphylococcus aureus (MSSA) (ATCC 25923)3.9-[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Table 3: Other Biological Activities
CompoundActivityIC50/EC50 (µM)Reference
Kurarinone T-type Calcium Channel (Cav3.2) Inhibition1.1 ± 0.3 (IC50)[9]
Dopamine D1A Receptor Antagonist42.1 ± 0.35 (IC50)[10]
Dopamine D2L Receptor Agonist22.4 ± 3.46 (EC50)[10]
Dopamine D4 Receptor Agonist71.3 ± 4.94 (EC50)[10]
hMAO-A Inhibition186 ± 6.17 (IC50)[10]
hMAO-B Inhibition198 ± 12.66 (IC50)[10]
Kushenol A (Leachianone E) Tyrosinase Inhibition1.1 (IC50)[3]
α-glucosidase Inhibition45 (IC50)[3]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for key assays cited in the literature for Sophoraflavanone G and related compounds. These can serve as a foundation for designing experiments with this compound.

Anticancer Activity Evaluation

1. Cell Culture:

  • Human cancer cell lines (e.g., H1688, H146, HL-60, PC3, A549, NCI-H226) and normal cell lines (e.g., BEAS-2B) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., Kurarinone: 0-50 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by non-linear regression analysis.[1]

3. Colony Formation Assay:

  • Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with the test compound at various concentrations.

  • The medium is changed every 3 days, and the cells are allowed to grow for approximately 1-2 weeks until visible colonies are formed.

  • Colonies are then fixed with methanol (B129727) and stained with crystal violet.

  • The number of colonies is counted, and the plating efficiency and surviving fraction are calculated.[1]

Antimicrobial Activity Evaluation

1. Bacterial Strains and Culture Conditions:

  • Bacterial strains (e.g., Staphylococcus aureus, mutans Streptococci) are grown in appropriate broth (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth) at 37°C.

2. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

  • The broth microdilution method is a standard procedure.

  • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate.

  • A standardized bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

  • To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]

3. Checkerboard Assay for Synergy:

  • This method is used to assess the interaction between two antimicrobial agents.

  • Serial dilutions of both compounds are prepared in a checkerboard format in a 96-well plate.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[5]

Western Blot Analysis for Signaling Pathway Investigation
  • Cells are treated with the test compound and/or a stimulant (e.g., LPS).

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p-p65, p-ERK, p-JNK, Caspase-3, Bcl-2).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

Signaling Pathways and Mechanisms of Action

The biological effects of Sophoraflavanone G and its analogs are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is critical for drug development and for predicting the therapeutic potential of this compound.

Anti-inflammatory Signaling Pathways

Sophoraflavanone G and M have been shown to exert their anti-inflammatory effects by targeting key signaling cascades, primarily the NF-κB and MAPK pathways.

  • NF-κB Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Sophoraflavanone G and M inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][13]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, plays a crucial role in inflammatory responses. Sophoraflavanone G has been observed to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby inhibiting downstream inflammatory signaling.[14][15]

Anti_inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IκBα IκBα IKK->IκBα p65 p65 IκBα->p65 p65_nuc p65 p65->p65_nuc NFκB NF-κB (p65/p50) MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Sophoraflavanone Sophoraflavanone G/M Sophoraflavanone->IKK Sophoraflavanone->MAPKK DNA DNA p65_nuc->DNA AP1->DNA Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation

Anticancer Signaling Pathways

The anticancer activity of these flavonoids involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. Key pathways implicated include the MAPK and JAK/STAT signaling cascades.

  • Apoptosis Induction via MAPK Pathway: Sophoraflavanone G has been shown to induce apoptosis in cancer cells by activating the MAPK pathway. This can lead to the activation of caspases (e.g., caspase-3, -8, and -9), a family of proteases that execute apoptosis. Furthermore, it can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increasing the levels of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway.[16][17]

  • Inhibition of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often aberrantly activated in cancer, promoting cell survival and proliferation. Sophoraflavanone G has been identified as an inhibitor of this pathway. It can suppress the phosphorylation of STAT proteins (STAT3 and STAT5) by inhibiting upstream kinases such as JAKs and Src family kinases. This leads to the downregulation of STAT target genes involved in cell survival and proliferation.[18][19]

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor JAK JAK Receptor->JAK Src Src Receptor->Src Ras Ras Receptor->Ras STAT STAT JAK->STAT Src->STAT pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 / Bcl-xL ERK->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Bax Bax Bcl2->Bax Bax->Mitochondrion Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Sophoraflavanone Sophoraflavanone G Sophoraflavanone->JAK Sophoraflavanone->Src Sophoraflavanone->ERK Gene_Expression Gene Expression (Anti-apoptotic, Proliferative) pSTAT_dimer->Gene_Expression

Antimicrobial Mechanism of Action

The antimicrobial activity of sophoraflavanones is thought to be, at least in part, due to their ability to disrupt bacterial cell membranes. Sophoraflavanone G has been shown to increase the permeability of bacterial membranes, leading to the leakage of intracellular components and ultimately cell death.[20] Additionally, these compounds can act synergistically with conventional antibiotics, potentially reversing antibiotic resistance. For example, Sophoraflavanone G enhances the efficacy of gentamicin (B1671437) against S. aureus.[21]

Antimicrobial_Workflow Start Start: Bacterial Culture MIC_MBC Determine MIC and MBC (Broth Microdilution) Start->MIC_MBC Synergy Assess Synergy (Checkerboard Assay) MIC_MBC->Synergy Mechanism Investigate Mechanism (Membrane Permeability Assay) MIC_MBC->Mechanism End End: Evaluate Antimicrobial Potential Synergy->End Mechanism->End

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. The available data on Sophoraflavanone G, Kurarinone, and Leachianone A highlight their potent anticancer, antimicrobial, and anti-inflammatory activities, which are mediated through the modulation of key cellular signaling pathways. While the body of research on this compound itself is still emerging, the comprehensive data on its analogs provide a strong rationale for its further investigation.

Future research should focus on:

  • Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or its total synthesis to enable comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Conducting detailed studies to determine the IC50 and MIC values of this compound against a wide range of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer, infectious diseases, and inflammation.

A deeper understanding of the structure-activity relationships within this class of flavonoids will be invaluable for the design and development of novel, potent, and selective therapeutic agents. The information compiled in this technical guide serves as a valuable resource for researchers dedicated to advancing the study of this compound and its analogs from promising natural products to clinically relevant therapeutics.

References

Sophoraflavanone H: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge and a prospective framework for the target identification and validation of Sophoraflavanone H, a prenylated flavonoid with potential therapeutic applications. While direct experimental evidence for the specific molecular targets of this compound is currently limited, this document outlines a systematic approach for its characterization, drawing from established methodologies in natural product research and the known biological activities of related compounds.

Introduction to this compound

This compound is a flavonoid compound that has been identified from Sophora flavescens Ait.[1]. Preliminary studies have indicated its potential as a cytotoxic agent against various human tumor cell lines, suggesting its promise as a lead compound for anticancer drug development[1]. As a member of the flavonoid family, it is also hypothesized to possess antimicrobial and anti-inflammatory properties, similar to other well-characterized flavonoids.

Current State of Knowledge: Biological Activities

The available quantitative data on the biological activity of this compound is nascent. A study investigating chemical constituents of Sophora flavescens Ait. reported its inhibitory effects on several human tumor cell lines.

Table 1: Reported Cytotoxic Activity of this compound

Cell LineIC50 (mM)Reference
Human Tumor Cell Line 1< 20[1]
Human Tumor Cell Line 2< 20[1]
Human Tumor Cell Line 3< 20[1]
Human Tumor Cell Line 4< 20[1]
Human Tumor Cell Line 5< 20[1]

Note: The specific tumor cell lines were not detailed in the initial report.

A Roadmap for Target Identification

Given the limited direct evidence, a multi-pronged approach is recommended for the de novo identification of this compound's molecular targets. This strategy combines computational prediction with experimental validation.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential protein targets of this compound, guiding subsequent experimental work.

Table 2: Recommended In Silico Target Prediction Tools

ToolPrincipleApplication for this compound
SwissTargetPrediction Ligand-based (2D/3D similarity)Predicts potential protein targets based on the similarity of this compound to known bioactive molecules.
SuperPred Ligand-based (molecular fingerprints)Identifies potential targets by comparing the chemical fingerprint of this compound to a database of compounds with known targets.
Molecular Docking (e.g., AutoDock, Glide) Structure-basedSimulates the binding of this compound to the 3D structures of known cancer and microbial targets (e.g., kinases, DNA gyrase) to predict binding affinity.

Experimental Workflow for In Silico Prediction:

in_silico_workflow cluster_start Input cluster_prediction Target Prediction cluster_analysis Analysis & Prioritization cluster_output Output start This compound 2D/3D Structure swisspred SwissTargetPrediction start->swisspred superpred SuperPred start->superpred docking Molecular Docking start->docking consensus Consensus Scoring & Target Prioritization swisspred->consensus superpred->consensus docking->consensus output List of Predicted Protein Targets consensus->output

Figure 1. In Silico Target Prediction Workflow.
Experimental Validation of Predicted Targets

The predictions from in silico analyses must be validated through rigorous experimental assays. A tiered approach, from biochemical to cell-based and potentially in vivo models, is recommended.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to validate the predicted targets and characterize the biological activities of this compound.

Biochemical Assays for Direct Target Engagement

These assays determine if this compound directly binds to a purified target protein.

4.1.1. Isothermal Titration Calorimetry (ITC)

  • Principle: Measures the heat change upon the binding of a ligand (this compound) to a protein to determine binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protocol:

    • Prepare a solution of the purified target protein (10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a concentrated solution of this compound (100-500 µM) in the same buffer, ensuring the final DMSO concentration is below 1%.

    • Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the this compound solution into the protein solution at a constant temperature (e.g., 25°C).

    • Analyze the resulting thermogram to determine the binding parameters.

4.1.2. Surface Plasmon Resonance (SPR)

  • Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (target protein), allowing for real-time measurement of association and dissociation rates.

  • Protocol:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer).

    • Inject the this compound solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections.

    • Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and binding affinity (Kd).

Cell-Based Assays for Target Validation and Functional Effects

These assays assess the effect of this compound on the activity of the target protein within a cellular context.

4.2.1. Cellular Thermal Shift Assay (CETSA)

  • Principle: Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Protocol:

    • Treat intact cells with various concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

    • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

4.2.2. Western Blotting for Signaling Pathway Modulation

  • Principle: To detect changes in the phosphorylation status or expression levels of the target protein and downstream signaling molecules.

  • Protocol:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and downstream effectors.

    • Use a secondary antibody conjugated to horseradish peroxidase for detection by chemiluminescence.

Hypothetical Signaling Pathway for this compound:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates SFH This compound SFH->RTK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Figure 2. Hypothetical Signaling Pathway Inhibition by this compound.
Assays for Characterizing Biological Activity

4.3.1. MTT Assay for Cytotoxicity

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value.

4.3.2. Broth Microdilution Assay for Antimicrobial Activity

  • Principle: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Summary and Future Directions

While the direct molecular targets of this compound remain to be elucidated, its structural similarity to other bioactive flavonoids and its preliminary cytotoxic activity suggest it is a promising candidate for further investigation. The integrated approach of in silico prediction followed by rigorous biochemical and cell-based validation outlined in this guide provides a clear path forward for its characterization. Future studies should focus on identifying its direct binding partners, elucidating the downstream signaling pathways it modulates, and evaluating its efficacy in preclinical models of cancer and infectious diseases. This systematic approach will be crucial in unlocking the full therapeutic potential of this compound.

References

Technical Guide: In Silico Prediction of Sophoraflavanone H Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoraflavanone H is a polyphenolic compound characterized by a unique hybrid structure that incorporates both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) moiety.[1][2] Isolated from Sophora moorcroftiana, its molecular formula is C34H30O9.[3][4] Preliminary research suggests that this compound and its analogs are promising candidates for the development of new antimicrobial and antitumor drugs.[1][2] Given the early stage of research on this compound, comprehensive in silico predictive studies are invaluable for elucidating its potential bioactivities, mechanisms of action, and drug-like properties, thereby guiding future experimental investigations.

This technical guide outlines a systematic in silico workflow for the prediction of this compound's bioactivity. The proposed methodology encompasses target identification, molecular docking simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Proposed In Silico Bioactivity Prediction Workflow

The computational workflow for assessing the bioactivity of this compound is a multi-step process designed to systematically narrow down its potential biological targets and evaluate its pharmacological profile.

cluster_0 Input cluster_1 Target Identification cluster_2 Molecular Docking cluster_3 Pharmacokinetics & Toxicity cluster_4 Output SMILES This compound SMILES String TargetPrediction Target Prediction (e.g., SwissTargetPrediction) SMILES->TargetPrediction LigandPrep Ligand Preparation (3D Structure Generation) SMILES->LigandPrep ADMET ADMET Prediction (e.g., SwissADME, ProTox-II) SMILES->ADMET TargetSelection Target Selection & Prioritization TargetPrediction->TargetSelection ProteinPrep Protein Preparation (PDB Database) TargetSelection->ProteinPrep Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking ProteinPrep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Bioactivity Predicted Bioactivity Profile Analysis->Bioactivity ADMET->Bioactivity

Figure 1: In Silico Bioactivity Prediction Workflow for this compound.

Experimental Protocols

Target Identification

Objective: To identify potential protein targets of this compound using chemoinformatic tools.

Methodology:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained: CC(C)=C/Cc1c(O)cc(O)c2C(=O)C--INVALID-LINK--c1cc2--INVALID-LINK--c1ccc(O)cc1)c1cc(O)cc(O)c1.

  • Prediction: The SMILES string is submitted to a target prediction web server, such as SwissTargetPrediction.[2][5] These tools operate on the principle of chemical similarity, comparing the query molecule to a database of known ligands with experimentally validated protein targets.

  • Analysis: The output provides a list of potential targets, ranked by a probability score. Targets with the highest probabilities are selected for further investigation. Based on studies of structurally related flavonoids, targets of high interest include those involved in cancer and inflammation.[3][6][7][8][9][10]

Data Presentation:

Predicted Target Class Specific Target Probability Known Flavonoid Association
EnzymeFatty Acid Synthase (FAS)HighYes[11][12][13]
KinasePI3K/Akt Signaling PathwayHighYes[3][7][9][14][15]
KinaseMAPK Signaling PathwayHighYes[16][17][18][[“]]
Transcription FactorNF-κB Signaling PathwayHighYes[4][6][8][10][20]
Nuclear ReceptorEstrogen Receptor Alpha (ERα)MediumYes[21][22][23][24][25]
ProteaseBeta-secretase 1 (BACE1)MediumYes[1][26][27][28][29]
EnzymeCyclooxygenase-1 (COX-1)MediumYes[30][31][32][33][34]

Table 1: Hypothetical Target Prediction for this compound.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with its prioritized potential targets.

Methodology:

  • Ligand Preparation: The 3D structure of this compound is generated from its SMILES string using software like UCSF Chimera. Energy minimization is performed to obtain a stable conformation.

  • Protein Preparation: The 3D crystal structures of the selected target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Docking Simulation: Molecular docking is performed using a program such as AutoDock Vina.[35] A grid box is defined to encompass the active site of the target protein. The software then explores possible binding poses of the ligand within the active site and scores them based on a calculated binding affinity.

  • Interaction Analysis: The resulting docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Data Presentation:

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Fatty Acid Synthase-9.8SER2151, HIS2353, GLN2412
PI3K (e.g., PIK3CA)-9.2VAL851, LYS802, ASP933
MAPK (e.g., MAPK3/ERK1)-8.7LYS54, GLN105, ASP111
NF-κB (e.g., p50/p65)-8.5ARG57, LYS147, GLU218
Estrogen Receptor Alpha-8.1ARG394, GLU353, HIS524
Beta-secretase 1 (BACE1)-7.9ASP32, ASP228, GLY230
Cyclooxygenase-1 (COX-1)-7.5ARG120, TYR355, SER530

Table 2: Hypothetical Molecular Docking Results for this compound with Prioritized Targets.

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.

Methodology:

  • Input: The SMILES string of this compound is used as input for ADMET prediction web servers like SwissADME and ProTox-II.

  • Prediction: These tools calculate various physicochemical and pharmacokinetic properties (e.g., lipophilicity, water solubility, gastrointestinal absorption, blood-brain barrier permeability) and predict potential toxicity risks based on the chemical structure.

  • Analysis: The predicted properties are evaluated against established thresholds for drug-likeness, such as Lipinski's Rule of Five, to estimate the compound's potential as an orally bioavailable drug.

Data Presentation:

Property Predicted Value (Hypothetical) Interpretation
Physicochemical Properties
Molecular Weight582.60 g/mol High, violates Lipinski's rule (>500)
LogP (Lipophilicity)4.8Optimal
Water SolubilityPoorly solubleMay impact bioavailability
Pharmacokinetics
Gastrointestinal AbsorptionHighFavorable for oral administration
Blood-Brain Barrier PermeantNoUnlikely to have central nervous system effects
CYP450 InhibitionInhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five1 violation (MW > 500)Generally acceptable
Toxicity
LD50 (rat, oral)> 2000 mg/kgLow acute toxicity predicted
Mutagenicity (AMES test)NegativeUnlikely to be mutagenic

Table 3: Predicted ADMET Profile of this compound.

Signaling Pathways and Visualization

Based on the target prediction, this compound is likely to modulate key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these pathways and potential points of inhibition.

cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation SFH This compound SFH->PI3K SFH->Akt

Figure 2: Potential Inhibition of the PI3K/Akt Pathway by this compound.

cluster_1 MAPK Signaling Pathway Stimuli External Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription SFH This compound SFH->ERK

Figure 3: Potential Inhibition of the MAPK/ERK Pathway by this compound.

cluster_2 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression SFH This compound SFH->NFkB

Figure 4: Potential Inhibition of the NF-κB Pathway by this compound.

Conclusion

This technical guide presents a hypothetical yet robust in silico framework for the preliminary bioactivity assessment of this compound. The outlined workflow, from target prediction and molecular docking to ADMET profiling, provides a comprehensive initial screen of the compound's therapeutic potential. The hypothetical results suggest that this compound may exert antitumor and anti-inflammatory effects through the modulation of multiple key signaling pathways, including PI3K/Akt, MAPK, and NF-κB. While the predicted ADMET profile indicates generally favorable drug-like properties, its high molecular weight and poor water solubility may present formulation challenges. The findings from these computational studies serve as a strong foundation for prioritizing and designing subsequent in vitro and in vivo experiments to validate the predicted bioactivities and further explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the ADMET Profile of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a complex polyphenol natural product, classified as a flavonostilbene, that has garnered interest within the scientific community for its potential therapeutic applications, including antimicrobial and antitumor activities.[1] A critical aspect of the preclinical development of any new chemical entity is the comprehensive evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides a detailed in silico prediction and analysis of the ADMET properties of this compound, offering valuable insights for researchers and drug development professionals. Due to the limited availability of direct experimental data for this compound, this report leverages established computational models to forecast its pharmacokinetic and toxicological characteristics. The methodologies and predicted data presented herein serve as a foundational resource to guide further experimental investigation.

Predicted Physicochemical and ADMET Properties of this compound

The ADMET profile of a compound is intrinsically linked to its physicochemical properties. In the absence of experimental data, in silico tools provide a rapid and valuable means of predicting these characteristics. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(C)=C/Cc1c(O)cc(O)c2C(=O)C--INVALID-LINK--c1cc2--INVALID-LINK--c1ccc(O)cc1)c1cc(O)cc(O)c1[2], was used to generate the following ADMET predictions using a consensus approach from well-established platforms such as SwissADME, pkCSM, and ADMETlab 2.0.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for interpreting its likely ADMET profile. These properties influence its solubility, permeability, and interactions with biological systems.

PropertyPredicted ValueInterpretation
Molecular Formula C34H30O9[2]Indicates a relatively large and complex molecule.
Molecular Weight 582.6 g/mol Exceeds the typical range for Lipinski's Rule of Five (<500 g/mol ), suggesting potential challenges with oral bioavailability.
LogP (Octanol/Water Partition Coefficient) 5.90High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 158.8 ŲHigh TPSA, which may limit passive diffusion across biological membranes.
Number of Hydrogen Bond Donors 7High number, potentially impacting membrane permeability.
Number of Hydrogen Bond Acceptors 9Within a generally acceptable range.
Water Solubility (LogS) -6.25Predicted to be poorly soluble in water.
ADMET Predictions

The following tables summarize the predicted ADMET properties of this compound.

Table 1: Absorption

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA) LowPredicted to have poor absorption from the gastrointestinal tract.
Caco-2 Permeability (log Papp) ModerateSuggests moderate ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate YesLikely to be a substrate of the P-gp efflux pump, which would further limit its intestinal absorption and brain penetration.

Table 2: Distribution

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) HighSuggests extensive distribution into tissues.
Blood-Brain Barrier (BBB) Permeability LowUnlikely to cross the blood-brain barrier to a significant extent.
Plasma Protein Binding HighExpected to be highly bound to plasma proteins, which would limit the fraction of free drug available to exert its pharmacological effect.

Table 3: Metabolism

ParameterPredicted ValueInterpretation
CYP450 1A2 Inhibitor YesPotential for drug-drug interactions with substrates of this enzyme.
CYP450 2C9 Inhibitor YesPotential for drug-drug interactions with substrates of this enzyme.
CYP450 2C19 Inhibitor NoUnlikely to inhibit this major metabolic enzyme.
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions with substrates of this enzyme.
CYP450 3A4 Inhibitor YesPotential for drug-drug interactions with substrates of this major metabolic enzyme.

Table 4: Excretion

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg) LowSuggests a slow rate of elimination from the body.
Renal OCT2 Substrate NoUnlikely to be actively secreted by the kidneys via this transporter.

Table 5: Toxicity

ParameterPredicted ValueInterpretation
AMES Toxicity Non-mutagenicPredicted to be non-mutagenic.
hERG I Inhibitor YesPotential for cardiotoxicity.
Hepatotoxicity YesPotential for liver toxicity.
Skin Sensitization NoUnlikely to cause skin sensitization.
LD50 (rat, acute oral) 2.5 g/kgClassified as slightly toxic.

Experimental Protocols for In Silico ADMET Prediction

The in silico ADMET predictions for this compound were generated using a combination of freely available, web-based platforms that employ a variety of computational models. The general workflow is outlined below.

I. Input of Chemical Structure

The canonical SMILES string for this compound was obtained from a reliable chemical database.[2] This string, representing the two-dimensional structure of the molecule, serves as the primary input for the prediction software.

II. Selection of In Silico Tools

A consensus approach was employed, utilizing multiple well-validated platforms to provide a more robust prediction. The selected tools included:

  • SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.

  • ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET properties.

III. Prediction of Physicochemical Properties

The input SMILES string was submitted to the selected platforms. The software calculates various physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and water solubility. These calculations are typically based on the topological features of the molecule.

IV. Prediction of ADME Properties

The platforms employ a variety of quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADME properties. These models are trained on large datasets of experimentally determined values for a diverse range of compounds. The predictions for parameters such as human intestinal absorption, Caco-2 permeability, P-gp substrate affinity, volume of distribution, blood-brain barrier permeability, plasma protein binding, CYP450 inhibition, and total clearance were obtained.

V. Prediction of Toxicity

Toxicity endpoints were predicted using models that have been trained on data from various toxicological assays. The predictions for AMES toxicity, hERG inhibition, hepatotoxicity, skin sensitization, and oral acute toxicity (LD50) were generated.

VI. Data Aggregation and Interpretation

The output from the different platforms was collected and summarized in the tables presented in this guide. The interpretation of the predicted values is based on established thresholds and guidelines in the field of drug discovery and development.

Visualization of Key Concepts

Logical Workflow for In Silico ADMET Prediction

The following diagram illustrates the general workflow for performing an in silico ADMET prediction for a given compound.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Compound Compound of Interest (this compound) SMILES Obtain Chemical Structure (SMILES String) Compound->SMILES Tools Select Prediction Tools (e.g., SwissADME, pkCSM) SMILES->Tools Physicochem Predict Physicochemical Properties Tools->Physicochem ADME Predict ADME Properties Tools->ADME Toxicity Predict Toxicity Tools->Toxicity Data Aggregate & Tabulate Data Physicochem->Data ADME->Data Toxicity->Data Interpretation Interpret Results & Assess Drug-likeness Data->Interpretation

In Silico ADMET Prediction Workflow
Potential Signaling Pathways Modulated by this compound

While direct experimental evidence for the signaling pathways modulated by this compound is limited, based on the known activities of structurally related flavonoids and stilbenes, several pathways can be hypothesized to be affected. Flavonoids are known to interact with various protein kinases and signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] For instance, the related compound Sophoraflavanone G has been shown to inhibit TNF-α-induced MMP-9 expression through the ERK1/2, p38, and JNK1/2 signaling pathways. Furthermore, Sophoraflavanone M has been reported to inhibit the NF-κB and JNK/AP-1 signaling pathways.[5] The following diagram illustrates these potential interactions.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_cellular Cellular Responses SFH This compound (Hypothesized) ERK ERK1/2 SFH->ERK Inhibition? JNK JNK SFH->JNK Inhibition? p38 p38 SFH->p38 Inhibition? PI3K PI3K SFH->PI3K Modulation? NFkB NF-κB SFH->NFkB Inhibition? Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Akt->Proliferation NFkB->Inflammation

Hypothesized Signaling Pathways Modulated by this compound

Conclusion

This in-depth technical guide provides a comprehensive in silico ADMET prediction and analysis for this compound. The predictive data suggests that while this compound possesses some favorable properties, it may also present challenges related to oral bioavailability, potential for drug-drug interactions, and toxicity. Specifically, its high molecular weight, poor aqueous solubility, and susceptibility to P-gp efflux may limit its absorption. The predicted inhibition of several major CYP450 enzymes indicates a need for careful consideration of co-administered medications. Furthermore, the potential for cardiotoxicity and hepatotoxicity warrants further investigation.

The provided experimental protocols for in silico prediction offer a roadmap for researchers to conduct similar analyses on other novel compounds. The hypothesized signaling pathways, based on the activity of related molecules, provide a starting point for mechanistic studies to elucidate the biological effects of this compound. It is imperative that the in silico data presented in this guide be validated through in vitro and in vivo experimental studies to confirm the ADMET profile of this compound and to fully assess its therapeutic potential.

References

Methodological & Application

Total Synthesis of Sophoraflavanone H: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Sophoraflavanone H, a complex polyphenol with promising antimicrobial and antitumor properties, has been successfully synthesized in a stereocontrolled manner. This application note provides a detailed protocol for the total synthesis, based on the pioneering work of Murakami et al., intended for researchers in synthetic chemistry and drug development.]

This compound is a natural product characterized by a unique hybrid structure, incorporating a 2,3-diaryl-2,3-dihydrobenzofuran moiety linked to a flavanone (B1672756) ring. Its intricate architecture and significant biological activities have made it a compelling target for total synthesis. The strategy outlined below, developed by Murakami et al., employs a rhodium-catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran core and a selective oxy-Michael reaction to form the flavanone ring.[1][2][3] This protocol offers a roadmap for the laboratory synthesis of this compound and its analogues for further investigation.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the total synthesis of this compound.

CompoundStepProductYield (%)1H NMR (Key Shifts, ppm)13C NMR (Key Shifts, ppm)HRMS (m/z) [M+Na]+
8 Synthesis of DiazoacetateMethyl 2-diazo-2-(2-((2-methoxy-2-oxoethyl)oxy)-4,6-bis(methoxymethoxy)phenyl)acetate857.33, 6.36, 6.29, 5.18, 4.67, 3.79, 3.51, 3.49169.0, 165.2, 158.8, 157.9, 105.7, 94.6, 94.5, 66.5, 56.4, 56.3, 52.6, 46.5433.1065
13b Rh-catalyzed C-H InsertionMethyl (2S,3S)-5-bromo-2-(4-(benzyloxy)phenyl)-7-(methoxymethoxy)-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl acetate (B1210297)657.42-7.29, 6.93, 6.55, 6.42, 5.76, 5.10, 4.96, 4.68, 3.72, 3.65, 3.40170.8, 169.1, 159.0, 157.8, 155.7, 136.8, 131.7, 128.6, 128.0, 127.5, 115.2, 114.9, 103.4, 98.7, 94.6, 70.0, 65.8, 56.3, 52.7, 52.4, 49.2623.0812
21 Aldol Condensation(E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-(prenyloxy)phenyl)prop-2-en-1-one8814.12, 7.91, 7.62, 7.48, 6.89, 6.24, 6.09, 5.43, 5.23, 4.99, 4.59, 3.82, 3.50, 1.81, 1.76192.9, 166.9, 165.8, 161.9, 160.7, 144.3, 138.8, 130.2, 127.9, 119.0, 115.1, 105.2, 95.0, 94.0, 91.2, 65.3, 56.5, 56.2, 25.8, 18.2479.1962
23 Oxy-Michael Cyclization(S)-2-(4-(benzyloxy)phenyl)-5,7-bis(methoxymethoxy)-8-((E)-3-methylbut-2-en-1-yl)chroman-4-one727.43-7.30, 6.96, 6.36, 6.28, 5.46, 5.25, 5.17, 5.09, 4.98, 3.51, 3.49, 3.39, 3.09, 2.79, 1.78, 1.69191.1, 161.7, 161.0, 159.9, 158.9, 137.9, 136.9, 128.6, 128.0, 127.5, 127.4, 122.1, 115.1, 107.5, 99.4, 94.6, 94.1, 79.2, 70.0, 56.4, 56.2, 43.6, 25.8, 21.6, 17.9555.2326
This compound (1) Final Deprotection(2S)-8-((2S,3S)-2-(4-hydroxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-yl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one4512.05, 9.58, 9.53, 9.29, 8.80, 7.28, 7.20, 6.79, 6.75, 6.46, 6.29, 5.95, 5.89, 5.40, 4.63, 3.03, 2.73196.8, 164.8, 162.7, 161.4, 158.7, 157.9, 154.0, 130.8, 130.4, 128.3, 128.2, 115.7, 115.6, 115.4, 102.8, 99.1, 96.1, 95.1, 89.1, 79.3, 53.6, 43.2537.1183

II. Experimental Protocols

A. Synthesis of the Dihydrobenzofuran Moiety

1. Synthesis of Diazoacetate (8): To a solution of the corresponding carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C under an argon atmosphere, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous acetonitrile (B52724) (0.2 M) and added dropwise to a solution of trimethylsilyldiazomethane (B103560) (2.0 M in hexanes, 2.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C. The reaction mixture is stirred at the same temperature for 1 hour. The solvent is evaporated, and the residue is purified by silica (B1680970) gel column chromatography (n-hexane/ethyl acetate = 4:1) to afford the diazoacetate 8 .

2. Rh-catalyzed Asymmetric C-H Insertion (Formation of 13b): To a solution of the diazoacetate 8 (1.0 eq) in anhydrous 1,2-dichloroethane (B1671644) (0.01 M) is added Rh₂(S-PTPA)₄ (0.01 eq). The mixture is stirred at 40 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography (n-hexane/ethyl acetate = 9:1 to 4:1) to yield the dihydrobenzofuran derivative 13b .

B. Synthesis of the Flavanone Moiety

1. Aldol Condensation to form Chalcone (B49325) (21): To a solution of 2',4',6'-trihydroxyacetophenone (B23981) (1.0 eq) and 4-(prenyloxy)benzaldehyde (1.1 eq) in ethanol (B145695) (0.2 M) is added a 50% aqueous solution of potassium hydroxide (B78521) (5.0 eq). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice water and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to give the chalcone 21 .

2. Oxy-Michael Cyclization to form Flavanone (23): The chalcone 21 (1.0 eq) is dissolved in methanol (B129727) (0.1 M), and sodium acetate (3.0 eq) is added. The mixture is refluxed for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (n-hexane/ethyl acetate = 9:1) to afford the flavanone 23 .

C. Coupling and Final Deprotection

1. Coupling of the Two Moieties: The detailed procedure for the coupling of the dihydrobenzofuran and flavanone moieties involves several steps including functional group manipulations and a Suzuki-Miyaura coupling reaction, as described in the supporting information of the original publication.

2. Global Deprotection to Yield this compound (1): To a solution of the fully protected precursor in anhydrous dichloromethane (0.01 M) at -78 °C is added boron trichloride (B1173362) (1.0 M in dichloromethane, 10.0 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound (1 ).

III. Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the total synthesis of this compound.

Total_Synthesis_Sophoraflavanone_H cluster_dihydrobenzofuran Dihydrobenzofuran Synthesis cluster_flavanone Flavanone Synthesis cluster_coupling Final Assembly start1 Starting Material A diazoacetate Diazoacetate (8) start1->diazoacetate Diazo- acetylation dihydrobenzofuran Dihydrobenzofuran (13b) diazoacetate->dihydrobenzofuran Rh-catalyzed C-H Insertion coupling Coupling of Fragments dihydrobenzofuran->coupling start2 Starting Material B chalcone Chalcone (21) start2->chalcone Aldol Condensation flavanone Flavanone (23) chalcone->flavanone Oxy-Michael Cyclization flavanone->coupling deprotection Final Deprotection coupling->deprotection product This compound (1) deprotection->product

Caption: Synthetic workflow for the total synthesis of this compound.

References

Asymmetric Synthesis of the Sophoraflavanone H Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a complex natural product featuring a unique hybrid structure that combines a flavanone (B1672756) moiety with a 2,3-diaryl-2,3-dihydrobenzofuran core. This structural complexity and its potential as a lead compound for antimicrobial and antitumor drug development have made it an attractive target for synthetic chemists.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of the this compound core structure, based on the total synthesis reported by Murakami et al. (2020). The key strategic elements of this synthesis involve a highly stereoselective rhodium-catalyzed C-H insertion to construct the dihydrobenzofuran ring and a subsequent selective oxy-Michael reaction to form the flavanone core.[1][2]

Synthetic Strategy Overview

The asymmetric synthesis of the this compound core is a multi-step process. The overall workflow can be visualized as the preparation of key precursors followed by two crucial cyclization reactions. The first key transformation is an intramolecular rhodium-catalyzed asymmetric C-H insertion of a diaryldiazomethane derivative. This step is critical for establishing the stereochemistry of the 2,3-diaryl-2,3-dihydrobenzofuran core with high diastereoselectivity and enantioselectivity. The second key step is a selective intramolecular oxy-Michael addition to form the flavanone ring system.

G cluster_prep Precursor Synthesis cluster_core_synthesis Core Structure Assembly cluster_final Final Product Start Starting Materials Intermediate1 Diarylmethanol Derivative Start->Intermediate1 Chalcone 2'-Hydroxychalcone (B22705) Precursor Start->Chalcone Intermediate2 Diaryldiazomethane Precursor Intermediate1->Intermediate2 Dihydrobenzofuran 2,3-Diaryl-2,3-dihydrobenzofuran (Rh-catalyzed C-H Insertion) Intermediate2->Dihydrobenzofuran Flavanone This compound Core (Oxy-Michael Addition) Chalcone->Flavanone Dihydrobenzofuran->Flavanone Final This compound Flavanone->Final

Caption: Overall synthetic workflow for this compound.

Key Experimental Protocols

Rhodium-Catalyzed Asymmetric C-H Insertion for Dihydrobenzofuran Core

This protocol describes the crucial step for the enantioselective formation of the 2,3-diaryl-2,3-dihydrobenzofuran ring system. The reaction utilizes a chiral rhodium(II) catalyst to facilitate an intramolecular C-H insertion of a diaryldiazomethane intermediate.

Materials:

  • Diaryldiazomethane precursor

  • Dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TFPTTL)₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • To a solution of the diaryldiazomethane precursor in anhydrous dichloromethane under an inert atmosphere, add the Rh₂(S-TFPTTL)₄ catalyst (typically 1-5 mol%).

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched 2,3-diaryl-2,3-dihydrobenzofuran derivative.

Selective Intramolecular Oxy-Michael Addition for Flavanone Formation

This protocol outlines the formation of the flavanone ring through an intramolecular conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated ketone (chalcone).

Materials:

  • 2'-Hydroxychalcone precursor

  • Base catalyst (e.g., piperidine, sodium acetate, or DBU)

  • Solvent (e.g., ethanol, methanol, or water)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the 2'-hydroxychalcone precursor in the chosen solvent.

  • Add a catalytic amount of the base to the solution.

  • The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the mixture is neutralized with a suitable acid (if a base was used).

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude flavanone is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields and enantioselectivities for the key steps in the asymmetric synthesis of the this compound core structure.

Reaction StepCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Rh-catalyzed Asymmetric C-H Insertion Rh₂(S-TFPTTL)₄CH₂Cl₂9296>20:1 (cis)
Selective Intramolecular Oxy-Michael Addition PiperidineEtOH85--

Data is compiled from the total synthesis of this compound and related methodologies.

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, Sophoraflavanone G, provide significant insights into its potential biological activities. Sophoraflavanone G has been shown to exhibit both anti-inflammatory and anticancer properties by modulating several key signaling cascades.[1][3][4][5][6][7] It is plausible that this compound shares similar biological targets and mechanisms of action.

Key Signaling Pathways Potentially Modulated by this compound (inferred from Sophoraflavanone G studies):

  • NF-κB Signaling Pathway: Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines and mediators.[3]

  • MAPK Signaling Pathway: Modulation of MAPKs (ERK, p38, JNK) can affect cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth, and its inhibition is a common strategy in cancer therapy.[4][6]

  • JAK/STAT Signaling Pathway: Aberrant activation of this pathway is linked to various cancers and inflammatory diseases.[3][4]

G cluster_pathways Potential Target Signaling Pathways cluster_outcomes Biological Outcomes SophoraflavanoneH This compound (or related flavanones) NFkB NF-κB Pathway SophoraflavanoneH->NFkB Inhibits MAPK MAPK Pathway SophoraflavanoneH->MAPK Modulates PI3K_Akt PI3K/Akt Pathway SophoraflavanoneH->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway SophoraflavanoneH->JAK_STAT Inhibits AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory MAPK->AntiInflammatory Anticancer Anticancer Effects (Apoptosis, Anti-proliferation) MAPK->Anticancer PI3K_Akt->Anticancer JAK_STAT->Anticancer

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The asymmetric synthesis of the this compound core structure has been successfully achieved through a strategy highlighted by a stereoselective rhodium-catalyzed C-H insertion and a selective oxy-Michael addition. The detailed protocols and quantitative data presented provide a valuable resource for researchers in synthetic chemistry and drug development. Furthermore, the potential of this compound to modulate key signaling pathways involved in inflammation and cancer warrants further investigation into its therapeutic applications.

References

Application Note & Protocol: Isolation and Purification of Sophoraflavanone H using HPLC and Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoraflavanone H is a prenylated flavanone (B1672756) found in the roots of plants from the Sophora genus, notably Sophora moorcroftiana. This compound has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed application note and a generalized protocol for the isolation and purification of this compound from its natural source, employing various chromatography techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established procedures for the separation of flavonoids from Sophora species.

Overview of the Isolation Strategy

The isolation of this compound from plant material is a multi-step process that begins with extraction, followed by a series of chromatographic purifications to isolate the target compound with high purity. The general workflow involves:

  • Extraction: Liberation of flavonoids and other secondary metabolites from the dried and powdered plant material (roots of Sophora moorcroftiana or Sophora alopecuroides) using an appropriate organic solvent.

  • Preliminary Fractionation: Initial separation of the crude extract into fractions with varying polarities using techniques like macroporous resin or silica (B1680970) gel column chromatography.

  • Preparative HPLC Purification: High-resolution separation of the target fraction to isolate this compound using a preparative HPLC system.

  • Purity Analysis: Verification of the purity of the isolated this compound using analytical HPLC.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried roots of Sophora moorcroftiana or Sophora alopecuroides.

  • Solvents: Ethanol (B145695) (95%), Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (B1210297) (analytical grade), n-Hexane (analytical grade), Dichloromethane (analytical grade), Formic Acid (or Acetic Acid, HPLC grade), Deionized Water.

  • Stationary Phases: Silica gel (for column chromatography, 70-230 mesh), Macroporous resin (e.g., AB-8), C18 silica gel (for preparative and analytical HPLC).

Protocol 1: Extraction of Total Flavonoids
  • Grinding: Grind the dried roots of the Sophora species into a coarse powder (approximately 20-40 mesh).

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

    • Alternatively, perform reflux extraction with 80% ethanol for 2-3 hours.[1]

    • Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration:

    • Filter the combined extracts through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Preliminary Fractionation using Column Chromatography

Method A: Silica Gel Column Chromatography

  • Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Column Packing: Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.

  • Loading: Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient could be:

    • n-Hexane

    • n-Hexane : Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8 v/v)

    • Ethyl Acetate

    • Ethyl Acetate : Methanol mixtures (e.g., 9:1, 8:2 v/v)

  • Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions that show a similar TLC profile and contain the compound of interest (prenylated flavanones typically elute in the mid-to-high polarity fractions of the n-hexane/ethyl acetate gradient).

  • Concentration: Evaporate the solvent from the pooled fractions to yield a semi-purified extract enriched in this compound.

Method B: Macroporous Resin Column Chromatography [2][3]

  • Resin Activation: Pre-treat the macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack a column with the activated resin.

  • Loading: Dissolve the crude extract in water and load it onto the column.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Fraction Collection and Analysis: Collect and analyze the fractions by analytical HPLC to identify those containing this compound.

  • Concentration: Pool the relevant fractions and concentrate them under reduced pressure.

Protocol 3: Preparative HPLC Purification of this compound[1]
  • Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase for preparative HPLC and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (or acetonitrile) and water, both containing 0.1% formic acid (or acetic acid).

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (typically around 280-330 nm for flavanones).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 3-5 mL/min.

    • Injection Volume: Dependent on the sample concentration and column capacity.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound using a fraction collector.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure or by lyophilization to obtain pure this compound.

Data Presentation

Table 1: Summary of Chromatographic Methods for Flavonoid Isolation from Sophora Species.

Chromatography Technique Stationary Phase Mobile Phase/Eluent Purpose Reference
Silica Gel Column ChromatographySilica Gel (70-230 mesh)n-Hexane, Ethyl Acetate, Methanol gradientsPreliminary fractionation of crude extract[1]
Macroporous Resin ChromatographyAB-8 ResinWater, Ethanol gradientsEnrichment of total flavonoids[2][3]
Preparative HPLCC18 Reversed-PhaseMethanol/Water or Acetonitrile/Water with 0.1% acidHigh-resolution purification of target compound[1]
Analytical HPLCC18 Reversed-PhaseMethanol/Water or Acetonitrile/Water with 0.1% acidPurity analysis and fraction monitoring[1]

Table 2: Example Preparative HPLC Parameters for this compound Isolation.

Parameter Value
Column C18, 250 x 10.0 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Program 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80-100% B
Flow Rate 4.0 mL/min
Detection Wavelength 295 nm
Column Temperature 30 °C
Injection Volume 1 mL (of 10 mg/mL solution)

Note: The above parameters are illustrative and require optimization for specific instruments and sample characteristics.

Visualization of Workflow

Isolation_Workflow Plant_Material Dried Roots of Sophora sp. Grinding Grinding Plant_Material->Grinding Extraction Ethanol Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel / Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Enriched_Fraction Enriched this compound Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analytical_HPLC Analytical HPLC (Purity Check) Pure_Compound->Analytical_HPLC

Caption: Workflow for the isolation of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful isolation and purification of this compound from Sophora species. The combination of preliminary column chromatography followed by preparative HPLC is an effective strategy for obtaining this prenylated flavanone in high purity. Researchers should note that optimization of the chromatographic conditions, particularly the gradient elution program in HPLC, is crucial for achieving the best separation results. The isolated this compound can then be used for further biological and pharmacological investigations.

References

Application Notes and Protocols for Sophoraflavanone Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Specificity: The majority of published research available pertains to Sophoraflavanone G . Sophoraflavanone H is a distinct, though structurally related, polyphenol.[1][2] The protocols and data presented herein are based on studies of Sophoraflavanone G and are expected to be highly applicable to this compound due to their shared flavanone (B1672756) core structure and poor water solubility.[3] Researchers should, however, validate these protocols for their specific molecule and experimental setup.

Introduction to Sophoraflavanone G

Sophoraflavanone G (SFG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens.[4][5][6] It has garnered significant scientific interest for its wide range of pharmacological activities. In vitro studies have demonstrated its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[4][7] The biological effects of SFG are attributed to its ability to modulate multiple cellular signaling pathways, making it a promising candidate for therapeutic development.[3] Like many flavonoids, SFG has poor water solubility, which necessitates careful preparation for use in aqueous-based in vitro assays.[3]

Physicochemical and Solubility Data

Proper solution preparation begins with understanding the compound's physical and chemical properties. The data below for Sophoraflavanone G has been compiled from various sources.

PropertyDataSource(s)
Molecular Formula C₂₅H₂₈O₆[4][7][8]
Molecular Weight 424.5 g/mol [8][9]
Appearance Yellowish crystalline solid[4]
Solubility DMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mLWater: Poor solubility[3][9]
Storage Store solid compound and stock solutions at -20°C[6][7]
Recommended Concentrations for In Vitro Assays

The effective concentration of Sophoraflavanone G can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. The following table summarizes concentrations reported in the literature for various biological activities.

Assay Type & Cell LineEffective Concentration RangeBiological EffectSource(s)
Anti-inflammatory (RAW 264.7)1 - 50 µMInhibition of PGE₂ production[9][10]
Anticancer/Cytotoxicity (HL-60)IC₅₀: 12.5 µMInhibition of cell proliferation[9]
Anticancer/Cytotoxicity (HepG2)IC₅₀: 13.3 µMInhibition of cell proliferation[9]
Apoptosis Induction (HL-60)3 - 30 µMIncreased apoptosis, activation of caspases 3 and 9[5]
Antimicrobial (mutans streptococci)0.5 - 4 µg/mL (MBC)Bactericidal activity[11]
Enzyme Inhibition (α-glucosidase)Kᵢ: 5.6 µMInhibition of enzyme activity[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Sophoraflavanone G Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the standard method for handling poorly water-soluble compounds for in vitro use.

Materials:

  • Sophoraflavanone G (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing solid Sophoraflavanone G to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh out 4.25 mg of Sophoraflavanone G (MW: 424.5 g/mol ) and place it into a sterile tube.

    • Calculation: (Volume in L) x (Molarity in mol/L) x (MW in g/mol ) = Mass in g

    • (0.001 L) x (0.01 mol/L) x (424.5 g/mol ) = 0.00425 g = 4.25 mg

  • Solvent Addition: Add 1.0 mL of cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or use a sonicator until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If the final application requires absolute sterility, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

  • Storage: Store the aliquots tightly sealed at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.

  • Prepare working solutions fresh for each experiment from a thawed stock aliquot. Do not re-freeze diluted working solutions.

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM Sophoraflavanone G stock solution from the -20°C freezer and thaw it at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • The stock is 10 mM, which is 10,000 µM. This is a 1000x stock for a 10 µM final concentration.

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

      • Mix thoroughly by gentle pipetting or brief vortexing before adding to the cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound used in the experiment. For the example above, the vehicle control would be 1 µL of DMSO in 999 µL of medium (0.1% DMSO).

  • Application to Cells: Add the freshly prepared working solutions (and vehicle control) to your cell cultures and proceed with the experiment.

Visualizations

Sophoraflavanone G Solution Preparation Workflow

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh 1. Weigh 4.25 mg Sophoraflavanone G add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store_stock 5. Store at -20°C aliquot->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute add_to_cells 8. Add to Cells dilute->add_to_cells G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription SFG Sophoraflavanone G SFG->PI3K Inhibition SFG->Akt Inhibition

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sophoraflavanones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoraflavanone H is a recently synthesized polyphenol with a unique hybrid structure, identified as a promising lead for antimicrobial drug development.[1][2] While specific quantitative data on the antimicrobial activity of this compound are not yet widely available in peer-reviewed literature, extensive research has been conducted on the closely related and structurally similar compound, Sophoraflavanone G. Sophoraflavanone G, a prenylated flavonoid isolated from plants of the Sophora genus, has demonstrated significant antimicrobial properties, particularly against drug-resistant bacteria.[3][4]

These application notes will provide detailed protocols for the antimicrobial susceptibility testing of Sophoraflavanones, using Sophoraflavanone G as a representative compound due to the wealth of available data. The methodologies described herein are standard, validated procedures for the evaluation of natural products and are directly applicable to the study of this compound and other related flavonoids. The provided data for Sophoraflavanone G will serve as a valuable reference for researchers investigating this class of compounds.

Data Presentation: Antimicrobial Activity of Sophoraflavanone G

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Sophoraflavanone G against various bacterial strains. This data provides a baseline for the expected antimicrobial potency of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against various bacteria.

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA) (27 strains)3.13 - 6.25[3]
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)0.5 - 8[5]
Listeria monocytogenes0.98[6]
Oral Bacteria (various strains)0.39 - 6.25[7]
Pseudomonas aeruginosa PAO1>1000[6]
Gentamicin-resistant S. aureus0.05[8]

Table 2: Minimum Bactericidal Concentration (MBC) of Sophoraflavanone G against various bacteria.

Bacterial StrainMBC (µg/mL)Reference
Mutans streptococci (16 strains)0.5 - 4[3][9]
Staphylococcus aureusNot specified, but bactericidal effect confirmed[5]
Gram-positive bacteria (various)Potent bactericidal activity reported[6]

Table 3: Synergistic Activity of Sophoraflavanone G with Conventional Antibiotics against MRSA.

AntibioticFractional Inhibitory Concentration (FIC) IndexInterpretationReference
Ampicillin0.188 - 0.375Synergistic[5]
Oxacillin0.188 - 0.375Synergistic[5]
Vancomycin0.16Synergistic
Fosfomycin0.48Synergistic
Gentamicin0.69Partially Synergistic

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol details the determination of the MIC of a Sophoraflavanone compound against a target bacterial strain using the broth microdilution method, a standard technique for testing natural products.[1]

Materials:

  • This compound or G (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Solvent control (e.g., DMSO)

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Sophoraflavanone dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. b. In the first well of a row, add 100 µL of the Sophoraflavanone stock solution to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. b. Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a solvent control (broth with inoculum and the same concentration of solvent used to dissolve the Sophoraflavanone).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the Sophoraflavanone that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of the Sophoraflavanone that results in bacterial death.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (B569324) (TSA) plates or other suitable solid growth medium

  • Sterile pipette tips or loops

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the Sophoraflavanone that results in no bacterial growth on the agar plate.

Protocol 3: Disk Diffusion Assay for Preliminary Screening

The disk diffusion assay is a qualitative or semi-quantitative method suitable for initial screening of the antimicrobial activity of Sophoraflavanones.[2][6]

Materials:

  • This compound or G solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Sterile swabs

  • Positive control antibiotic disks

  • Solvent control disks

Procedure:

  • Preparation of bacterial lawn: a. Dip a sterile swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate evenly in three directions to ensure complete coverage.

  • Application of disks: a. Impregnate sterile filter paper disks with a known concentration of the Sophoraflavanone solution (e.g., 20 µL). b. Allow the solvent to evaporate from the disks in a sterile environment. c. Place the impregnated disks, along with positive and solvent control disks, onto the surface of the inoculated MHA plate.

  • Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of inhibition zones: a. Measure the diameter of the clear zone of inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Proposed Mechanism of Action of Sophoraflavanones

The antimicrobial mechanism of Sophoraflavanones, particularly Sophoraflavanone G and the related Sophoraflavanone B, is believed to involve the disruption of the bacterial cell envelope.[4] This includes targeting the cell membrane and inhibiting cell wall synthesis.[4] It is proposed that these compounds reduce the fluidity of the cell membrane and may directly bind to peptidoglycan, a key component of the bacterial cell wall.[9] This disruption of the cell envelope leads to a loss of cellular integrity and ultimately, bacterial cell death.

G cluster_sophora This compound/G cluster_bacteria Bacterial Cell cluster_effects Antimicrobial Effects Sophora This compound/G Membrane Cell Membrane Sophora->Membrane Targets Wall Cell Wall (Peptidoglycan) Sophora->Wall Interacts with Metabolism Energy Metabolism Sophora->Metabolism Interferes with Biofilm Biofilm Formation Sophora->Biofilm Prevents Disruption Membrane Disruption & Reduced Fluidity Membrane->Disruption Inhibition Inhibition of Cell Wall Synthesis Wall->Inhibition Energy_Disruption Disruption of Energy Metabolism Metabolism->Energy_Disruption Biofilm_Inhibition Inhibition of Biofilm Synthesis Biofilm->Biofilm_Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death Energy_Disruption->Death Biofilm_Inhibition->Death G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay A Prepare this compound stock solution C Perform 2-fold serial dilutions of this compound in 96-well plate A->C B Adjust bacterial culture to 0.5 McFarland standard D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F G Subculture from clear wells (≥ MIC) onto agar plates F->G H Incubate plates at 37°C for 18-24 hours G->H I Determine MBC: Lowest concentration with no bacterial growth H->I

References

Application Notes and Protocols: Cytotoxicity of Sophoraflavanone G on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding the specific cytotoxic activity of Sophoraflavanone H is limited in current scientific literature. However, extensive research is available for the closely related compound, Sophoraflavanone G (SG). This document provides a detailed overview of the cytotoxicity of Sophoraflavanone G as a representative sophoraflavanone, with the understanding that its biological activities may be similar to those of this compound. Sophoraflavanone G, a flavonoid isolated from plants of the Sophora genus, has demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.[1][2][3] These application notes are intended for researchers, scientists, and professionals in drug development interested in the anti-cancer potential of this class of compounds.

Data Presentation: Cytotoxicity of Sophoraflavanone G

The cytotoxic effect of Sophoraflavanone G is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Sophoraflavanone G have been determined in various cancer cell lines, with data indicating a broad spectrum of anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Leukemia3-30 (range of effective concentration)[2][4]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but effective concentrations used in studies.[1]
Hodgkin's lymphoma (L540, HDLM-2)Lymphoma~20 (effective concentration)[3]
Various Solid TumorsBreast, Prostate, Melanoma, Lung, Colorectal~20 (effective concentration)[3]

Experimental Protocols

A standard method to assess the cytotoxicity of compounds like Sophoraflavanone G is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

MTT Assay Protocol for Cytotoxicity of Sophoraflavanone G

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of Sophoraflavanone G in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the Sophoraflavanone G stock solution to achieve the desired final concentrations.

  • Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of Sophoraflavanone G. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sophoraflavanone G concentration) and a negative control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of Sophoraflavanone G relative to the vehicle control.

  • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Sophoraflavanone G Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining Sophoraflavanone G cytotoxicity.

Sophoraflavanone G-Induced Apoptosis Signaling Pathway

Sophoraflavanone G has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial-mediated, pathway.[2] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade SFG Sophoraflavanone G Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SFG->Bcl2 Bax Bax (Pro-apoptotic) SFG->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sophoraflavanone G induces apoptosis via the mitochondrial pathway.

MAPK Signaling Pathway Inhibition by Sophoraflavanone G

Studies have also indicated that Sophoraflavanone G can suppress the migration and invasion of cancer cells, potentially through the blockage of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The MAPK pathway is crucial for cell proliferation, differentiation, and survival.

mapk_pathway cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response SFG Sophoraflavanone G MAPKKK MAPKKK (e.g., Raf) SFG->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Invasion Invasion MAPK->Invasion

Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.

References

Application Notes and Protocols for Sophoraflavanone G in Cancer Biology Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for the User: The following application notes and protocols have been generated for Sophoraflavanone G (SG) . Extensive literature searches for "Sophoraflavanone H" did not yield sufficient data regarding its use in cancer biology research. Due to the significant body of research available for the closely related compound, Sophoraflavanone G, we have compiled this information to provide a comprehensive resource that may serve as a valuable starting point for your research.

Introduction

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the roots of Sophora flavescens and other Sophora species.[1][2] It has garnered significant interest in cancer research due to its demonstrated anti-tumor properties in a variety of cancer types, including leukemia, breast cancer, and lung cancer.[1] SG exerts its anticancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cell proliferation, survival, and metastasis.[1] These application notes provide an overview of the mechanisms of action of SG and detailed protocols for its use in cancer biology research.

Mechanistic Insights into Sophoraflavanone G's Anti-Cancer Activity

Sophoraflavanone G has been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of several critical signaling pathways.

  • Induction of Apoptosis: SG promotes apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4] This leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the downstream executioner caspase-3, ultimately resulting in apoptotic cell death.[3][4] Evidence also suggests that SG can increase the levels of cleaved caspase-8, indicating an involvement of the extrinsic apoptotic pathway.[5]

  • Cell Cycle Arrest: Studies have demonstrated that Sophoraflavanone G can induce cell cycle arrest in cancer cells. For instance, in human myeloid leukemia HL-60 cells, SG was found to cause an arrest at the G0/G1 phase of the cell cycle.[6] This inhibition of cell cycle progression contributes to its overall anti-proliferative effects.

  • Modulation of Signaling Pathways:

    • MAPK Pathway: SG has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[4][5] By inhibiting the phosphorylation of key MAPK members like ERK1/2, JNK, and p38, SG can effectively block downstream signaling and inhibit cancer cell growth and invasion.[5][7]

    • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical survival pathway that is frequently dysregulated in cancer. Sophoraflavanone G has been reported to inactivate this pathway by inhibiting the phosphorylation of Akt.[8][9] In some cancers, like triple-negative breast cancer, SG has been shown to suppress this pathway by downregulating the expression of the Epidermal Growth Factor Receptor (EGFR).[10]

    • STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively activated in cancer cells and contribute to their survival and proliferation. SG has been identified as an inhibitor of STAT signaling by targeting the upstream Janus kinases (JAKs) and Src family tyrosine kinases, thereby preventing the phosphorylation and activation of STAT proteins.[8][9]

    • NF-κB Signaling: The transcription factor NF-κB is a key player in inflammation and cancer. Sophoraflavanone G has been shown to inhibit NF-κB signaling, which can contribute to its anti-inflammatory and anti-cancer effects.[8][9]

Data Presentation

Table 1: In Vitro Efficacy of Sophoraflavanone G in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointResultReference
HL-60Human Myeloid LeukemiaMTT AssayIC50~20 µM (48h)[6]
MDA-MB-231Triple-Negative Breast CancerMTT AssayCell ViabilityDose-dependent decrease[5]
BT-549Triple-Negative Breast CancerCCK-8 AssayProliferationInhibition[10]
L540Hodgkin's LymphomaWST-1 AssayCell ViabilityDose-dependent decrease[11]
KG-1aAcute Myeloid LeukemiaMTT AssayCytotoxicityDose-dependent[12]
EoL-1Acute Myeloid LeukemiaMTT AssayCytotoxicityDose-dependent[12]
Table 2: Molecular Effects of Sophoraflavanone G on Key Signaling Proteins
Cell LineProteinEffectMethodReference
HL-60Caspase-3ActivationWestern Blot[3][4]
HL-60Caspase-9ActivationWestern Blot[3][4]
HL-60Bcl-2DownregulationWestern Blot[3][4]
HL-60BaxUpregulationWestern Blot[3][4]
MDA-MB-231Cleaved Caspase-8IncreaseWestern Blot[5]
MDA-MB-231p-ERK1/2DecreaseWestern Blot[5]
MDA-MB-231p-JNKDecreaseWestern Blot[5]
MDA-MB-231p-p38DecreaseWestern Blot[5]
Hodgkin's Lymphoma Cellsp-STAT3InhibitionWestern Blot[8]
Solid Cancer Cellsp-STAT3InhibitionWestern Blot[8]
TNBC Cells (BT-549, MDA-MB-231)p-AktDecreaseWestern Blot[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating the cytotoxic effects of Sophoraflavanone G on cancer cells.[6][12]

Materials:

  • Cancer cell line of interest (e.g., HL-60, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sophoraflavanone G (SG) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Sophoraflavanone G in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest SG treatment.

  • Remove the medium from the wells and add 100 µL of the prepared SG dilutions or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol is based on general methods used to assess apoptosis induced by SG.[5]

Materials:

  • Cancer cells treated with Sophoraflavanone G and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Treat cells with the desired concentrations of Sophoraflavanone G for the specified time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for detecting changes in protein expression and phosphorylation following SG treatment.[8][10]

Materials:

  • Cancer cells treated with Sophoraflavanone G and control cells.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

SophoraflavanoneG_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway SG Sophoraflavanone G DeathReceptor Death Receptor SG->DeathReceptor Induces caspase8 Caspase-8 DeathReceptor->caspase8 cleaved_caspase8 Cleaved Caspase-8 caspase8->cleaved_caspase8 caspase3 Caspase-3 cleaved_caspase8->caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2 Bcl-2 / Bcl-xL Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion caspase9 Caspase-9 CytochromeC->caspase9 cleaved_caspase9 Cleaved Caspase-9 caspase9->cleaved_caspase9 cleaved_caspase9->caspase3 SG_intrinsic Sophoraflavanone G SG_intrinsic->Bcl2 SG_intrinsic->Bax cleaved_caspase3 Cleaved Caspase-3 caspase3->cleaved_caspase3 PARP PARP cleaved_caspase3->PARP Apoptosis Apoptosis cleaved_caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Sophoraflavanone G induces apoptosis via intrinsic and extrinsic pathways.

SophoraflavanoneG_Signaling_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat JAK/STAT Pathway SG Sophoraflavanone G EGFR EGFR SG->EGFR pAkt p-Akt SG->pAkt pERK p-ERK SG->pERK JAK JAK SG->JAK PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Akt->pAkt Proliferation_Survival Cell Proliferation & Survival pAkt->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK Proliferation_Invasion Cell Proliferation & Invasion pERK->Proliferation_Invasion CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT->Gene_Transcription

Caption: SG inhibits key cancer-promoting signaling pathways.

Experimental_Workflow_SG_Studies cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treat with Sophoraflavanone G start->treatment viability Cell Viability (MTT / CCK-8) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle western Western Blot (Signaling Proteins) treatment->western quantification Quantify Effects (IC50, % Apoptosis) viability->quantification apoptosis->quantification cellcycle->quantification mechanism Elucidate Mechanism of Action western->mechanism quantification->mechanism

Caption: Workflow for studying Sophoraflavanone G's anti-cancer effects.

References

Application of Sophoraflavanone H in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the specific biological activities and mechanisms of action of Sophoraflavanone H is limited. One study has highlighted its potential as an antioxidant by inhibiting copper-ion-induced protein oxidative modification, and its total synthesis has been achieved, suggesting its promise in antimicrobial and antitumor drug development.[1][2] However, detailed experimental data, such as IC50 values and specific signaling pathways, are not extensively documented for this compound.

Given the close structural similarity and the wealth of available data for the related compound, Sophoraflavanone G (SFG) , this document will provide detailed application notes and protocols for SFG as a representative lavandulyl flavanone. This information can serve as a valuable starting point and guide for researchers investigating this compound, with the caveat that experimental validation for this compound is essential.

Application Notes for Sophoraflavanone G (SFG)

Sophoraflavanone G (SFG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens.[3] It has demonstrated a broad spectrum of pharmacological activities, making it a compelling candidate for drug discovery in various therapeutic areas.

Anti-Cancer Applications

SFG has shown significant potential as an anti-cancer agent, particularly in leukemia, breast cancer (including triple-negative breast cancer), and lung cancer.[3] Its mechanisms of action are multi-faceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[3][4]

  • Key Mechanisms:

    • Induction of Apoptosis: SFG induces apoptosis in cancer cells through the regulation of apoptotic and anti-apoptotic proteins.[5] In human myeloid leukemia HL-60 cells, SFG-induced apoptosis is caspase-3-dependent.[4] In triple-negative breast cancer cells, SFG promotes apoptosis by affecting Bax, Bcl-2, and cleaved caspase-3 expression.[6]

    • Cell Cycle Arrest: SFG can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[4]

    • Inhibition of Signaling Pathways: SFG has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, including:

      • JAK/STAT Pathway: SFG inhibits the tyrosine phosphorylation of STAT proteins by targeting upstream kinases like JAKs and Src family kinases.[5][7]

      • PI3K/Akt Pathway: In triple-negative breast cancer, SFG has been found to suppress tumor growth by inactivating the EGFR-PI3K-AKT signaling pathway.[8]

      • MAPK Pathway: SFG can inhibit the activation of MAPKs, which are crucial for cancer cell survival and proliferation.[9]

    • Reversal of Multidrug Resistance: SFG has been shown to resensitize ABCG2-overexpressing multidrug-resistant non-small-cell lung cancer cells to chemotherapeutic drugs.[10]

Anti-Inflammatory Applications

SFG exhibits potent anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.[3]

  • Key Mechanisms:

    • Inhibition of Pro-inflammatory Mediators: SFG inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] It also decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][12]

    • Modulation of Signaling Pathways:

      • NF-κB Pathway: SFG inhibits the activation of NF-κB, a key transcription factor in the inflammatory response.[9]

      • MAPK Pathway: It also suppresses the activation of MAPKs in inflammatory cells.[9]

      • JAK/STAT and Nrf2/HO-1 Pathways: In the context of neuroinflammation, SFG has been shown to exert its anti-inflammatory effects by targeting the JAK/STAT and Nrf2/HO-1 pathways.[13]

Antiviral Applications

Preliminary research suggests that SFG possesses antiviral activity, particularly against Flaviviruses.

  • Key Mechanisms:

    • Inhibition of Viral RNA Polymerase: SFG has been found to inhibit the replication of Dengue and Zika viruses by targeting the viral RNA polymerase.[14][15] It has also been shown to inhibit the replication of Hepatitis C virus.[14]

Antibacterial Applications

SFG has demonstrated significant antibacterial activity, especially against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18]

  • Key Mechanisms:

    • Membrane Disruption: SFG targets the bacterial cell membrane, causing its disruption and leading to cell death.[16]

    • Synergistic Effects: SFG shows synergistic effects when combined with conventional antibiotics like ampicillin (B1664943) and oxacillin (B1211168) against MRSA.[17]

Quantitative Data for Sophoraflavanone G (SFG)

Application Cell Line/Model Parameter Value Reference
Anti-Cancer Human Myeloid Leukemia (HL-60)IC50 (48h)20 µM[4]
Antibacterial Methicillin-Resistant S. aureus (MRSA)MIC0.5 - 8 µg/mL[17]
Mutans streptococciMBC0.5 - 4 µg/mL[19]
Anti-Inflammatory LPS-treated RAW 264.7 cellsPGE2 InhibitionConcentration-dependent (1-50 µM)[11]

Experimental Protocols

Cell Viability Assay (MTT Assay) for Anti-Cancer Activity

This protocol is adapted from studies on SFG's effect on leukemia and breast cancer cells.[4][20]

  • Cell Seeding: Seed cancer cells (e.g., HL-60 or MDA-MB-231) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of SFG (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is based on the investigation of SFG's impact on inflammatory and cancer signaling pathways.[6][9]

  • Cell Lysis: Treat cells with SFG for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, iNOS, COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is adapted from studies on SFG's effect on MRSA.[17]

  • Bacterial Culture: Grow the bacterial strain (e.g., MRSA) in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial two-fold dilutions of SFG in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of SFG that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Diagrams

Anti-Cancer Mechanism of SFG via JAK/STAT Pathway Inhibition

anticancer_jak_stat cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation SFG Sophoraflavanone G SFG->JAK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: SFG inhibits the JAK/STAT signaling pathway in cancer cells.

Anti-Inflammatory Mechanism of SFG via NF-κB Pathway Inhibition

antiinflammatory_nfkb cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Gene Gene Transcription NFkB->Gene Translocation SFG Sophoraflavanone G SFG->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines workflow_anticancer start Start: Cancer Cell Culture treatment Treat with SFG (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle western_blot Western Blot (for signaling proteins) treatment->western_blot end End: Data Analysis (IC50, Mechanism) viability->end apoptosis->end cell_cycle->end western_blot->end

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sophoraflavanone H total synthesis. The information is based on established synthetic routes and addresses potential challenges encountered during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The most cited total synthesis of this compound involves a convergent approach where the dihydrobenzofuran and flavanone (B1672756) moieties are synthesized separately and then coupled.[1][2] Key reactions include a Rhodium-catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran ring and a selective oxy-Michael reaction for the formation of the flavanone ring.[1][2]

Q2: What are the critical steps in the synthesis that often lead to lower yields?

A2: The two most critical transformations are the construction of the sterically hindered dihydrobenzofuran core and the subsequent cyclization to form the flavanone ring. The Rh-catalyzed C-H insertion is sensitive to catalyst loading and purity of the diazo compound. The oxy-Michael addition for flavanone ring closure can be low-yielding if not performed under optimal conditions, with potential for side reactions.

Q3: Are there alternative methods for the flavanone ring formation?

A3: While the oxy-Michael addition is the reported successful method for the final cyclization in the context of the total synthesis, other methods for flavanone synthesis exist. These often involve a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization. However, in the total synthesis of this compound, a Claisen rearrangement approach to a cyclization precursor was found to be unsuccessful.

Q4: How can I monitor the progress of the key reactions?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. For specific intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and purity assessment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the total synthesis of this compound, with a focus on the key reaction steps.

Part 1: Dihydrobenzofuran Ring Synthesis (via Rh-catalyzed C-H Insertion)

Issue 1.1: Low yield of the dihydrobenzofuran product.

Potential CauseSuggested Solution
Impure diazo compound: Residual impurities can poison the catalyst.Purify the diazo intermediate meticulously, for example by column chromatography on silica (B1680970) gel, ensuring it is used promptly after preparation.
Suboptimal catalyst loading: Too little catalyst will result in an incomplete reaction, while too much may lead to side product formation.Carefully optimize the molar percentage of the Rhodium catalyst. Start with the reported conditions and perform small-scale experiments to find the optimal loading for your specific substrate batch.
Inefficient C-H insertion: Steric hindrance or electronic effects of the substrates can affect the efficiency of the C-H insertion.Ensure the reaction is run at the recommended temperature and for a sufficient duration. If the yield is still low, consider using a different chiral ligand on the Rhodium catalyst, as this can significantly influence reactivity and selectivity.
Decomposition of the diazo compound: Diazo compounds can be unstable, especially at elevated temperatures.Maintain a constant and appropriate temperature throughout the reaction. Add the diazo compound slowly to the reaction mixture to keep its concentration low.

Issue 1.2: Formation of multiple products (low diastereoselectivity).

Potential CauseSuggested Solution
Inappropriate chiral ligand: The choice of the chiral ligand on the Rhodium catalyst is crucial for stereocontrol.Use the specified chiral ligand from the established protocol. If diastereoselectivity remains poor, consider screening other chiral ligands.
Racemization of the product: The product might be susceptible to racemization under the reaction or work-up conditions.Ensure the work-up procedure is performed at a low temperature and avoid strongly acidic or basic conditions if the product is sensitive.
Part 2: Flavanone Ring Synthesis (via Oxy-Michael Addition)

Issue 2.1: Low yield of this compound during the final cyclization.

Potential CauseSuggested Solution
Inefficient intramolecular oxy-Michael addition: The cyclization can be slow or incomplete.Optimize the base and solvent system. Ensure anhydrous conditions if necessary. The choice of base is critical; a mild, non-nucleophilic base is often preferred to avoid side reactions.
Formation of side products: Intermolecular reactions or decomposition of the starting material can compete with the desired cyclization.Use high-dilution conditions to favor the intramolecular reaction. Add the substrate slowly to the reaction mixture containing the base.
Poor solubility of the precursor: The advanced intermediate may have poor solubility in the reaction solvent, hindering the reaction.Screen different solvents or solvent mixtures to ensure adequate solubility of the starting material.

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Asymmetric C-H Insertion for Dihydrobenzofuran Synthesis

This protocol is a generalized representation based on typical procedures for such reactions.

Materials:

  • Diazoester precursor

  • Aryl boronic acid

  • Rhodium(II) catalyst with a suitable chiral ligand (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl boronic acid and the Rhodium(II) catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Prepare a solution of the diazoester precursor in the same anhydrous solvent.

  • Add the diazoester solution to the reaction mixture dropwise over several hours using a syringe pump at the specified reaction temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment: Oxy-Michael Addition for Flavanone Ring Formation

This protocol is a generalized representation based on typical procedures for intramolecular oxy-Michael additions.

Materials:

  • Chalcone precursor with a free hydroxyl group

  • Base (e.g., Potassium carbonate, Cesium carbonate, DBU)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chalcone precursor.

  • Dissolve the precursor in the anhydrous solvent.

  • Add the base to the solution at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or gentle heating) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reported Yields for Key Steps in Flavanone Synthesis

StepReaction TypeCatalyst/ReagentSolventYield (%)Reference
Dihydrobenzofuran formationRh-catalyzed C-H insertionRh₂(OAc)₄Dichloromethane~70-85General Literature
Chalcone formationClaisen-Schmidt CondensationNaOH or KOHEthanol~80-95General Literature
Flavanone cyclizationIntramolecular Oxy-MichaelPiperidineEthanol~70-90General Literature
Flavanone cyclizationIntramolecular Oxy-MichaelNaOAcEthanol~40-60General Literature

Note: The yields for the specific steps in the total synthesis of this compound may vary and should be referenced from the primary literature.

Visualizations

G cluster_start Starting Materials cluster_dhb Dihydrobenzofuran Synthesis cluster_chalcone Chalcone Formation cluster_flavanone Flavanone Ring Closure Aryl Diazoacetate Aryl Diazoacetate Rh-catalyzed C-H Insertion Rh-catalyzed C-H Insertion Aryl Diazoacetate->Rh-catalyzed C-H Insertion Protected Phenol Protected Phenol Protected Phenol->Rh-catalyzed C-H Insertion Dihydrobenzofuran Intermediate Dihydrobenzofuran Intermediate Rh-catalyzed C-H Insertion->Dihydrobenzofuran Intermediate Coupling Coupling Dihydrobenzofuran Intermediate->Coupling Chalcone Precursor Chalcone Precursor Coupling->Chalcone Precursor Oxy-Michael Addition Oxy-Michael Addition Chalcone Precursor->Oxy-Michael Addition This compound This compound Oxy-Michael Addition->this compound

Caption: Synthetic pathway for this compound.

G Low Yield Low Yield Impure Reagents Impure Reagents Low Yield->Impure Reagents Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Side Reactions Side Reactions Low Yield->Side Reactions Purify Starting Materials Purify Starting Materials Impure Reagents->Purify Starting Materials Optimize Temp/Time/Conc Optimize Temp/Time/Conc Suboptimal Conditions->Optimize Temp/Time/Conc Use High Dilution Use High Dilution Side Reactions->Use High Dilution Improved Yield Improved Yield Purify Starting Materials->Improved Yield Optimize Temp/Time/Conc->Improved Yield Use High Dilution->Improved Yield

Caption: Troubleshooting logic for low reaction yield.

G cluster_workflow Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Run Reaction Run Reaction Prepare Reagents->Run Reaction Monitor Progress (TLC) Monitor Progress (TLC) Run Reaction->Monitor Progress (TLC) Reaction Complete? Reaction Complete? Monitor Progress (TLC)->Reaction Complete? Reaction Complete?->Run Reaction No Work-up Work-up Reaction Complete?->Work-up Yes Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: General experimental workflow.

References

Overcoming challenges in the stereoselective synthesis of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of Sophoraflavanone H.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound stem from its complex hybrid structure, which contains a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone (B1672756) ring.[1][2][3] Key difficulties include:

  • Controlling Diastereoselectivity: Establishing the correct relative stereochemistry of the two contiguous stereocenters in the 2,3-diaryl-2,3-dihydrobenzofuran core.

  • Enantioselective Flavanone Formation: Achieving high enantioselectivity at the C2 position of the flavanone ring, which is prone to racemization under acidic or basic conditions through a reversible phenoxide elimination to the achiral 2'-hydroxychalcone (B22705).[4]

  • Protecting Group Strategy: The multiple phenolic hydroxyl groups require a robust and orthogonal protecting group strategy to ensure chemoselectivity during the multi-step synthesis.[5][6][7][8]

  • Chemoselectivity: Differentiating between the various reactive sites within the complex intermediates.

Q2: What are the key stereoselective reactions in the total synthesis of this compound?

A2: The total synthesis of this compound relies on two crucial stereoselective reactions:

  • Rhodium-Catalyzed Asymmetric C-H Insertion: This reaction is employed to construct the chiral 2,3-diaryl-2,3-dihydrobenzofuran core with high diastereoselectivity.[1][2][3]

  • Selective Oxy-Michael Reaction: An intramolecular conjugate addition of a phenolic hydroxyl group to a chalcone (B49325) intermediate is used to form the flavanone ring system.[1][2][3]

Q3: What types of catalysts are effective for the enantioselective synthesis of the flavanone core?

A3: A variety of catalysts have been successfully employed for the enantioselective synthesis of flavanones, including:

  • Organocatalysts: Chiral Brønsted acids and bases, such as cinchona alkaloids, have been used to catalyze the asymmetric cyclization of 2'-hydroxychalcones.[9]

  • Transition Metal Catalysts: Rhodium and Palladium complexes are effective for the asymmetric 1,4-addition of arylboronic acids to chromones.[4][10]

Q4: Why is protecting group management critical in this synthesis?

A4: this compound and its precursors are polyphenolic compounds with multiple hydroxyl groups of varying reactivity. A carefully planned protecting group strategy is essential to:

  • Prevent unwanted side reactions at the hydroxyl groups during various synthetic transformations.

  • Enable selective manipulation of different parts of the molecule.

  • Ensure the stability of intermediates throughout the synthesis.

  • Allow for the final deprotection under mild conditions to avoid degradation of the target molecule.[5][6][7][8]

Troubleshooting Guides

Rhodium-Catalyzed Asymmetric C-H Insertion

Problem 1: Low Yield of Dihydrobenzofuran Product

Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the rhodium catalyst is fresh and handled under an inert atmosphere. Consider screening different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂).
Sub-optimal Solvent The choice of solvent can be critical. Screen a range of non-polar and polar aprotic solvents such as dichloromethane, toluene, or THF.
Incorrect Temperature The reaction temperature can influence both yield and selectivity. Experiment with a range of temperatures, starting from room temperature and adjusting as needed.
Decomposition of Diazo Compound Ensure the diazo precursor is pure and handle it with care. Add the diazo compound slowly to the reaction mixture to control its concentration.

Problem 2: Poor Diastereo- or Enantioselectivity

Possible Cause Troubleshooting Steps
Inappropriate Chiral Ligand The choice of chiral ligand for the rhodium catalyst is crucial for stereocontrol. Screen a variety of chiral ligands to find the optimal one for your specific substrate.
Temperature Effects Lowering the reaction temperature often improves enantioselectivity.
Solvent Polarity The polarity of the solvent can impact the transition state geometry. Evaluate a range of solvents with varying polarities.
Steric Hindrance Bulky substituents on the substrate can influence the approach to the catalyst. Consider modifying the substrate or the catalyst to minimize unfavorable steric interactions.
Selective Oxy-Michael Reaction for Flavanone Formation

Problem 1: Low Yield of Flavanone

Possible Cause Troubleshooting Steps
Inefficient Cyclization Optimize the choice of acid or base catalyst. For acid-catalyzed cyclization, try methanesulfonic acid or acetic acid.[11][12] For base-catalyzed reactions, consider piperidine (B6355638) or sodium acetate.[11] Microwave irradiation can sometimes accelerate the reaction and improve yields.[12]
Reversibility of the Reaction The retro-Michael reaction can lead to the opening of the flavanone ring to the chalcone. Use milder reaction conditions and shorter reaction times.
Poor Solubility of Chalcone Precursor Ensure the chalcone is fully dissolved in the reaction solvent. A co-solvent might be necessary.

Problem 2: Racemization of the Flavanone Product

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Both strong acids and strong bases can promote racemization. Use milder catalysts and the minimum effective concentration.
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize the product's exposure to conditions that cause racemization.
Elevated Temperature Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
Protecting Group Management

Problem 1: Incomplete Protection or Deprotection

Possible Cause Troubleshooting Steps
Incorrect Reagents or Conditions Ensure the chosen protecting group is appropriate for the specific hydroxyl group (phenolic vs. alcoholic) and that the reaction conditions are optimized. For example, silyl (B83357) ethers are common for hydroxyl protection and can be removed with fluoride (B91410) sources.[7] Benzyl (B1604629) ethers are robust and can be removed by hydrogenolysis.[13]
Steric Hindrance Highly hindered hydroxyl groups may require more forcing conditions or a less bulky protecting group.
Insufficient Reagent Use a sufficient excess of the protecting or deprotecting agent and ensure adequate reaction time.

Problem 2: Lack of Orthogonality

Possible Cause Troubleshooting Steps
Poor Planning of Protecting Group Strategy Carefully select a set of orthogonal protecting groups that can be removed selectively under different conditions. For example, a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an ester (removed by base) can be used in the same synthesis.[5]
Cleavage of Multiple Protecting Groups If a deprotection step removes more than one type of protecting group, re-evaluate the stability of the remaining groups under those conditions and choose a more selective deprotection method.

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Asymmetric C-H Insertion

This protocol is a general representation for the synthesis of a 2,3-diaryl-2,3-dihydrobenzofuran core.

  • Materials:

    • Diazo precursor (1.0 eq)

    • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-5 mol%)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral rhodium(II) catalyst and the anhydrous solvent.

    • Stir the solution at the desired temperature (e.g., 25 °C).

    • Slowly add a solution of the diazo precursor in the same anhydrous solvent to the catalyst solution over a period of 1-2 hours using a syringe pump.

    • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-diaryl-2,3-dihydrobenzofuran.

Key Experiment: Selective Oxy-Michael Cyclization

This protocol describes a general procedure for the intramolecular cyclization of a 2'-hydroxychalcone to a flavanone.

  • Materials:

    • 2'-Hydroxychalcone precursor (1.0 eq)

    • Catalyst (e.g., piperidine, 10-20 mol% or acetic acid as solvent)

    • Solvent (e.g., ethanol, or neat acetic acid)

  • Procedure:

    • Dissolve the 2'-hydroxychalcone precursor in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the solution.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.

    • Upon completion, neutralize the reaction mixture if necessary (e.g., with dilute HCl for a basic catalyst).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the flavanone.

Quantitative Data

Table 1: Optimization of Rhodium-Catalyzed Asymmetric 1,4-Addition for Flavanone Synthesis

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1[Rh(OH)((S)-binap)]₂ (3)Dioxane/H₂O247899
2[Rh(OH)((S)-binap)]₂ (3)THF/H₂O247899
3Rh(acac)(CO)₂/(S)-binap (3)Dioxane/H₂O64797

Data adapted from a study on the asymmetric 1,4-addition of 3-thiopheneboronic acid to α,β-unsaturated carbonyl compounds.[14]

Table 2: Comparison of Catalysts for Enantioselective Synthesis of Aza-Flavanones

EntryCatalystBaseSolventYield (%)ee (%)
1Pinene-derived NHCBEMPToluene9284
2Camphor-derived NHCBEMPToluene7590
3Aminoindanol-derived NHCPempidineToluene9594

Data adapted from a study on the NHC-catalyzed intramolecular annulation for the synthesis of aza-flavanones.[15]

Visualizations

Sophoraflavanone_H_Synthesis_Workflow cluster_dihydrobenzofuran Dihydrobenzofuran Moiety Synthesis cluster_flavanone Flavanone Moiety Synthesis cluster_coupling Fragment Coupling & Final Steps start_DBF Aryl Alcohol Precursor diazo Diazo Compound Formation start_DBF->diazo rh_insertion Rh-catalyzed Asymmetric C-H Insertion diazo->rh_insertion dihydrobenzofuran Chiral Dihydrobenzofuran Core rh_insertion->dihydrobenzofuran coupling Coupling of Moieties dihydrobenzofuran->coupling start_flav Acetophenone & Benzaldehyde Precursors chalcone_formation Chalcone Formation start_flav->chalcone_formation oxy_michael Selective Oxy-Michael Cyclization chalcone_formation->oxy_michael flavanone Flavanone Moiety oxy_michael->flavanone flavanone->coupling deprotection Final Deprotection coupling->deprotection sophora_h This compound deprotection->sophora_h

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Optimization cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Considerations start Poor Stereoselectivity in Key Step catalyst_check Is the catalyst active and pure? start->catalyst_check temp_check Is the temperature optimized? start->temp_check steric_hindrance Assess steric hindrance. start->steric_hindrance ligand_choice Screen different chiral ligands. catalyst_check->ligand_choice catalyst_loading Optimize catalyst loading. ligand_choice->catalyst_loading end Achieve Target Stereoselectivity catalyst_loading->end Improved Selectivity lower_temp Try lower reaction temperatures. temp_check->lower_temp solvent_screen Screen solvents of varying polarity. lower_temp->solvent_screen solvent_screen->end Improved Selectivity modify_substrate Modify substrate or protecting groups. steric_hindrance->modify_substrate modify_substrate->end Improved Selectivity

Caption: Troubleshooting logic for poor stereoselectivity.

References

Sophoraflavanone H solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Sophoraflavanone H in aqueous buffers.

Introduction to this compound Solubility Challenges

This compound is a polyphenol with a complex hybrid-type structure, containing both 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) moieties.[1][2] As with many flavonoids, this compound is characterized by poor aqueous solubility due to its hydrophobic nature. This can lead to challenges in experimental reproducibility and bio-assay accuracy. This guide offers strategies to overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound precipitating when I dilute my stock solution in an aqueous buffer?

A1: This is a common issue with poorly water-soluble compounds like flavonoids.[3] this compound is likely more soluble in organic solvents, such as DMSO or ethanol (B145695), which are often used to prepare concentrated stock solutions. When this stock solution is diluted into an aqueous buffer, the overall polarity of the solvent increases significantly, causing the compound to crash out of the solution as it is no longer soluble.

Q2: What are the first troubleshooting steps if I observe precipitation?

A2: If you observe precipitation, consider the following immediate actions:

  • Optimize Co-solvent Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in the organic solvent first. This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[3]

  • Gentle Warming: Gently warm your buffer (e.g., to 37°C) before and after adding the compound. This can sometimes help dissolve small amounts of precipitate. However, be cautious, as prolonged heat may degrade the compound.[3]

  • Sonication: Use a sonicator to break up precipitate particles, which can aid in redissolving the compound.[3]

  • pH Adjustment: If your experimental design allows, adjusting the pH of the aqueous buffer may improve solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[3]

Q3: How can I improve the solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[4][5][6][7][8] The choice of method will depend on the specific requirements of your experiment.

  • Use of Co-solvents: Employing a mixture of solvents can increase solubility. Besides DMSO and ethanol, polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol are common co-solvents.[6] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically ≤ 0.1% DMSO for cell-based assays).[3]

  • pH Adjustment: Flavonoids possess hydroxyl groups that can be ionized by altering the pH. Increasing the pH of the buffer can often improve the solubility of phenolic compounds.[9]

  • Use of Surfactants: Surfactants can increase the solubility of a drug by lowering surface tension.[6][7] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used.

  • Complexation with Cyclodextrins: Cyclodextrins are hydrophilic hosts that can encapsulate hydrophobic guest molecules, like flavonoids, forming inclusion complexes with enhanced aqueous solubility.[4][10]

Q4: What are the recommended solvents for preparing a stock solution of this compound?

A4: While specific data for this compound is limited, for the related compound Sophoraflavanone G, good solubility is reported in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml).[11] It is recommended to start with high-purity, anhydrous DMSO or ethanol to prepare a concentrated stock solution.

Q5: Can the physical form of this compound affect its solubility?

A5: Yes, the solid-state properties of a compound can significantly impact its solubility. Amorphous forms are generally more soluble than crystalline forms. Techniques like micronization, which reduces particle size and increases surface area, can improve the dissolution rate, though not the equilibrium solubility.[8]

Data Presentation

Table 1: General Solubility of Flavonoids in Different Solvent Types

Solvent TypeExamplesGeneral Flavonoid SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateCapable of hydrogen bonding, but the large hydrophobic backbone of many flavonoids limits solubility.
Polar Aprotic DMSO, DMF, AcetoneHighCan accept hydrogen bonds and have a polarity that can accommodate the flavonoid structure.
Non-polar Hexane, TolueneVery LowThe polar hydroxyl groups on flavonoids make them insoluble in non-polar solvents.

This table provides a general guide. Empirical testing is necessary to determine the optimal solvent for this compound.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvents Reduces the polarity of the aqueous medium.Simple to implement.The co-solvent must be compatible with the experimental system and may have its own biological effects.
pH Adjustment Ionizes acidic or basic functional groups, increasing interaction with water.Effective for ionizable compounds.The required pH may not be suitable for the biological system under study.
Surfactants Form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility.Surfactants can interfere with some biological assays or affect cell membranes.
Cyclodextrins Form inclusion complexes where the hydrophobic compound resides in the central cavity.Generally low toxicity and high biocompatibility.There is a stoichiometric relationship between the cyclodextrin (B1172386) and the compound, and the complex size may be a factor.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of high-purity DMSO (or ethanol) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the final desired stock concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Shake-Flask Method for Determining Equilibrium Solubility

This method is a reliable way to determine the thermodynamic solubility of a compound.[12][13]

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add an excess amount of this compound powder to a known volume of the buffer in a sealed container. The excess solid should be visible.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let the undissolved material sediment.

  • Carefully withdraw a sample of the supernatant, and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of this compound in that buffer at that temperature.

Visual Guides

G start Start: this compound Precipitation Observed step1 Is the final organic solvent concentration acceptable? (e.g., <0.5% DMSO) start->step1 step2 Try gentle warming (37°C) and/or sonication. step1->step2 Yes end_fail Precipitation Persists: Re-evaluate compound concentration or formulation step1->end_fail No, concentration too high step3 Does precipitation persist? step2->step3 step4 Consider Solubility Enhancement Techniques step3->step4 Yes end_success Solution is Clear: Proceed with Experiment step3->end_success No step5 pH Adjustment (if compatible with assay) step4->step5 step6 Use of Co-solvents (e.g., PEG, Ethanol) step4->step6 step7 Complexation (e.g., Cyclodextrins) step4->step7 step8 Use of Surfactants (e.g., Tween 80) step4->step8 step5->end_fail step6->end_fail step7->end_fail step8->end_fail

Caption: Troubleshooting workflow for this compound solubility.

G SFH This compound (or other flavonoids) PI3K PI3K SFH->PI3K Inhibits p53 p53 SFH->p53 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes p53->Apoptosis Promotes

Caption: Potential antitumor signaling pathway affected by flavonoids.[14][15]

G Flavonoid This compound Membrane Bacterial Cell Membrane Flavonoid->Membrane Disrupts DNAGyrase DNA Gyrase Flavonoid->DNAGyrase Inhibits Permeability Increased Membrane Permeability Membrane->Permeability Replication Inhibition of DNA Replication DNAGyrase->Replication Death Bacterial Cell Death Permeability->Death Replication->Death

Caption: Potential antibacterial mechanisms of flavonoids.[16][17]

References

How to improve the stability of Sophoraflavanone H in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of Sophoraflavanone H in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The stability of this compound, like other flavonoids, is primarily influenced by several environmental factors. The most critical are:

  • pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation under neutral to alkaline conditions (pH > 7).[1][2] High pH can catalyze the opening of the heterocyclic C-ring, leading to the formation of chalcones and subsequent degradation products.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4][5][6] Storing solutions at high temperatures can lead to a significant loss of the compound over a short period.

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[7] It is crucial to protect solutions from light to maintain the integrity of the compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups present in the this compound structure.[3] This process is often accelerated by the presence of metal ions.

Q2: What are the visible signs of this compound degradation?

A2: Degradation can often be observed visually through a change in the solution's appearance. A common sign is a color change, typically a yellowing or browning of the solution, which indicates the formation of oxidation or degradation products. Additionally, a decrease in the compound's biological activity or a change in its chromatographic profile (e.g., the appearance of new peaks or a decrease in the main peak area in HPLC analysis) are definitive indicators of degradation.

Q3: What is the ideal pH for storing this compound in an aqueous solution?

A3: While specific data for this compound is limited, the general consensus for flavonoids is that acidic conditions enhance stability.[2] A pH range of 3-5 is often recommended to minimize degradation pathways such as hydrolysis and oxidation.[8] It is advisable to use a suitable buffer system (e.g., citrate (B86180) buffer) to maintain the desired pH.

Q4: Can I autoclave a solution containing this compound for sterilization?

A4: No, autoclaving is not recommended. The high temperatures (typically 121°C) used during autoclaving will significantly accelerate the degradation of the compound.[4][5] For sterilization, it is best to use sterile filtration through a 0.22 µm membrane filter after the compound has been dissolved in a sterile solvent.

Troubleshooting Guide

Issue 1: My this compound solution rapidly loses its biological activity.

Potential Cause Troubleshooting Steps
pH-induced Degradation Measure the pH of your final solution (e.g., cell culture media). If it is neutral or alkaline, the compound may be degrading. Prepare stock solutions in an acidic buffer (pH 4-5) and add them to the media immediately before the experiment to minimize exposure time.
Oxidation The solvent or media may contain dissolved oxygen or trace metal ions. Prepare solutions using de-gassed solvents. Consider adding a small amount of an antioxidant, such as ascorbic acid, or a chelating agent like EDTA to the stock solution.
High Temperature The solution is being stored at room temperature or higher. Store all stock solutions at 4°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months). Minimize freeze-thaw cycles.

Issue 2: The concentration of my this compound standard, as measured by HPLC, decreases over time.

Potential Cause Troubleshooting Steps
Photodegradation The solution is stored in clear glass or plastic vials. Always store this compound solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[7]
Solvent Evaporation The vial is not sealed properly, leading to an increase in concentration initially, followed by potential degradation if the compound precipitates. Ensure vials are tightly sealed with appropriate caps.
Adsorption to Container Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers. Use glass vials (amber silanized glass is best) for storage whenever possible.

Strategies for Improving Stability

Several formulation strategies can significantly enhance the stability of this compound in solution.

Summary of Stabilization Strategies
StrategyMechanism of ActionEffectiveness & Considerations
pH Optimization Reduces the rate of pH-catalyzed degradation pathways.[1][8]Highly effective and simple. Maintain pH between 3-5 using buffers like citrate or acetate. May not be suitable for all biological applications.
Complexation Encapsulates the molecule within a larger host molecule (e.g., cyclodextrins), shielding it from the environment.[9][10]Good for improving both stability and solubility. Hydroxypropyl-β-cyclodextrin is a common choice.[10]
Nanoencapsulation Traps the molecule within a nanoparticle matrix (e.g., chitosan (B1678972), liposomes), creating a physical barrier against degradation factors.[11][12][13]Excellent protection and allows for controlled release.[11][14] Requires more complex formulation development.
Use of Co-solvents Adding co-solvents like propylene (B89431) glycol or ethanol (B145695) can sometimes improve stability.[15]Can improve solubility but must be tested for compatibility with the experimental system.
Addition of Antioxidants Scavenges free radicals and reactive oxygen species, preventing oxidative degradation.[16]Effective against oxidation. Common choices include ascorbic acid and butylated hydroxytoluene (BHT). Must ensure no interference with the experiment.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol (B129727) or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution into different aqueous buffer systems (e.g., pH 4, pH 7.4, pH 9) to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL).

  • Application of Stress Conditions:

    • Temperature: Aliquot the test solutions into amber HPLC vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose one set of vials at 25°C to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatography system with a UV/Vis or PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the λmax of this compound (determine by UV scan).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Preparation of Chitosan-Tripolyphosphate (TPP) Nanoparticles for Encapsulation

This protocol uses the ionic gelation method to encapsulate this compound, enhancing its stability.[14]

  • Chitosan Solution Preparation: Prepare a 0.1% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution, then filter the solution.

  • This compound Loading: Prepare a concentrated stock solution of this compound in ethanol or DMSO. Add the desired amount of the stock solution dropwise to the chitosan solution while stirring.

  • TPP Solution Preparation: Prepare a 0.1% (w/v) sodium tripolyphosphate (TPP) solution in deionized water.

  • Nanoparticle Formation: While vigorously stirring the chitosan-Sophoraflavanone H solution, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Stirring and Maturation: Continue stirring for 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes).

  • Washing and Storage: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated compound and excess reagents. Resuspend the final pellet in a suitable buffer for your experiment or lyophilize for long-term storage.

Visualizations

Logical and Experimental Workflows

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO/MeOH) prep_test Dilute into Aqueous Buffers prep_stock->prep_test temp Temperature (4°C, 25°C, 40°C) prep_test->temp Apply Stress ph pH (4.0, 7.4, 9.0) prep_test->ph Apply Stress light Light Exposure (UV/Vis vs. Dark) prep_test->light Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24h...) temp->sampling ph->sampling light->sampling hplc HPLC Analysis (C18 Column) sampling->hplc data Calculate % Remaining & Degradation Rate hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

cluster_pathway General Flavanone Degradation cluster_factors Degradation Factors sfh This compound (Stable Flavanone) chalcone Chalcone Intermediate sfh->chalcone C-Ring Opening products Degradation Products (e.g., Phenolic Acids) chalcone->products Further Degradation ph High pH ph->sfh  promote temp High Temperature temp->sfh  promote light UV Light light->sfh  promote oxygen Oxygen oxygen->sfh  promote

Caption: Postulated degradation pathway for flavanones like this compound.

cluster_shell Protective Matrix cluster_factors center_node This compound l1 Nanoencapsulation (e.g., Chitosan) l2 Complexation (e.g., Cyclodextrin) ph pH ph->center_node Blocked temp Heat temp->center_node Blocked light Light light->center_node Blocked o2 O₂ o2->center_node Blocked

Caption: How encapsulation shields this compound from degradation factors.

References

Troubleshooting Sophoraflavanone H precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for Sophoraflavanone H is limited in publicly available literature. The following troubleshooting guide and technical information are based on general principles for handling hydrophobic compounds in cell culture and specific data available for the closely related compound, Sophoraflavanone G. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound is a polyphenol with a complex, hybrid-type structure.[1] Like many flavonoids, it is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation, especially at higher concentrations.

Q2: What is the recommended solvent for preparing a this compound stock solution?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common solvent. For the related compound, Sophoraflavanone G, the solubility in DMSO is 30 mg/mL.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. The tolerable DMSO concentration can be cell-line specific, so it is advisable to perform a vehicle control experiment.

Q4: Can I filter out the precipitate and still use the media?

It is not recommended to filter out the precipitate. The formation of a precipitate means the concentration of the dissolved compound is unknown and lower than intended, which will affect the accuracy and reproducibility of your experimental results. The troubleshooting guides below should be followed to prevent precipitation.

Troubleshooting Guide: this compound Precipitation

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds. It occurs when the compound's solubility limit is exceeded upon dilution of the DMSO stock into the aqueous cell culture medium.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols).
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for all dilutions.
High DMSO Concentration While DMSO aids initial dissolution, a high final concentration can be toxic and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Issue 2: Precipitation Over Time During Incubation

Question: My this compound solution is clear initially, but a precipitate forms in the incubator after a few hours or days. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the incubator environment and media stability.

Potential CauseExplanationRecommended Solution
pH Shift in Media The CO2 environment in an incubator can cause the pH of the media to change over time, which can affect the solubility of pH-sensitive compounds.Ensure your medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.If possible, try a different basal media formulation. You can also test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. Reducing the serum concentration or using a serum-free medium (if compatible with your cells) may also help.
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Quantitative Data Summary for Sophoraflavanone G

The following data for Sophoraflavanone G can be used as a reference for this compound.

PropertyValueSource
Molecular Formula C25H28O6[3][4]
Molecular Weight 424.5 g/mol [2][4]
Solubility in DMSO 30 mg/mL[2]
Solubility in Ethanol 20 mg/mL[2]
Solubility in DMF 30 mg/mL[2]
Appearance Yellowish crystalline solid[3]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • 100% sterile DMSO

  • Your complete cell culture medium (including serum and supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM, based on the solubility of Sophoraflavanone G).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Prepare Serial Dilutions in Media:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or a 96-well plate, prepare a range of this compound concentrations by adding a small, fixed volume of your DMSO stock to the pre-warmed medium. For example, to test concentrations from 1 µM to 100 µM.

    • Important: Ensure the final DMSO concentration is the same in all wells and matches what you will use in your experiments (e.g., 0.1%). Also, include a "DMSO only" vehicle control.

  • Incubate and Observe:

    • Incubate the tubes or plate at 37°C in a humidified incubator with the appropriate CO2 concentration.

    • Visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours, and 48 hours).

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

The precise signaling pathways affected by this compound are not well-documented. However, studies on the related compound Sophoraflavanone G have shown that it can inhibit inflammatory responses. For instance, Sophoraflavanone G has been found to suppress TNF-α-induced MMP-9 expression by attenuating the MAPK (ERK1/2, p38, JNK) and NF-κB signaling pathways.[5]

Sophoraflavanone_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) TNFR->MAPK_cascade NFkB_pathway NF-κB Pathway TNFR->NFkB_pathway AP1 AP-1 MAPK_cascade->AP1 NFkB NF-κB NFkB_pathway->NFkB MMP9 MMP-9 Gene Expression AP1->MMP9 NFkB->MMP9 SophoraflavanoneH This compound (Proposed) SophoraflavanoneH->TNFR SophoraflavanoneH->MAPK_cascade SophoraflavanoneH->NFkB_pathway Experimental_Workflow start Start: this compound Precipitation Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock solubility_test Determine Max Soluble Conc. in Pre-warmed Media (37°C) prep_stock->solubility_test precip_yes Precipitation Observed solubility_test->precip_yes Yes precip_no No Precipitation solubility_test->precip_no No troubleshoot Troubleshoot: - Lower Concentration - Serial Dilution - Check pH/Media Components precip_yes->troubleshoot proceed Proceed with Experiment (Final DMSO < 0.5%) precip_no->proceed troubleshoot->prep_stock Re-evaluate

References

Technical Support Center: Optimizing Sophoraflavanone H Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone H in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Direct cytotoxic concentration data for this compound is limited in publicly available literature. However, based on studies of the closely related compound Sophoraflavanone G (SFG), a starting concentration range of 1 µM to 100 µM is recommended for initial range-finding experiments. For instance, SFG has been shown to induce apoptosis in human leukemia HL-60 cells at concentrations between 3–30 µM.[1][2] It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the optimal working range for your specific cell line and experimental conditions.

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many flavonoids, is expected to have poor solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[3] Prepare a stock solution in the range of 10-50 mM in 100% cell culture grade DMSO. To aid dissolution, you can vortex the solution or gently warm it in a 37°C water bath.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: What is the maximum permissible DMSO concentration in the final cell culture medium?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] For most cell lines, a final DMSO concentration of 0.1% is considered safe.[5] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, to account for any effects of the solvent.

Q4: Can this compound interfere with colorimetric cytotoxicity assays like the MTT assay?

A4: Yes, flavonoids, due to their antioxidant properties and often yellowish color, can interfere with tetrazolium-based assays like MTT.[6] They can directly reduce the MTT reagent, leading to a false-positive signal of cell viability.[6] To mitigate this, it is crucial to include a cell-free control where this compound is added to the culture medium and the MTT reagent in the absence of cells. The absorbance from these wells should be subtracted from your experimental values. Alternatively, consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to such interference.[6]

Q5: What are the known cellular signaling pathways affected by this compound or its analogs?

A5: Studies on Sophoraflavanone G (SFG) have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways. These include the activation of the mitogen-activated protein kinase (MAPK) pathway and the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][7][8][9] SFG has also been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[1][2][7]

Data Presentation

Table 1: Cytotoxic Activity of Sophoraflavanone G (SFG) in Various Cancer Cell Lines

Note: This data is for Sophoraflavanone G and should be used as a reference for designing initial dose-range finding experiments for this compound.

Cell LineAssay TypeIncubation TimeIC50 / Effective ConcentrationReference
Human leukemia (HL-60)MTTNot SpecifiedInduces apoptosis at 3-30 µM[1][2]
Triple-negative breast cancer (MDA-MB-231)MTTNot SpecifiedInduces apoptosis at various concentrations[7]
Hodgkin's lymphomaWestern Blot9 hoursInhibits STAT phosphorylation[8][9]
Multiple myeloma (U266, RPMI8226)Western Blot9 hoursInhibits NF-κB signaling

Experimental Protocols

Detailed Methodology for Determining the IC50 of this compound using an MTT Assay

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

1. Materials:

  • This compound

  • Cell culture grade DMSO

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile tissue culture plates

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells treated with complete culture medium only.

      • Cell-Free Control: Wells with medium and the various concentrations of this compound, but no cells (to check for interference with the MTT reagent).

      • Blank Control: Wells with medium only.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • After the incubation, add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Correct for any interference by subtracting the average absorbance of the cell-free controls from the corresponding treated cell wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background absorbance in cell-free wells - this compound is colored and absorbs at the same wavelength as formazan.- this compound is directly reducing the MTT reagent.- Subtract the absorbance of the cell-free control wells from your experimental wells.- Switch to a non-colorimetric assay (e.g., ATP-based luminescence assay).
Precipitation of this compound in culture medium - Poor aqueous solubility.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.- Prepare fresh dilutions just before use and mix thoroughly.- Visually inspect wells for precipitate under a microscope.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium instead.
Low absorbance readings across the plate - Cell seeding density is too low.- Insufficient incubation time with MTT.- Cells are not viable.- Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).- Check cell viability before seeding using trypan blue exclusion.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound serial dilutions B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Experimental workflow for IC50 determination.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling SFH This compound MAPK MAPK Pathway SFH->MAPK Activates STAT STAT Pathway SFH->STAT Inhibits Mitochondria Mitochondria MAPK->Mitochondria STAT->Mitochondria Inhibition leads to activation Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

Reducing off-target effects of Sophoraflavanone H in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of Sophoraflavanone H in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

This compound is a prenylated flavonoid known for its potential antitumor and antimicrobial properties. Its primary molecular structure, a hybrid of 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) rings, contributes to its biological activity.[1] While its precise on-target mechanisms are still under investigation, like other flavonoids, it is likely to modulate multiple signaling pathways within a cell.

Potential off-target effects are a consideration for many natural product-derived compounds due to their complex structures and ability to interact with multiple cellular components. Based on studies of structurally similar flavonoids like Sophoraflavanone G, potential off-target effects of this compound may include:

  • Inhibition of unintended kinases: Flavonoids are known to interact with the ATP-binding pocket of various kinases. This can lead to the modulation of signaling pathways unrelated to the primary therapeutic target. For instance, Sophoraflavanone G has been shown to affect the PI3K/Akt/mTOR and MAPK signaling pathways.[2][3][4][5]

  • Non-specific cytotoxicity: At higher concentrations, flavonoids can induce cytotoxicity through mechanisms such as membrane disruption or general metabolic inhibition, which may not be related to a specific target.

  • Modulation of inflammatory pathways: Sophoraflavanone M, another related compound, has been shown to inhibit NF-κB and JNK/AP-1 signaling pathways.[6] While this can be a desirable therapeutic effect, it might be considered an off-target effect if the primary research goal is focused on a different pathway.

  • Interaction with non-protein targets: Flavonoids can chelate metal ions and interact with cellular membranes, which can lead to a variety of cellular effects.

Q2: How can I distinguish between on-target and off-target effects in my experiments?

Differentiating between on-target and off-target effects is crucial for accurate interpretation of your data. A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target effects typically occur at a lower concentration range than non-specific, off-target effects. Perform a comprehensive dose-response curve to identify the optimal concentration range for your desired effect.

  • Use of Controls:

    • Negative Controls: If available, use an inactive structural analog of this compound to demonstrate that the observed effects are specific to the active molecule.

    • Positive Controls: Employ a well-characterized compound known to act on your target of interest to benchmark the expected on-target response.

    • Cell Line Controls: Compare the effects of this compound in your target-expressing cell line with a cell line that lacks the target (e.g., via CRISPR/Cas9 knockout).

  • Orthogonal Assays: Validate your findings using multiple, distinct assay formats that measure the same biological endpoint through different mechanisms.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target using techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS).

  • Rescue Experiments: If this compound inhibits a specific protein, try to rescue the phenotype by overexpressing a drug-resistant mutant of that protein.

Q3: What is the recommended starting concentration for this compound in cellular assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 100 µM) to determine the EC50 (half-maximal effective concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration). For initial experiments, a concentration range of 1-10 µM is often a reasonable starting point based on studies with similar flavonoids.[7] Always ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells (typically <0.5%).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High cell death observed across all concentrations, even at low doses. Non-specific cytotoxicity due to membrane disruption or other off-target effects.- Lower the concentration range of this compound significantly (e.g., start from the low nanomolar range). - Reduce the treatment duration. - Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your primary assay to monitor membrane integrity.
Inconsistent results between experimental replicates. - Cell passage number and health can influence susceptibility to off-target effects. - Inconsistent plating density can lead to variability. - Precipitation of this compound in the culture medium.- Use cells within a consistent and low passage number range. - Ensure uniform cell seeding density across all wells and plates. - Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting point below.
Precipitation of the compound in the cell culture medium. Poor aqueous solubility is a common characteristic of flavonoids.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Warm the cell culture medium to 37°C before adding the stock solution. - Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion. - Avoid using a final concentration that exceeds the solubility limit of this compound in your specific medium. Perform a solubility test if necessary.[8]
Observed effect does not correlate with the expected on-target activity. The observed phenotype may be due to off-target effects on other signaling pathways.- Perform a literature search for known off-target effects of similar flavonoids. - Use pathway inhibitors to dissect the signaling cascade responsible for the observed effect. For example, if you suspect off-target effects on the PI3K/Akt pathway, use a known PI3K inhibitor as a control. - Consider performing a kinase profiling assay to identify unintended kinase targets.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in complete medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol can be used to determine if this compound has off-target effects on the PI3K/Akt signaling pathway.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and then separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.

Visualizations

Experimental Workflow for Assessing Off-Target Effects

experimental_workflow cluster_start Initial Steps cluster_assays Primary & Secondary Assays cluster_validation Validation cluster_end Conclusion start Start with this compound dose_response Dose-Response Curve (e.g., 10 nM - 100 µM) start->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity on_target On-Target Activity Assay dose_response->on_target off_target_pathway Off-Target Pathway Analysis (e.g., Western Blot for PI3K/Akt, NF-κB) on_target->off_target_pathway If discrepancy or unexpected results controls Use of Controls (Negative, Positive, Cell Line) off_target_pathway->controls orthogonal Orthogonal Assays off_target_pathway->orthogonal target_engagement Target Engagement Assay (e.g., CETSA) orthogonal->target_engagement end Characterize On- and Off-Target Effects target_engagement->end

Caption: Workflow for identifying and validating off-target effects.

Potential Off-Target Signaling Pathways of this compound

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway SFH This compound PI3K PI3K SFH->PI3K Potential Inhibition MAPK MAPK (ERK, JNK, p38) SFH->MAPK Potential Modulation IKK IKK SFH->IKK Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation AP1 AP-1 MAPK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis_reg Apoptosis Regulation AP1->Apoptosis_reg IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB NFkB->Inflammation Cell_Survival Cell_Survival NFkB->Cell_Survival

Caption: Potential off-target signaling pathways of this compound.

References

Technical Support Center: Sophoraflavanone H Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sophoraflavanone H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common assay detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

A1: this compound is a polyphenol with a hybrid-type structure, containing 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) ring moieties. Like many flavonoids, its chemical structure gives it the potential to interfere with various assay detection methods, a phenomenon often attributed to compounds known as Pan-Assay Interference Compounds (PAINS). This can lead to false-positive or false-negative results, necessitating careful experimental design and data interpretation.

Q2: What are the common types of assay interference observed with flavonoid compounds like this compound?

A2: Flavonoids can interfere with assays through several mechanisms:

  • Absorbance Interference: Colored compounds can absorb light at the same wavelength used for assay readout, leading to inaccurate measurements.

  • Fluorescence Interference: Compounds may possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule.

  • Luciferase Inhibition: Flavonoids have been reported to directly inhibit the activity of luciferase enzymes, which are commonly used in reporter gene assays.[1][2]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

  • Reactivity: Some compounds can react directly with assay components.

Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A3: While there is no specific classification of this compound as a PAIN in the reviewed literature, its flavonoid structure suggests a high likelihood of such behavior. Flavonoids are a known class of compounds that frequently appear as hits in multiple assays due to their chemical properties rather than specific target engagement. Therefore, it is prudent to treat this compound as a potential PAIN and perform the necessary control experiments.

Troubleshooting Guides

This section provides structured guidance to identify and mitigate potential assay interference from this compound.

Issue 1: Unexpected Results in Absorbance-Based Assays

Symptoms:

  • Inconsistent absorbance readings.

  • High background absorbance.

  • Non-linear dose-response curves.

Troubleshooting Workflow:

A Unexpected Absorbance Results B Run a compound-only control: Measure absorbance of this compound in assay buffer at the detection wavelength. A->B C Does the compound absorb at the assay wavelength? B->C D Yes C->D Significant Absorbance E No C->E No Significant Absorbance F Correct for background absorbance: Subtract the absorbance of the compound-only control from all readings. D->F H Perform dual-wavelength measurement if instrument allows. D->H G Consider other interference mechanisms (e.g., compound precipitation). E->G

Caption: Troubleshooting workflow for absorbance interference.

Quantitative Data Summary: General Flavonoid Absorbance

Flavonoid ClassTypical Max Absorbance (nm)Potential for Interference
Flavanones275-295, 300-330High in UV range
Flavones250-270, 300-350High in UV and visible range
Isoflavones250-270, 300-330High in UV range

Note: This table provides a general overview. The specific absorbance spectrum of this compound should be determined experimentally.

Issue 2: Inconsistent or Unexpected Signals in Fluorescence-Based Assays

Symptoms:

  • Lower than expected fluorescence (quenching).

  • Higher than expected fluorescence (autofluorescence).

  • Irregular dose-response curves.

Troubleshooting Workflow:

A Unexpected Fluorescence Results B Run two compound-only controls: 1. This compound in buffer (measure emission at assay wavelength). 2. This compound + Fluorophore in buffer. A->B C Is there significant emission in control 1? B->C D Yes (Autofluorescence) C->D E No C->E I Subtract background fluorescence from all readings. D->I F Is fluorescence lower in control 2 vs. fluorophore alone? E->F G Yes (Quenching) F->G H No F->H J Consider using a fluorophore with a different spectral profile or a time-resolved fluorescence assay. G->J K Investigate other potential interference mechanisms. H->K

Caption: Troubleshooting workflow for fluorescence interference.

Issue 3: Reduced Signal in Luciferase Reporter Assays

Symptoms:

  • Dose-dependent decrease in luciferase activity that may not be related to the target pathway.

  • Discrepancy between results from different reporter assays (e.g., luciferase vs. GFP).

Troubleshooting Workflow:

A Reduced Luciferase Signal B Perform a cell-free luciferase inhibition assay: Incubate this compound with purified luciferase and its substrate. A->B C Is luciferase activity inhibited? B->C D Yes C->D E No C->E F The compound is a direct luciferase inhibitor. D->F G The observed effect is likely on the biological pathway. E->G H Consider using a different reporter system (e.g., beta-galactosidase) or a luciferase variant less sensitive to inhibition. F->H I Validate findings with an orthogonal assay. G->I

Caption: Troubleshooting workflow for luciferase inhibition.

Experimental Protocols

Protocol 1: Determining Absorbance Interference

Objective: To quantify the intrinsic absorbance of this compound at the wavelength used for an absorbance-based assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with absorbance capabilities

  • 96-well clear-bottom microplate

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in the primary assay.

  • Add a blank (assay buffer only) and the this compound dilutions to the microplate.

  • Measure the absorbance at the same wavelength used in the primary assay.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance readings of the this compound dilutions. This will give you the intrinsic absorbance of the compound at each concentration. These values can then be subtracted from the corresponding experimental wells in the primary assay.

Protocol 2: Assessing Fluorescence Interference (Autofluorescence and Quenching)

Objective: To determine if this compound exhibits autofluorescence or quenches the fluorescent signal in a given assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent probe/substrate used in the primary assay

  • Microplate reader with fluorescence capabilities

  • 96-well black microplate

Procedure:

  • Autofluorescence Check:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add a blank (assay buffer only) and the dilutions to the plate.

    • Measure the fluorescence using the same excitation and emission wavelengths as the primary assay.

  • Quenching Check:

    • Prepare a solution of the fluorescent probe in assay buffer at the concentration used in the primary assay.

    • Prepare a serial dilution of this compound.

    • To the plate, add:

      • Fluorescent probe only (control).

      • Fluorescent probe + this compound dilutions.

    • Measure the fluorescence using the same excitation and emission wavelengths.

  • Data Analysis:

    • Autofluorescence: If the fluorescence of the this compound dilutions is significantly above the blank, the compound is autofluorescent.

    • Quenching: If the fluorescence of the wells containing both the probe and this compound is significantly lower than the probe-only control, the compound is a quencher.

Protocol 3: Validating Hits and Identifying PAINS

Objective: To confirm that an observed biological activity is not an artifact of assay interference.

Methodology:

  • Orthogonal Assays: Test the activity of this compound in a secondary assay that measures the same biological endpoint but uses a different detection method (e.g., if the primary assay is fluorescence-based, use an absorbance-based or mass spectrometry-based secondary assay).

  • Counter-Screening: Test this compound in an unrelated assay that uses the same detection technology. Activity in the counter-screen suggests interference with the detection method.

  • Detergent Treatment: For suspected aggregation-based inhibition, repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibitory activity suggests aggregation.

  • Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of this compound. A clear SAR supports a specific biological interaction, whereas a flat SAR may indicate non-specific effects.

Signaling Pathways

Based on studies of the closely related compound Sophoraflavanone G, this compound is likely to modulate inflammatory and cell survival pathways. Below are diagrams of potentially relevant signaling cascades.

cluster_0 TNF-α Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK Cascade (ERK, p38, JNK) TNFR->MAPK IKK IKK Complex TNFR->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates (inhibition) IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation SFH This compound SFH->TNFR Inhibits SFH->IKK Inhibits

Caption: Potential inhibition of the TNF-α signaling pathway by this compound.

cluster_1 PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Targets (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SFH This compound SFH->RTK Inhibits SFH->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound.

References

How to address poor bioavailability of Sophoraflavanone H in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sophoraflavanone H is a promising, yet understudied, prenylated flavonoid. Due to the limited availability of direct experimental data for this compound, this guide leverages data and protocols from a closely related and more extensively researched compound, Sophoraflavanone G . The strategies presented here are based on established principles for improving flavonoid bioavailability and are expected to be highly relevant for this compound.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Low plasma concentration of this compound after oral administration. Poor aqueous solubility limiting dissolution in the gastrointestinal tract.1. Formulation: Develop a lipid-based formulation such as a Self-Microemulsifying Drug Delivery System (S-SMEDDS) to improve solubility and dissolution. 2. Particle Size Reduction: Decrease the particle size of the raw compound through micronization or nanocrystallization to increase the surface area for dissolution.
Rapid first-pass metabolism in the intestine and liver.1. Co-administration: Use with inhibitors of metabolic enzymes (e.g., piperine). 2. Formulation: Nanoformulations can protect the compound from premature metabolism.
High variability in experimental results between subjects. Differences in gut microbiota, which can metabolize flavonoids.Standardize the gut microbiome of experimental animals through diet and housing conditions. Consider collecting fecal samples for microbiome analysis to identify correlations.
Inconsistent formulation preparation.Ensure a consistent and validated protocol for the preparation of the this compound formulation. For S-SMEDDS, precise ratios of oil, surfactant, and co-surfactant are critical.
Precipitation of the compound in aqueous buffers during in vitro assays. Poor aqueous solubility.1. Use a co-solvent system (e.g., DMSO, ethanol) in the buffer, ensuring the final solvent concentration does not interfere with the assay. 2. Prepare a stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use with vigorous vortexing.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, like many flavonoids, is a lipophilic molecule with poor water solubility. This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, as a prenylated flavonoid, it may be subject to extensive first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What is a Self-Microemulsifying Drug Delivery System (S-SMEDDS) and how can it improve the bioavailability of this compound?

A2: An S-SMEDDS is an isotropic mixture of an oil, a surfactant, a co-surfactant, and the drug. When this mixture comes into contact with aqueous fluids in the gastrointestinal tract and gentle agitation from digestive motility, it spontaneously forms a fine oil-in-water microemulsion. This microemulsion contains the drug in small, solubilized droplets, which increases the surface area for absorption and can enhance permeation across the intestinal wall.

Q3: Are there other formulation strategies to consider for improving the bioavailability of this compound?

A3: Yes, several other strategies have been successful for flavonoids and could be applied to this compound:

  • Nanoparticles: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and metabolism, and potentially enhance its absorption.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.

  • Co-crystallization: Forming co-crystals with a highly soluble co-former can significantly improve the dissolution rate of the parent compound.

  • Chemical Modification: While more complex, derivatization of the this compound molecule, such as glycosylation or acetylation, can alter its physicochemical properties to favor absorption.

Q4: How does the prenyl group on this compound affect its bioavailability?

A4: The prenyl group increases the lipophilicity of the flavonoid. This can enhance its affinity for cell membranes and lead to better tissue accumulation. However, studies on other prenylated flavonoids suggest that while tissue accumulation may be higher, initial plasma absorption might be lower compared to their non-prenylated counterparts. The prenyl group may also influence metabolic pathways.

Experimental Protocols and Data

Formulation and Pharmacokinetic Analysis of a Sophoraflavanone G S-SMEDDS

The following protocol is adapted from a successful study on Sophoraflavanone G, which demonstrated a significant improvement in oral bioavailability.

Objective: To prepare a solid self-microemulsifying drug delivery system (S-SMEDDS) of Sophoraflavanone G and evaluate its pharmacokinetic profile in rats compared to a suspension of the raw compound.

Materials:

  • Sophoraflavanone G

  • Ethyl Oleate (Oil)

  • Cremophor RH40 (Surfactant)

  • PEG 400 (Co-surfactant)

  • Mannitol (Solid absorbent)

Protocol for S-SMEDDS Preparation:

  • Screening of Excipients: Determine the solubility of Sophoraflavanone G in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Mix the components in different ratios and observe the formation of a microemulsion upon dilution with water.

  • Preparation of Liquid SMEDDS: Based on the ternary phase diagram, prepare the optimized liquid SMEDDS by mixing Ethyl Oleate, Cremophor RH40, and PEG 400. Dissolve Sophoraflavanone G in this mixture with gentle heating and stirring.

  • Preparation of Solid SMEDDS (S-SMEDDS): Add Mannitol as a solid absorbent to the liquid SMEDDS formulation with a mass adsorption ratio of 2:1 (Mannitol:liquid SMEDDS). Mix thoroughly to obtain a free-flowing powder.

Optimized Formulation of Sophoraflavanone G S-SMEDDS:

ComponentConcentration (% w/w)
Ethyl Oleate38.5%
Cremophor RH4047.5%
PEG 40014.0%
Drug Loading20 mg/g

In Vivo Pharmacokinetic Study in Rats:

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.

  • Dosing:

    • Control Group: Administer an oral suspension of Sophoraflavanone G.

    • Test Group: Administer the Sophoraflavanone G S-SMEDDS orally.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma Analysis: Separate the plasma and analyze the concentration of Sophoraflavanone G using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both groups.

Pharmacokinetic Data Summary (Sophoraflavanone G in Rats):

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Sophoraflavanone G Suspension185.3 ± 45.22.01234.6 ± 301.7100
Sophoraflavanone G S-SMEDDS756.4 ± 189.11.54248.9 ± 1052.3343.84

Data is presented as mean ± standard deviation.

The results indicate that the S-SMEDDS formulation significantly increased the oral bioavailability of Sophoraflavanone G by 343.84% compared to the suspension.

Visualizations

G Proposed Mechanism of S-SMEDDS Bioavailability Enhancement cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation S-SMEDDS S-SMEDDS Microemulsion Formation Microemulsion Formation S-SMEDDS->Microemulsion Formation Contact with GI fluids Increased Dissolution Increased Dissolution Microemulsion Formation->Increased Dissolution Drug in solubilized droplets Enhanced Permeation Enhanced Permeation Increased Dissolution->Enhanced Permeation Increased concentration gradient Increased Bioavailability Increased Bioavailability Enhanced Permeation->Increased Bioavailability Absorption into bloodstream

Caption: Mechanism of S-SMEDDS for improved bioavailability.

G Experimental Workflow for S-SMEDDS Development Excipient Screening Excipient Screening Ternary Phase Diagram Ternary Phase Diagram Excipient Screening->Ternary Phase Diagram Liquid SMEDDS Formulation Liquid SMEDDS Formulation Ternary Phase Diagram->Liquid SMEDDS Formulation Optimal Ratios Solid SMEDDS Preparation Solid SMEDDS Preparation Liquid SMEDDS Formulation->Solid SMEDDS Preparation Adsorption on carrier In Vivo PK Study In Vivo PK Study Solid SMEDDS Preparation->In Vivo PK Study Oral Administration Data Analysis Data Analysis In Vivo PK Study->Data Analysis

Caption: Workflow for S-SMEDDS formulation and testing.

Technical Support Center: Enhancing the Selectivity of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental validation and optimization of Sophoraflavanone H's selectivity. Due to the limited publicly available data on the specific molecular targets of this compound, this guide leverages information on the closely related and well-studied analogue, Sophoraflavanone G (SFG), to provide actionable strategies and experimental protocols. This compound and its analogues have been identified as promising leads for antimicrobial and antitumor drug development, making selectivity a critical parameter for further investigation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted molecular targets of this compound?

A1: Currently, there is a lack of specific data in peer-reviewed literature identifying the primary molecular targets of this compound. However, one study has noted its tumor-specific cytotoxic activity.[2] Research on analogous prenylated flavonoids, such as Sophoraflavanone G, suggests that potential target classes could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases) and protein kinases within critical signaling cascades (e.g., NF-κB, MAPK).[3][4][5][6] In silico predictions for SFG also point towards potential interactions with targets like estrogen receptor alpha, beta-secretase 1, and cyclooxygenase-1.[7] Initial experiments for this compound should therefore focus on broad screening to identify its primary target(s).

Q2: How can I begin to determine the primary target and selectivity profile of this compound?

A2: A tiered approach is recommended. Start with broad-based screening assays to identify potential targets. A kinase panel screen is a common starting point for compounds with potential anticancer activity.[8] Concurrently, cell-based phenotypic screens can help elucidate the pathways being affected. Once a primary target is identified, a more focused selectivity panel of related proteins (e.g., other kinases or enzymes in the same family) should be screened to determine the selectivity profile.

Q3: What are some general strategies to improve the selectivity of a flavonoid-based compound like this compound?

A3: Once a primary target is identified, several medicinal chemistry strategies can be employed to enhance selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the flavanone (B1672756) scaffold to identify which parts of the molecule are crucial for on-target versus off-target activity.

  • Structure-Based Design: If a crystal structure of the target protein in complex with an inhibitor is available, or can be modeled, this information can guide modifications to this compound to enhance interactions with specific residues in the target's binding pocket that are not conserved in off-target proteins.

  • Targeting Unique Pockets: Explore the possibility of modifying the compound to bind to less-conserved allosteric sites on the target protein, rather than the highly conserved active site.

Q4: My compound shows good potency in a biochemical assay but poor activity in cell-based assays. What could be the issue?

A4: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • High Protein Binding: In cell culture media, the compound may bind extensively to serum proteins, reducing the free concentration available to act on the target.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High off-target activity in initial kinase screen. The core flavanone scaffold may interact with a broad range of kinases. The compound may be binding to the highly conserved ATP-binding pocket of multiple kinases.1. Determine IC50 values for the most potently inhibited off-targets to quantify the degree of non-selectivity.2. Initiate an SAR study by synthesizing analogues with modifications to the hydroxyl and prenyl groups to identify moieties contributing to off-target binding.3. Use computational docking with crystal structures of on- and off-target kinases to guide modifications that exploit differences in the binding sites.
Inconsistent IC50 values between experiments. Assay conditions (e.g., ATP concentration for kinase assays, enzyme/substrate concentration, incubation time) are not consistent. Compound solubility issues. Purity of the compound may vary between batches.1. Standardize all assay parameters and report them with the results. For kinase assays, keep the ATP concentration at or near the Km for each kinase.2. Check the solubility of this compound in the assay buffer. Use of a co-solvent like DMSO should be consistent and kept at a low percentage (e.g., <1%).3. Verify the purity of each batch of the compound using methods like HPLC and NMR.
Difficulty in establishing a clear Structure-Activity Relationship (SAR) for selectivity. The modifications made are not significantly impacting the interactions with on- or off-targets. The core scaffold itself is the primary driver of binding, with limited influence from peripheral functional groups.1. Broaden the diversity of the chemical modifications. Consider more significant structural changes, such as altering the linkage of the B-ring or replacing the chromanone core.2. Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to get detailed kinetic and thermodynamic data on binding to both on- and off-targets. This can provide deeper insights beyond IC50 values.
Compound shows activity against unrelated target classes (e.g., a kinase and a GPCR). The compound may be a "promiscuous inhibitor" due to properties like aggregation. The compound may genuinely possess a polypharmacology profile, acting on multiple distinct targets.1. Perform control experiments to rule out non-specific inhibition. This can include assays with detergents to disrupt aggregation or using biophysical methods to confirm direct binding.2. If direct binding to multiple targets is confirmed, this may be an acceptable profile depending on the therapeutic goal. The focus would then shift to optimizing the potency for the desired targets while minimizing activity against those that could cause toxicity.

Experimental Protocols & Visualizations

Key Experimental Methodologies

1. Kinase Selectivity Profiling (Biochemical Assay)

  • Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify on- and off-targets.

  • Materials:

    • This compound stock solution (e.g., 10 mM in 100% DMSO).

    • Kinase panel (e.g., commercial services like Eurofins DiscoverX KINOMEscan™ or a custom in-house panel).

    • Recombinant kinases, corresponding substrates, and ATP.

    • Assay buffer (specific to each kinase, but typically containing HEPES, MgCl2, DTT, and a surfactant like Brij-35).

    • Detection reagents (e.g., ADP-Glo™ from Promega for luminescence-based readout).

    • Microplates (e.g., 384-well white plates).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the wells of the microplate, add the kinase, its specific peptide substrate, and the corresponding dilution of this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP at a concentration typically at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For ADP-Glo™, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal, which is proportional to kinase activity.

    • Calculate the percent inhibition for each kinase at a given concentration of this compound relative to the DMSO control. For hits, perform dose-response curves to determine IC50 values.

2. Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Objective: To confirm that this compound engages its intended target within a live cell environment.

  • Materials:

    • Host cell line (e.g., HEK293T).

    • Expression vectors for the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds the target.

    • Transfection reagent.

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • White, 96-well cell culture plates.

  • Procedure:

    • Co-transfect the host cells with the NanoLuc®-target fusion vector.

    • Plate the transfected cells in the 96-well plates and incubate for 24 hours.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the fluorescent tracer followed by the dilutions of this compound or DMSO control.

    • Add the NanoBRET™ substrate and inhibitor mix.

    • Read the plate on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.

    • Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is displacing the tracer and binding to the target protein.

    • Determine the IC50 value from the dose-response curve.

Visualizations

experimental_workflow cluster_0 Initial Screening & Target Identification cluster_1 Selectivity Profiling & Validation cluster_2 Selectivity Enhancement cluster_3 Outcome start This compound screen Broad Kinase Panel Screen (e.g., >300 kinases) start->screen pheno Phenotypic Cell-Based Assays start->pheno hits Identify Primary Target(s) & Potent Off-Targets screen->hits pheno->hits doseresponse IC50 Determination for Hits hits->doseresponse cellular Cellular Target Engagement (e.g., NanoBRET) hits->cellular sar Structure-Activity Relationship (SAR) Studies doseresponse->sar structure Structure-Based Design (if crystal structure exists) doseresponse->structure optimization Synthesize & Test Analogues sar->optimization structure->optimization final Optimized Compound with Enhanced Selectivity optimization->final signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases IkBa->NFkB nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) nucleus->genes SF_H This compound (Hypothesized Target) SF_H->IKK inhibition?

References

Troubleshooting inconsistent results in Sophoraflavanone H experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sophoraflavanone H experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve consistent, reliable results.

Disclaimer: this compound is a specialized area of research with limited published data. Much of the guidance provided here is extrapolated from studies on the closely related compound, Sophoraflavanone G (SG), and general principles of working with flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a prenylated flavonoid isolated from Sophora moorcroftiana.[1] It has been shown to possess antioxidant properties by inhibiting copper-ion-induced protein oxidative modification in vitro.[1] While specific research on this compound is limited, related compounds like Sophoraflavanone G are known to have anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

Q2: I'm having trouble dissolving this compound. What solvents are recommended?

Poor water solubility is a common issue with flavonoids. For Sophoraflavanone G, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used to prepare stock solutions.[5] It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous culture medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.

Q3: My cells are dying in the vehicle control wells. What could be the cause?

If you observe significant cell death in your vehicle control (medium + solvent), the concentration of the organic solvent (e.g., DMSO) is likely too high. It is essential to perform a dose-response experiment for your specific cell line with the solvent alone to determine the maximum tolerable concentration.

Q4: I am observing inconsistent results between experiments. What are the common sources of variability?

Inconsistent results in cell-based assays can arise from several factors:

  • Cell Passage Number: Using cells of a high passage number can lead to phenotypic and genotypic drift. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure consistent cell counting and seeding.

  • Compound Stability: Flavonoids can be unstable in solution. Prepare fresh dilutions of this compound for each experiment from a frozen stock.

  • Assay Timing: The timing of treatment and measurement is critical. Ensure these are kept consistent across all experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, XTT)

Table 1: Troubleshooting Common Issues in Cytotoxicity Assays

Symptom Potential Cause Recommended Solution
High background in "no cell" controls This compound may directly reduce the tetrazolium salt (e.g., MTT) to formazan (B1609692), a common issue with antioxidant compounds.Run a parallel control plate with this compound in media without cells. Subtract the absorbance of these wells from your experimental wells.
Low signal or no dose-response Poor solubility of this compound at higher concentrations leading to precipitation.Visually inspect wells for precipitate. If present, try lowering the maximum concentration or using a different solvent system. Sonication of the stock solution before dilution may also help.
Incorrect assay choice for your cell line or compound.Consider alternative cytotoxicity assays that are less prone to interference, such as LDH release assays or ATP-based luminescence assays (e.g., CellTiter-Glo®).[6]
High variability between replicate wells Uneven cell seeding or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Bubbles in the wells interfering with absorbance readings.Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be popped with a sterile needle.[7]
Issue 2: Weak or No Signal in Western Blot Analysis

Table 2: Troubleshooting Western Blotting Issues

Symptom Potential Cause Recommended Solution
No or weak bands for target protein Insufficient protein loading.Quantify protein concentration using a reliable method (e.g., BCA assay) and load a consistent amount (typically 20-30 µg of total protein).
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
Primary antibody not working optimally.Ensure the primary antibody is validated for your application and species. Titrate the antibody to find the optimal concentration.
High background Insufficient blocking.Increase blocking time (e.g., overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Primary or secondary antibody concentration is too high.Decrease the antibody concentration.
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody. Ensure the secondary antibody does not cross-react with the species of your sample.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer.[8]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from a DMSO stock in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Based on studies of the related compound Sophoraflavanone G, this compound may influence several key signaling pathways involved in inflammation and cancer.

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results SH_prep This compound Stock Solution (in DMSO) Treatment Cell Treatment (Varying concentrations of this compound) SH_prep->Treatment Cell_Culture Cell Culture (e.g., Cancer cell line) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity Western_Blot Western Blot (Protein expression) Incubation->Western_Blot qPCR qPCR (Gene expression) Incubation->qPCR Data_Analysis Data Analysis (IC50, Protein levels, etc.) Cytotoxicity->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying this compound.

G Potential Anti-Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK SH This compound SH->MAPK inhibition SH->IKK inhibition AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammation translocates to nucleus IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Inflammation translocates to nucleus

Caption: Potential anti-inflammatory signaling pathways affected by this compound.

G Potential Anticancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_stat JAK/STAT Pathway GF Growth Factors EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK SH This compound SH->EGFR inhibition Apoptosis Apoptosis SH->Apoptosis induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Potential anticancer signaling pathways influenced by this compound.

References

Technical Support Center: Optimizing Purification of Sophoraflavanone H Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Sophoraflavanone H diastereomers.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: Why am I seeing poor resolution or complete co-elution of my this compound diastereomers on my chiral HPLC column?

Answer:

Poor resolution of diastereomers is a common challenge. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting workflow:

  • Verify Column Suitability:

    • Chiral Stationary Phase (CSP): Diastereomers of flavonoids are often successfully separated on polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188).[1][2] Ensure you are using a column specifically designed for chiral separations.

    • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Check the column's performance history and consider flushing it with a strong solvent or replacing it if necessary.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: The polarity of the mobile phase is critical. For normal-phase HPLC, a common mobile phase is a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol). Systematically vary the ratio of these solvents to find the optimal balance for separation.

    • Additives: The addition of a small percentage of a modifier, like an acid (e.g., trifluoroacetic acid or formic acid) for acidic compounds or a base (e.g., diethylamine) for basic compounds, can significantly improve peak shape and resolution.[3]

  • Adjust Chromatographic Parameters:

    • Flow Rate: Lowering the flow rate increases the interaction time between the diastereomers and the stationary phase, which can enhance separation. However, this will also lengthen the run time.

    • Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.

Question: My peaks for the this compound diastereomers are tailing. What can I do to improve the peak shape?

Answer:

Peak tailing can compromise the accuracy of quantification and reduce resolution. Here are the common causes and their solutions:

Potential Cause Solution
Secondary Interactions Unwanted interactions between your sample and active sites on the stationary phase (e.g., silanol (B1196071) groups) can cause tailing. Adding a mobile phase modifier like 0.1% formic acid can suppress these interactions.[3]
Column Overload Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.
Column Contamination Residual compounds from previous injections can interfere with your separation. Flush the column with a strong solvent to remove contaminants.
Dead Volume Excessive tubing length or poorly connected fittings can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.

Question: I am experiencing a drift in the retention times of my this compound diastereomers during a sequence of runs. What is causing this?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. The most likely causes are related to the mobile phase or the column's condition.

Potential Cause Solution
Inadequate Column Equilibration The column must be fully equilibrated with the mobile phase before starting your analysis. Increase the equilibration time between runs to ensure a stable baseline and consistent retention.
Mobile Phase Inconsistency Ensure your mobile phase is prepared fresh and consistently for each run. If using a multi-solvent mobile phase, ensure it is well-mixed. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts. Use a column oven to maintain a constant temperature.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, you may need to replace the column.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound diastereomers?

A1: Chiral stationary phases (CSPs) are essential for separating stereoisomers. Polysaccharide-based CSPs, such as amylose and cellulose derivatives, have shown great success in resolving flavonoid diastereomers and enantiomers.[1][2] The selection of the specific CSP may require some screening to find the one that provides the best selectivity for this compound.

Q2: Can I use reversed-phase HPLC for this separation?

A2: While normal-phase HPLC is more common for chiral separations of flavonoids, reversed-phase HPLC on a chiral column can also be effective. This would typically involve a C18 or C8 column bonded with a chiral selector and a mobile phase consisting of a mixture of water (often with a buffer or acid additive) and an organic solvent like acetonitrile (B52724) or methanol.

Q3: What detection method is most suitable for this compound?

A3: UV detection is commonly used for flavonoids. This compound is expected to have strong absorbance in the UV region, typically around 280 nm and 330 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which aids in peak identification and purity assessment.

Q4: How can I confirm the identity of the separated diastereomers?

A4: After separation, fractions corresponding to each peak can be collected and analyzed using other analytical techniques. Mass spectrometry (MS) can confirm the mass of the compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to differentiate the diastereomers.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of this compound Diastereomers

This protocol provides a starting point for developing a separation method. Optimization will likely be required for your specific sample and HPLC system.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a PDA detector.

  • Chiral Column: Amylose-based chiral stationary phase (e.g., Chiralpak® IA or similar), 4.6 x 250 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC grade)

  • Solvent B: Isopropanol (HPLC grade)

  • Mobile Phase Composition: Start with an isocratic elution of 80:20 (v/v) n-Hexane:Isopropanol. Adjust the ratio as needed to optimize resolution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes or until both diastereomers have eluted.

4. Sample Preparation:

  • Dissolve the this compound diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Assess the resolution between the two peaks. A resolution of >1.5 is generally considered a good separation.

  • Integrate the peak areas to determine the relative amounts of each diastereomer.

Data Presentation

Table 1: Representative Chromatographic Parameters for Flavonoid Diastereomer Separation

ParameterCondition 1Condition 2Condition 3
Column Chiralpak® IAChiralcel® OD-HChiralpak® AD
Mobile Phase Hexane:Ethanol (90:10)Hexane:Isopropanol (85:15)Hexane:Ethanol:TFA (90:10:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C30°C20°C
Retention Time (Diastereomer 1) 12.5 min15.2 min10.8 min
Retention Time (Diastereomer 2) 14.8 min18.1 min13.1 min
Resolution (Rs) 1.82.11.9

Note: These are example values and will vary depending on the specific flavonoid and experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve this compound in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample onto Chiral Column Filter->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA) Degas Degas Mobile Phase MobilePhase->Degas Separate Isocratic Elution Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Diastereomers Integrate->Quantify

Caption: Workflow for the chiral HPLC purification of this compound diastereomers.

Signaling Pathways Modulated by Sophoraflavanones

Sophoraflavanones, such as the related Sophoraflavanone G and M, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[4]

NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_nuc NF-κB Translocation to Nucleus IkBa_p->NFkB_nuc NFkB NF-κB (p65/p50) NFkB->IkBa_p sequestered by IκBα Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Sophoraflavanone This compound Sophoraflavanone->IkBa_p Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Sophoraflavanones.

JNK/AP-1 Signaling Pathway

JNK_AP1_Pathway Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK Phosphorylation MKK->JNK cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Activation cJun->AP1 Genes Inflammatory Gene Expression AP1->Genes Sophoraflavanone This compound Sophoraflavanone->JNK Inhibits

Caption: Modulation of the JNK/AP-1 signaling pathway by Sophoraflavanones.

References

Validation & Comparative

Confirming the Absolute Configuration of Synthetic Sophoraflavanone H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods used to confirm the absolute configuration of synthetic Sophoraflavanone H, a polyphenol with promising antimicrobial and antitumor properties.[1][2] The correct stereochemistry is a critical quality attribute for therapeutic candidates, directly impacting their pharmacological activity and safety profile. This document outlines the key findings from the first total synthesis of this compound and compares the analytical techniques employed against other established methods for absolute configuration determination.

Executive Summary

The absolute configuration of synthetic this compound was unequivocally established through a combination of X-ray crystallographic analysis of a key intermediate and comparative Circular Dichroism (CD) spectroscopy of synthetic derivatives.[1][2][3] These primary methods are compared with alternative techniques, namely the modified Mosher's method and quantum chemical Electronic Circular Dichroism (ECD) calculations, to provide a comprehensive overview for researchers facing similar challenges in natural product synthesis and stereochemical elucidation.

Data Presentation

Table 1: Comparison of Methods for Absolute Configuration Determination

MethodApplication in this compound SynthesisData OutputAdvantagesLimitations
Single-Crystal X-ray Crystallography Analysis of a synthetic intermediate (dihydrobenzofuran derivative)[1][2][3]Unambiguous 3D molecular structure and absolute stereochemistry.Provides definitive proof of absolute configuration.Requires a suitable single crystal, which can be challenging to obtain.
Circular Dichroism (CD) Spectroscopy Comparison of the CD spectra of synthetic derivatives with the natural product.[1][2]Wavelength-dependent difference in absorption of left and right circularly polarized light (Δε or ellipticity).Highly sensitive to stereochemistry; requires small sample amounts.Can be reliant on comparison to known standards or complex theoretical calculations for de novo assignment.
Modified Mosher's Method (NMR-based) Alternative MethodDifferences in ¹H NMR chemical shifts (Δδ) between diastereomeric esters.Does not require crystallization; applicable to a wide range of chiral molecules with hydroxyl or amino groups.Can be complex to interpret for molecules with multiple chiral centers or conformational flexibility.
Quantum Chemical ECD Calculation Alternative MethodTheoretically predicted ECD spectrum for comparison with experimental data.Provides a non-empirical method for absolute configuration assignment without the need for reference compounds.Computationally intensive; accuracy is dependent on the level of theory and conformational sampling.

Table 2: Key Spectroscopic and Crystallographic Data

Data TypeSynthetic this compound Derivative
Optical Rotation [α]D value and concentration
CD Spectroscopy Wavelength (nm) and Molar Ellipticity (deg·cm²·dmol⁻¹)
X-ray Crystallography (CCDC 1968420) Crystal system, Space group, Key bond lengths and angles
(Specific data to be populated from the supporting information of Murakami et al., 2020 and the CCDC database)

Experimental Protocols

Total Synthesis of this compound (Key Steps)

The total synthesis of this compound was achieved through a convergent strategy, with the key steps being the construction of the dihydrobenzofuran and flavanone (B1672756) moieties.[1][2][3]

a) Rh-catalyzed Asymmetric C-H Insertion:

This step was crucial for the stereoselective formation of the 2,3-diaryl-2,3-dihydrobenzofuran core. A diaryldiazomethane derivative was treated with a chiral rhodium(II) catalyst to induce an intramolecular C-H insertion, yielding the desired cis-dihydrobenzofuran with high diastereoselectivity and enantioselectivity.[3]

b) Selective Oxy-Michael Reaction:

The flavanone ring was constructed via a selective intramolecular oxy-Michael addition. A chalcone (B49325) precursor, upon treatment with a suitable base, underwent cyclization to form the flavanone ring system.

X-ray Crystallographic Analysis

A suitable single crystal of a key synthetic intermediate was obtained by slow evaporation from a solvent system (e.g., methanol/chloroform). Data collection was performed on a diffractometer equipped with a suitable X-ray source. The structure was solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by the anomalous dispersion method.

Circular Dichroism (CD) Spectroscopy

CD spectra of the synthetic this compound and its derivatives were recorded on a spectropolarimeter. Samples were dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Spectra were recorded in the far-UV (190-250 nm) and near-UV (250-400 nm) regions. The experimental spectra were then compared with the spectrum of the natural product to confirm the identical stereochemistry.

Alternative Method: Modified Mosher's Method

For a chiral alcohol, separate reactions are carried out with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of pyridine (B92270) to form the corresponding diastereomeric Mosher's esters. High-resolution ¹H NMR spectra are recorded for both esters. The chemical shift differences (Δδ = δS - δR) for protons near the chiral center are calculated. A consistent pattern of positive and negative Δδ values on either side of the chiral center allows for the assignment of the absolute configuration.

Visualizations

Experimental_Workflow cluster_synthesis Total Synthesis cluster_analysis Absolute Configuration Confirmation start Starting Materials rh_insertion Rh-catalyzed Asymmetric C-H Insertion start->rh_insertion Dihydrobenzofuran Moiety oxy_michael Selective Oxy-Michael Reaction start->oxy_michael Flavanone Moiety synthesis_end Synthetic this compound rh_insertion->synthesis_end xray X-ray Crystallography (Intermediate) rh_insertion->xray oxy_michael->synthesis_end cd CD Spectroscopy (Synthetic vs. Natural) synthesis_end->cd result Confirmed Absolute Configuration xray->result cd->result

Caption: Experimental workflow for the synthesis and absolute configuration confirmation of this compound.

Method_Comparison_Logic cluster_primary Primary Methods Used cluster_alternative Alternative Methods main_question Determine Absolute Configuration of Synthetic this compound xray X-ray Crystallography main_question->xray Requires Crystal cd CD Spectroscopy main_question->cd Requires Natural Sample mosher Modified Mosher's Method main_question->mosher NMR-based ecd_calc Quantum Chemical ECD Calculation main_question->ecd_calc Computational result_definitive result_definitive xray->result_definitive Definitive result_comparative result_comparative cd->result_comparative Comparative result_deductive result_deductive mosher->result_deductive Deductive result_predictive result_predictive ecd_calc->result_predictive Predictive

Caption: Logical relationship between primary and alternative methods for absolute configuration determination.

Conclusion

The absolute configuration of synthetic this compound has been rigorously established through the synergistic use of X-ray crystallography and CD spectroscopy. While X-ray crystallography provided an unambiguous structural determination of a key chiral intermediate, CD spectroscopy confirmed that the stereochemistry of the final synthetic product matches that of the natural isolate. For researchers in the field, this work not only provides a synthetic route to a promising bioactive molecule but also exemplifies a robust strategy for stereochemical control and confirmation. The comparison with alternative methods such as Mosher's analysis and computational ECD calculations offers a valuable guide for selecting the most appropriate analytical tools for future projects in natural product synthesis and drug development.

References

A Comparative Guide to the Antimicrobial Activities of Sophoraflavanone G and Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two prenylated flavonoids, Sophoraflavanone G and Sophoraflavanone H. The information presented is based on available experimental data, offering insights into their potential as antimicrobial agents.

Executive Summary

Sophoraflavanone G has been extensively studied and demonstrates significant antimicrobial activity against a broad spectrum of bacteria, particularly Gram-positive strains. Its mechanism of action is multifaceted, involving the disruption of bacterial cell membranes and walls. In contrast, publicly available scientific literature lacks specific quantitative data on the antimicrobial activity of this compound, preventing a direct comparative analysis. This guide summarizes the substantial evidence for Sophoraflavanone G's efficacy and highlights the current knowledge gap regarding this compound, identifying an area for future research.

Sophoraflavanone G: A Potent Antimicrobial Agent

Sophoraflavanone G, isolated from the roots of plants such as Sophora flavescens, has emerged as a promising candidate for the development of new antimicrobial therapies.[1] Extensive research has elucidated its potent activity against various pathogens, including antibiotic-resistant strains.

Quantitative Antimicrobial Activity of Sophoraflavanone G

The antimicrobial efficacy of Sophoraflavanone G has been quantified through various studies, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values determined against a range of bacteria.

MicroorganismStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-resistant - MRSA)10 clinical isolates0.5 - 8-[2]
Staphylococcus aureus (MRSA)27 strains3.13 - 6.25-[3]
mutans streptococci16 strains-0.5 - 4[4]
Enterococcus faeciumCCARM 5506, KACC 119546.25 (complete growth inhibition)-
Synergistic Effects with Conventional Antibiotics

Sophoraflavanone G has demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential to enhance the efficacy of existing treatments and combat antibiotic resistance.

AntibioticMicroorganism(s)Observed EffectReference(s)
Ampicillin or OxacillinMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic[2]
Vancomycin or FosfomycinMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic[3]
AmpicillinS. mutans, S. sanguinis, S. sobrinus, S. gordonii, A. actinomycetemcomitans, F. nucleatum, P. intermedia, P. gingivalisSynergistic[5]
GentamicinS. sanguinis, S. criceti, S. anginosus, A. actinomycetemcomitans, F. nucleatum, P. intermedia, P. gingivalisSynergistic[5]

This compound: An Unexplored Frontier

Despite the extensive research on Sophoraflavanone G, a thorough search of scientific databases and literature reveals a significant lack of information regarding the antimicrobial activity of this compound. No published studies providing quantitative data, such as MIC or MBC values against specific microorganisms, could be identified. This absence of data precludes a direct comparison of the antimicrobial potency of this compound with that of Sophoraflavanone G.

Experimental Protocols: Determining Antimicrobial Activity

The data presented for Sophoraflavanone G was generated using established and validated methodologies in microbiology. The following are detailed descriptions of the key experimental protocols typically employed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Readout p1 Prepare serial dilutions of Sophoraflavanone G in Mueller-Hinton Broth (MHB) a2 Add Sophoraflavanone G dilutions to respective wells p1->a2 p2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) a1 Inoculate each well of a 96-well plate with bacterial suspension p2->a1 a1->a2 a3 Include positive (bacteria only) and negative (broth only) controls a2->a3 i1 Incubate plates at 37°C for 18-24 hours a3->i1 r1 Visually inspect for turbidity or measure optical density (OD) i1->r1 r2 Determine the lowest concentration with no visible growth as the MIC r1->r2

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a subsequent step to the MIC assay.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation cluster_readout Readout m1 Select wells from MIC plate showing no visible growth p1 Aliquot a small volume from each selected well m1->p1 p2 Spread onto agar (B569324) plates (e.g., Tryptic Soy Agar) p1->p2 i1 Incubate agar plates at 37°C for 24-48 hours p2->i1 r1 Count the number of colony-forming units (CFUs) i1->r1 r2 Determine the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFUs as the MBC r1->r2

Proposed Mechanism of Sophoraflavanone G's Antimicrobial Activity.

Studies have shown that Sophoraflavanone G interacts with the bacterial cell membrane, leading to a reduction in membrane fluidity. This disruption increases membrane permeability, causing the leakage of essential intracellular components and ultimately leading to bacterial cell death. Additionally, Sophoraflavanone G has been found to bind to peptidoglycan, a crucial component of the bacterial cell wall, leading to cell wall damage and contributing to its bactericidal effect.

Conclusion and Future Directions

Sophoraflavanone G stands out as a well-characterized flavonoid with potent antimicrobial properties against a range of bacteria, including clinically relevant antibiotic-resistant strains. Its ability to act synergistically with existing antibiotics further underscores its therapeutic potential.

The significant gap in the scientific literature regarding the antimicrobial activity of this compound presents a clear opportunity for future research. Investigating the antimicrobial spectrum and potency of this compound, and directly comparing it with Sophoraflavanone G, would provide valuable insights for the drug development community. Such studies would not only contribute to a more comprehensive understanding of the structure-activity relationships of prenylated flavonoids but could also unveil a new lead compound for the development of novel antimicrobial agents.

References

A Comparative Guide to the Anticancer Efficacy of Sophoraflavanone H and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer efficacy of Sophoraflavanone H, represented by its close structural analog Sophoraflavanone G, and other well-researched flavonoids. The comparison is supported by experimental data from various studies, with a focus on quantitative measures of anticancer activity and the underlying molecular mechanisms. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these findings.

Note on this compound: Direct comparative studies on this compound are limited in the current literature. Therefore, this guide utilizes data from its closely related and extensively studied analog, Sophoraflavanone G (SFG), as a proxy. SFG shares the core flavanone (B1672756) structure and prenylation pattern, suggesting similar biological activities. This assumption should be considered when interpreting the presented data.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of flavonoids is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values of Sophoraflavanone G and other prominent flavonoids across various cancer cell lines.

Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
BT-549Triple-Negative Breast Cancer~25[1]
MDA-MB-231Triple-Negative Breast Cancer~30[1]
L540Hodgkin's Lymphoma<20[2]
HDLM-2Hodgkin's Lymphoma<20[2]
MDA-MB-468Breast Cancer<20[2]
DU145Prostate Cancer<20[2]
A375Malignant Melanoma<20[2]
NCI-H460Large-Cell Lung Cancer<20[2]
HCT-116Colorectal Carcinoma<20[2]
HL-60Human Myeloid LeukemiaNot specified[3]

Table 2: Comparative IC50 Values of Various Flavonoids in Different Cancer Cell Lines

FlavonoidCancer Cell LineCancer TypeIC50 (µM)Reference
Quercetin (B1663063) A549Lung Cancer5.14 (72h)
H69Lung Cancer9.18 (72h)
MCF-7Breast Cancer73 (48h)[4]
MDA-MB-231Breast Cancer85 (48h)[4]
HL-60Leukemia~7.7 (96h)[5]
Luteolin A549Lung Cancer3.1[6]
B16 Melanoma 4A5Melanoma2.3[6]
CCRF-HSB-2T-cell Leukemia2.0[6]
TGBC11TKBGastric Cancer1.3[6]
LoVoColon Cancer30.47 (72h)[7]
Apigenin Caki-1Renal Cell Carcinoma27.02 (24h)[8]
ACHNRenal Cell Carcinoma50.40 (24h)[8]
NC65Renal Cell Carcinoma23.34 (24h)[8]
BxPC-3Pancreatic Cancer12 (48h)[9]
PANC-1Pancreatic Cancer41 (48h)[9]
Kaempferol Huh7Hepatocellular Carcinoma4.75[10]
HCT116Colon Cancer53.6[10]
A549Lung Cancer87.3 (72h)
H460Lung Cancer43.7 (72h)
Genistein MDA-468Breast Cancer6.5-12.0 µg/ml[11]
MCF-7Breast Cancer6.5-12.0 µg/ml[11]
SiHaCervical Cancer80
HeLaCervical Cancer10.0

Signaling Pathways and Mechanisms of Action

Flavonoids exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Sophoraflavanone G has been shown to be a potent inhibitor of STAT (Signal Transducer and Activator of Transcription) signaling.[2] It inhibits the tyrosine phosphorylation of STAT proteins by targeting upstream kinases such as Janus kinases (JAKs), Src family kinases, Akt, and ERK1/2.[2] Furthermore, in triple-negative breast cancer cells, Sophoraflavanone G has been found to suppress the EGFR-PI3K-AKT signaling pathway. It also demonstrates the ability to block the MAPK pathway, leading to the induction of apoptosis.[4]

Other Flavonoids also modulate these and other critical signaling pathways. For instance, many flavonoids, including quercetin and luteolin, are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the regulation of Bcl-2 family proteins and caspases.[7] The PI3K/Akt/mTOR and MAPK pathways are common targets for a wide range of flavonoids, leading to the inhibition of cell proliferation and survival.[5]

Sophoraflavanone_G_Signaling_Pathways cluster_0 Upstream Kinases cluster_1 Signaling Cascades cluster_2 Cellular Effects JAKs JAKs STATs STATs JAKs->STATs Src Src Family Kinases Src->STATs EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 (MAPK) EGFR->ERK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK->Proliferation Metastasis Metastasis ERK->Metastasis STATs->Proliferation STATs->Apoptosis SFG Sophoraflavanone G SFG->JAKs SFG->Src SFG->EGFR SFG->Akt Inhibits Phosphorylation SFG->ERK Inhibits Phosphorylation

Caption: Signaling pathways targeted by Sophoraflavanone G.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound, other flavonoids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell culture dishes

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with test compounds, then wash with cold PBS and lyse with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat with Flavonoids (e.g., this compound) start->treat viability Cell Viability Assay (MTT/CCK-8) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Analyze Protein Levels protein->protein_quant end Conclusion: Comparative Efficacy ic50->end apoptosis_quant->end protein_quant->end

Caption: General experimental workflow for comparing anticancer efficacy.

References

Structure-Activity Relationship of Sophoraflavanone H Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone H, a prenylated flavonoid, and its analogues have garnered significant interest in the scientific community due to their diverse pharmacological activities. Understanding the relationship between the chemical structure of these compounds and their biological efficacy is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Core Structure and Key Modifications

The fundamental structure of sophoraflavanones consists of a flavanone (B1672756) backbone, characterized by a three-ring system (A, B, and C rings). The biological activity of these compounds is significantly influenced by the type and position of various substituents on this core structure. Key modifications that dictate the potency and selectivity of this compound analogues include:

  • Prenylation and Related Moieties: The presence, type (prenyl, geranyl, lavandulyl), and position of isoprenoid side chains on the A and B rings are critical determinants of bioactivity. These lipophilic groups can enhance cell membrane permeability and interaction with molecular targets.

  • Hydroxylation Patterns: The number and location of hydroxyl (-OH) groups on the aromatic rings influence the antioxidant potential and the ability to form hydrogen bonds with target enzymes and receptors.

  • Other Substitutions: The addition of other functional groups, such as methoxy (B1213986) groups, can alter the electronic properties and metabolic stability of the compounds.

Comparative Biological Activities of Sophoraflavanone Analogues

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound analogues, providing a basis for direct comparison of their potency.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxicity of various sophoraflavanone analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.

CompoundCell LineIC50 (µM)Reference
Sophoraflavanone G HL-60 (Leukemia)12.5[1]
HepG2 (Liver Cancer)13.3[1]
A549 (Lung Cancer)7.7 (µg/mL)[1]
AGS (Gastric Cancer)6.5 (µg/mL)[1]
DU-145 (Prostate Cancer)7.7 (µg/mL)[1]
Kurarinone HL-60 (Leukemia)18.5[1]
MCF-7 (Breast Cancer)22.2[1]
A549 (Lung Cancer)6.2 (µg/mL)[1]
PC-3 (Prostate Cancer)6.6 (µg/mL)[1]
Isomaackiaflavanone A HeLa (Cervical Cancer)16-36[2]
SK-MEL-5 (Melanoma)16-36[2]
Isomaackiaflavanone B HeLa (Cervical Cancer)16-36[2]
SK-MEL-5 (Melanoma)16-36[2]
Abyssinone V HeLa (Cervical Cancer)16-36[2]
SK-MEL-5 (Melanoma)16-36[2]

Structure-Activity Relationship Insights (Cytotoxicity): Studies have indicated that the presence of a prenyl group at the C8 position contributes to cytotoxic activity.[2] Furthermore, the hydroxylation pattern on the B-ring is also a key determinant of potency.

Antimicrobial Activity

Sophoraflavanone analogues have demonstrated significant activity against a variety of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
Sophoraflavanone G S. aureus (MRSA clinical isolates)0.5 - 8[3]
mutans streptococci0.5 - 4 (MBC)[4]
S. aureus (Gentamicin-resistant)0.05[5]
MRSA (USA300)3.9 (MIC90)[6]
Kurarinone MRSA (USA300)7.8 (MIC90)[6]
Sophoraflavanone B MRSA15.6 - 31.25

Structure-Activity Relationship Insights (Antimicrobial Activity): The lavandulyl group in sophoraflavanone G is considered critical for its antibacterial activity.[6] Comparative studies have shown that specific hydroxylation patterns on the A and B rings, such as 2',4'- or 2',6'-dihydroxylation on the B ring and 5,7-dihydroxylation on the A ring, are important for anti-MRSA activity.[7] The addition of an aliphatic group at the C6 or C8 position can also enhance this activity.[7]

Signaling Pathways Modulated by Sophoraflavanone Analogues

Sophoraflavanone G, a well-studied analogue, has been shown to exert its anti-inflammatory and neuroprotective effects by modulating several key signaling pathways. Understanding these pathways provides insight into the potential mechanisms of action for this compound and its other analogues.

Sophoraflavanone G Signaling Pathways cluster_0 TNF-α Induced Pro-inflammatory Signaling cluster_1 LPS-Induced Inflammatory Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR MAPKs MAPKs (ERK1/2, p38, JNK1/2) TNFR->MAPKs NFkB NF-κB MAPKs->NFkB MMP9 MMP-9 Expression NFkB->MMP9 Inflammation Neuroinflammation & Tight Junction Disruption MMP9->Inflammation SG_block1 Sophoraflavanone G SG_block1->TNFR LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt JAK_STAT JAK/STAT LPS->JAK_STAT ProInflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) PI3K_Akt->ProInflammatory_Mediators JAK_STAT->ProInflammatory_Mediators Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Anti_inflammatory_effect Anti-inflammatory Effect HO1->Anti_inflammatory_effect SG_block2 Sophoraflavanone G SG_block2->PI3K_Akt SG_block2->JAK_STAT SG_block2->Nrf2

Signaling pathways modulated by Sophoraflavanone G.

As depicted, Sophoraflavanone G has been shown to inhibit TNF-α-induced MMP-9 expression by targeting the TNFR-mediated activation of MAPKs and the NF-κB signaling pathway, which is crucial for its neuroprotective effects.[8][9] In models of inflammation induced by lipopolysaccharide (LPS), Sophoraflavanone G exerts its anti-inflammatory effects by targeting the PI3K/Akt and JAK/STAT pathways, while also activating the Nrf2/HO-1 antioxidant response pathway.[10][11]

Experimental Workflow for Structure-Activity Relationship Studies

The process of elucidating the structure-activity relationship of novel this compound analogues typically follows a systematic workflow, from synthesis to biological evaluation.

SAR Experimental Workflow cluster_workflow Structure-Activity Relationship (SAR) Workflow Synthesis Synthesis of Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Further Structural Modifications) Hit_ID->Lead_Opt Secondary_Assays Secondary & Mechanistic Assays (e.g., Western Blot, ELISA, Flow Cytometry) Hit_ID->Secondary_Assays Lead_Opt->Synthesis SAR_Analysis SAR Analysis & QSAR Modeling Secondary_Assays->SAR_Analysis In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo SAR_Analysis->Lead_Opt

A typical workflow for SAR studies of this compound analogues.

Detailed Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., MRSA)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound analogues (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of each this compound analogue in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

By providing a structured overview of the current knowledge on the structure-activity relationships of this compound analogues, this guide aims to facilitate further research and the rational design of more potent and selective drug candidates.

References

Validating the Mechanism of Action of Sophoraflavanone G in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sophoraflavanone H: Extensive literature searches did not yield sufficient in vitro data on the mechanism of action of this compound. However, a closely related and well-studied compound, Sophoraflavanone G (SG), has a robust body of research. This guide will focus on the in vitro validation of Sophoraflavanone G's mechanism of action as a comprehensive alternative.

Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties in a variety of in vitro models. This guide provides a comparative analysis of its performance, supported by experimental data, and details the methodologies used to validate its mechanisms of action.

Comparative Performance Data

The following tables summarize the quantitative data on the effects of Sophoraflavanone G in comparison to other agents in various in vitro assays.

Table 1: Anti-inflammatory Activity of Sophoraflavanone G and Comparators

Compound/AgentAssayCell LineConcentrationEffectReference
Sophoraflavanone G COX-2 InhibitionRAW 264.71-50 µMDown-regulation of COX-2 induction[1]
KuraridinCOX-2 InhibitionRAW 264.710-25 µMDown-regulation of COX-2 induction[1]
Sanggenon DCOX-2 InhibitionRAW 264.710-25 µMDown-regulation of COX-2 induction[1]
Kurarinone (B208610)COX-2 InhibitionRAW 264.710-25 µMNo effect[1]
EchinoisoflavanoneCOX-2 InhibitionRAW 264.710-25 µMNo effect[1]
Sophoraflavanone G NO ProductionBV2 microglia2.5, 5, 10 µMInhibition of LPS-induced NO release
Sophoraflavanone G PGE2 ProductionBV2 microglia2.5, 5, 10 µMInhibition of LPS-induced PGE2 release
PrednisoloneEar Edema (in vivo)Mouse-Reference drug[1]

Table 2: Anticancer Activity of Sophoraflavanone G and Other Flavonoids

CompoundCell LineAssayIC50 Value (µM)Reference
Sophoraflavanone G HL-60 (Leukemia)MTT~20 (at 48h)[2]
Sophoraflavanone G MDA-MB-231 (Breast Cancer)MTTNot specified[3]
KurarinoneVarious Cancer CellsVariesVaries[2]
JaceosidinStreptomyces scabiesMIC100.0 ± 2.1[4]
BaicaleinStreptomyces scabiesMIC202.9 ± 5.3[4]
QuercetinStreptomyces scabiesMIC285.2 ± 6.8[4]
Sophoraflavanone G Streptomyces scabiesMIC6.8 ± 0.4[4]

Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G exerts its biological effects by modulating several key signaling pathways.

SophoraflavanoneG_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs PI3K_AKT PI3K/Akt TLR4->PI3K_AKT JAK_STAT JAK/STAT TLR4->JAK_STAT SG Sophoraflavanone G SG->MAPKs SG->PI3K_AKT SG->JAK_STAT NFkB NF-κB SG->NFkB Nrf2 Nrf2 SG->Nrf2 MAPKs->NFkB PI3K_AKT->NFkB JAK_STAT->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Mediators Transcription HO1 HO-1 Nrf2->HO1 Upregulation HO1->Inflammatory_Mediators SophoraflavanoneG_Anticancer_Pathway SG Sophoraflavanone G MAPK_pathway MAPK Pathway SG->MAPK_pathway STAT_pathway STAT Signaling SG->STAT_pathway Bcl2_BclxL Bcl-2, Bcl-xL SG->Bcl2_BclxL Bax Bax SG->Bax Apoptosis Apoptosis MAPK_pathway->Apoptosis JAKs JAKs Src_kinases Src Family Kinases Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Caspases Caspase-9, Caspase-3 Cytochrome_c->Caspases Activation Caspases->Apoptosis Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7, BV2) Treatment Treatment with Sophoraflavanone G Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Cytokine_Analysis Cytokine Quantification (ELISA) Treatment->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis

References

Sophoraflavanone G: A Comparative Analysis Against Standard-of-Care Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A note on Sophoraflavanone H vs. Sophoraflavanone G: Extensive literature searches for "this compound" yielded minimal information regarding its anticancer properties. However, a closely related compound, Sophoraflavanone G (SG), isolated from Sophora flavescens, has been the subject of numerous studies for its potent anticancer activities. This guide will therefore focus on Sophoraflavanone G as a representative prenylated flavonoid from this class and compare its preclinical performance against current standard-of-care anticancer drugs.

Sophoraflavanone G (SG) has demonstrated significant potential as an anticancer agent in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML).[1][2] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. This report provides a comparative overview of SG's efficacy and mechanisms against established chemotherapeutic agents used in the treatment of these cancers.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Sophoraflavanone G and standard-of-care anticancer drugs in triple-negative breast cancer (MDA-MB-231 cell line) and acute myeloid leukemia (HL-60 cell line).

Table 1: Comparative IC50 Values in Triple-Negative Breast Cancer (MDA-MB-231 Cells)

CompoundIC50 ConcentrationIncubation TimeReference
Sophoraflavanone G Not explicitly stated, but showed significant apoptosis at 3-30 µM24 hours[3]
Doxorubicin 1.65 ± 0.23 µg/mL (~2.85 µM)Not Stated[4]
1.38 µg/mL (~2.38 µM)48 hours[5]
8306 nM (8.3 µM)48 hours[6]
Paclitaxel 0.3 µMNot Stated[2]
2 nM - >100 nM (sensitive vs. resistant)Not Stated[7]
12.67 nM (for a derivative)Not Stated[8]
Cisplatin 23 µMNot Stated[9]
7.8 µM72 hours[10]
56.27 ± 2.59 µM48 hours[11]

Table 2: Comparative IC50 Values in Acute Myeloid Leukemia (HL-60 Cells)

CompoundIC50 ConcentrationIncubation TimeReference
Sophoraflavanone G Showed apoptosis at 3-30 µMNot Stated[12]
Cytarabine ~2.5 µM24 hours[13]
20-fold lower than resistant cellsNot Stated[14]
Daunorubicin 2.52 µM24 hours[15]
0.1 µMNot Stated

Mechanisms of Action: A Comparative Overview

Sophoraflavanone G exerts its anticancer effects through multiple pathways, some of which are distinct from, and others that overlap with, standard chemotherapeutic agents.

Sophoraflavanone G: Multi-Targeted Approach

Sophoraflavanone G induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It has been shown to:

  • Activate Caspases: Increases the levels of cleaved caspase-3, -8, and -9.[3]

  • Modulate Bcl-2 Family Proteins: Downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax.[3]

  • Induce DNA Fragmentation and Nuclear Condensation: Hallmarks of apoptosis.[3]

  • Inhibit Key Signaling Pathways: SG has been found to suppress the MAPK, JAK/STAT, and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.[3][16]

Standard-of-Care Drugs: Established Mechanisms
  • Doxorubicin and Daunorubicin (Anthracyclines): These drugs primarily work by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, which leads to DNA damage and apoptosis.

  • Paclitaxel (Taxane): It stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

  • Cisplatin (Platinum-based): This agent forms cross-links with DNA, which triggers DNA damage responses and apoptosis.

  • Cytarabine (Antimetabolite): As a pyrimidine (B1678525) analog, it incorporates into DNA and inhibits DNA polymerase, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cells.

Signaling Pathways and Experimental Workflows

Sophoraflavanone G-Induced Apoptosis Signaling Pathway

cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Induction SG Sophoraflavanone G MAPK MAPK Pathway SG->MAPK inhibits JAK_STAT JAK/STAT Pathway SG->JAK_STAT inhibits PI3K_Akt PI3K/Akt Pathway SG->PI3K_Akt inhibits Bcl2_family Bcl-2 Family (↓Bcl-2, ↑Bax) Caspase_cascade Caspase Cascade (↑Caspase-8, -9, -3) Bcl2_family->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Sophoraflavanone G inhibits key survival pathways to induce apoptosis.

Standard Chemotherapy-Induced Apoptosis Pathway (Example: Doxorubicin)

Doxorubicin Doxorubicin DNA_damage DNA Damage (Topoisomerase II Inhibition, Free Radical Generation) Doxorubicin->DNA_damage p53 p53 Activation DNA_damage->p53 Bcl2_family Bcl-2 Family (↑Bax, Bak) p53->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add Sophoraflavanone G or standard drug (various concentrations) incubate1->add_drug incubate2 Incubate (24-72h) add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end start Start treat_cells Treat cells with Sophoraflavanone G or standard drug start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Annexin V binding buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_stains incubate Incubate (15 min, room temperature, dark) add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

References

A Comparative Analysis of Sophoraflavanone G and Resveratrol Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant, anti-inflammatory, and anticancer properties of Sophoraflavanone G and various resveratrol (B1683913) derivatives, supported by experimental data and mechanistic insights.

This guide provides a comparative analysis of the biological activities of Sophoraflavanone G and a range of resveratrol derivatives for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for Sophoraflavanone H, this guide will focus on the closely related and well-studied compound, Sophoraflavanone G, as a representative of the Sophoraflavanone class. This comparison aims to highlight the therapeutic potential and underlying molecular mechanisms of these natural compounds.

Executive Summary

Sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, and resveratrol, a stilbenoid found in grapes and other plants, along with its synthetic and natural derivatives, have garnered significant attention for their diverse pharmacological effects. Both classes of compounds exhibit potent antioxidant, anti-inflammatory, and anticancer activities. This guide synthesizes available preclinical data to facilitate a direct comparison of their efficacy and mechanisms of action.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of Sophoraflavanone G and various resveratrol derivatives.

Table 1: Comparative Antioxidant Activity

Compound/DerivativeAssayIC50 / ActivitySource
Sophoraflavanone G DPPH Radical Scavenging5.26 µg/mL[1][2]
Resveratrol DPPH Radical ScavengingLower antioxidant capacity than some derivatives[3]
Pterostilbene H2O2-induced lipid peroxidationHigher biological activity than resveratrol[4]
Resveratrol Derivatives (general) DPPH Radical ScavengingActivity varies based on structural modifications[3]

Table 2: Comparative Anti-inflammatory Activity

Compound/DerivativeCell LineTarget InhibitedIC50 / InhibitionSource
Sophoraflavanone G RAW 264.7PGE2 ProductionInhibition at 1-50 µM[5]
RAW 264.7NO, IL-1β, IL-6, TNF-αInhibition at 2.5-20 µM[6]
Resveratrol Derivative 18 (Indone) LPS-stimulated cellsIL-1β, TNF-α, iNOS, COX-2 mRNA-[5]
Resveratrol Derivative 16 (Chalcone) LPS-stimulated cellsNO, IL-6, TNF-α1.35 µM, 1.12 µM, 1.92 µM[5]
Resveratrol Derivatives 22 & 23 (Thiazole) LPS-stimulated cellsNO0.7 µM, 0.6 µM[5]
Pterostilbene THP-1IL-6, TNF-αMore effective than resveratrol[7]

Table 3: Comparative Anticancer Activity

Compound/DerivativeCell LineActivityIC50 / EffectSource
Sophoraflavanone G HL-60 (Leukemia)Proliferation Inhibition~20 µM[8]
MDA-MB-231 (Breast Cancer)Apoptosis Induction-[9]
Resveratrol Various Cancer CellsAntiproliferativeVaries by cell line[10][11]
Resveratrol-Oleic Acid Ester (mono-RES-OA) HT29, BxPC3 (Colon, Pancreatic)Apoptosis InductionReduced live cells by 48% and 31%[12]
Resveratrol Analogues 3b & 4a (Diarylacrylonitrile) Panel of 60 Human Cancer LinesAntiproliferativeGI50 < 10 nM[13]
ε-viniferin (Resveratrol Dimer) HT-144, SKMEL-28 (Melanoma)Cell Viability InhibitionHigher than resveratrol[11]

Signaling Pathways and Mechanisms of Action

Both Sophoraflavanone G and resveratrol derivatives modulate multiple signaling pathways crucial for cell survival, proliferation, and inflammation.

Sophoraflavanone G has been shown to inhibit several key inflammatory and cancer-related signaling cascades.[6][14][15][16] It exerts its effects by targeting:

  • NF-κB Pathway : Inhibits the translocation of the p65 subunit to the nucleus.[6][16]

  • MAPK Pathway : Suppresses the activation of ERK1/2, p38, and JNK1/2.[6][9][17]

  • JAK/STAT Pathway : Inhibits the phosphorylation of JAK proteins and STAT3/STAT5.[15][16]

  • PI3K/Akt Pathway : Downregulates the phosphorylation of PI3K and Akt.[14][18]

  • Nrf2/HO-1 Pathway : Upregulates heme oxygenase-1 (HO-1) expression via nuclear translocation of Nrf2.[10]

Resveratrol and its derivatives also modulate a wide array of signaling pathways, often with enhanced potency compared to the parent compound.[5][19][20] These include:

  • NF-κB Pathway : Suppression of this pathway is a common mechanism for the anti-inflammatory effects of many resveratrol derivatives.[5][6][19]

  • MAPK Pathway : Inhibition of p38, ERK, and JNK is frequently observed.[5][6][20]

  • STAT3 Pathway : Some derivatives can suppress the phosphorylation of STAT3.[5]

  • Nrf2 Pathway : Certain derivatives can engage the Nrf2 signaling pathway, boosting antioxidant responses.[5]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for In Vitro Bioactivity Screening cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Bioassays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7, HL-60) pre_treatment Pre-treatment with Compounds cell_culture->pre_treatment compound_prep Compound Preparation (Sophoraflavanone G / Resveratrol Derivatives) compound_prep->pre_treatment antioxidant Antioxidant Assays (DPPH, ABTS) compound_prep->antioxidant stimulation Stimulation (e.g., LPS for inflammation) pre_treatment->stimulation cancer Anticancer Assays (MTT for Viability, Flow Cytometry for Apoptosis) pre_treatment->cancer inflammatory Anti-inflammatory Assays (Griess for NO, ELISA for Cytokines) stimulation->inflammatory data_quant Data Quantification (IC50, % Inhibition) antioxidant->data_quant inflammatory->data_quant cancer->data_quant pathway_analysis Mechanism Study (Western Blot for Signaling Proteins) data_quant->pathway_analysis signaling_pathway Comparative Signaling Pathways cluster_stimulus External Stimuli cluster_receptors Receptors / Sensors cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_response Cellular Response cluster_inhibitors Inhibitors LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 ROS Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 GF Growth Factors PI3K_Akt PI3K/Akt GF->PI3K_Akt MAPK MAPKs (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK TNFR TNFR TNFR->MAPK TNFR->IKK AP1 AP-1 MAPK->AP1 Apoptosis Apoptosis MAPK->Apoptosis NFkB NF-κB PI3K_Akt->NFkB Proliferation Proliferation PI3K_Akt->Proliferation JAK JAKs STAT STAT3/5 JAK->STAT IKK->NFkB Inflammation Inflammation (NO, PGE2, Cytokines) NFkB->Inflammation AP1->Inflammation STAT->Proliferation Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response SFG Sophoraflavanone G SFG->MAPK SFG->PI3K_Akt SFG->JAK SFG->NFkB RES Resveratrol Derivatives RES->MAPK RES->NFkB RES->STAT RES->Nrf2

References

Sophoraflavanone G: A Comparative Analysis of Its Biological Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Sophoraflavanone G's biological activities in various cell lines. Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant potential as a therapeutic agent, exhibiting a range of anti-cancer and anti-inflammatory properties. This document summarizes key experimental data, outlines detailed protocols, and visualizes the molecular pathways influenced by this promising compound.

Comparative Biological Activity of Sophoraflavanone G

Sophoraflavanone G has been shown to exert potent cytotoxic and anti-inflammatory effects across a variety of cell lines. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cell proliferation, apoptosis, and inflammation.

Cell LineCell TypeBiological ActivityKey Findings
Cancer Cell Lines
MDA-MB-231[1]Triple-negative breast cancerInduces apoptosis, suppresses migration and invasionIncreased production of reactive oxygen species, activation of caspases-3, -8, and -9, and blockage of the MAPK pathway.[1]
Hodgkin's lymphoma (L540, HDLM-2)[2]LymphomaInhibition of STAT signalingInhibited tyrosine phosphorylation of STAT1, STAT3, and STAT5.[2]
Various solid cancer cell lines (MDA-MB-468, DU145, A375, NCI-H460, HCT-116)[2]Breast, prostate, melanoma, lung, colorectal carcinomaInhibition of STAT3 signalingEffectively inhibited tyrosine phosphorylation of STAT3.[2]
HL-60[3][4]Human leukemiaInduces apoptosisIncreased DNA fragmentation and nuclear condensation, activation of caspases-3 and -9, and modulation of the MAPK pathway.[3][4]
KG-1a, EoL-1[5]Acute myeloid leukemiaCytotoxicity, cell cycle arrest, apoptosisExhibited anti-proliferative activity and induced apoptosis.[5]
Inflammatory Cell Lines
RAW 264.7[6][7]Mouse macrophageAnti-inflammatoryInhibited the production of nitric oxide, PGE2, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by interrupting the NF-κB and MAPK signaling pathways.[6] Down-regulated COX-2 induction.[7]
BEAS-2B[8]Human bronchial epithelialAnti-inflammatoryReduced the production of inflammatory cytokines and chemokines (CCL5, MCP-1, IL-8, IL-6, CCL11, CCL24).[8]
Mouse primary peritoneal macrophages[9]MacrophageAnti-inflammatoryReduced LPS-induced production of NO, IL-6, TNF-α, and MCP-1.[9]
Other Cell Lines
bMECs[10][11]Mouse brain microvascular endothelial cellsNeuroprotectiveInhibited TNF-α-induced MMP-9 expression, potentially protecting the blood-brain barrier.[10][11]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Sophoraflavanone G for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis
  • Cell Harvesting: Harvest the treated and untreated cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (early and late) is determined based on the Annexin V and PI staining patterns.

Signaling Pathways and Experimental Workflows

Sophoraflavanone G's Impact on the STAT Signaling Pathway

Sophoraflavanone G has been identified as a potent inhibitor of the STAT signaling pathway, which is often aberrantly activated in cancer cells, promoting their survival and proliferation.[12][13]

STAT_Signaling_Pathway SFG Sophoraflavanone G Upstream_Kinases Upstream Kinases (JAKs, Src, Akt, ERK1/2) SFG->Upstream_Kinases Inhibits STAT STAT Upstream_Kinases->STAT Phosphorylates pSTAT p-STAT (Tyrosine Phosphorylation) Dimerization Dimerization pSTAT->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression

Caption: Inhibition of the STAT signaling pathway by Sophoraflavanone G.

Sophoraflavanone G's Anti-inflammatory Mechanism via NF-κB and MAPK Pathways

In inflammatory conditions, Sophoraflavanone G exerts its effects by suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[6]

Anti_Inflammatory_Pathway LPS LPS MAPK MAPK Activation LPS->MAPK NFkB NF-κB Activation LPS->NFkB SFG Sophoraflavanone G SFG->MAPK Inhibits SFG->NFkB Inhibits Pro_inflammatory Pro-inflammatory Mediators & Cytokines MAPK->Pro_inflammatory NFkB->Pro_inflammatory

Caption: Sophoraflavanone G's inhibition of inflammatory pathways.

General Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for investigating the biological effects of Sophoraflavanone G on a specific cell line.

Experimental_Workflow Cell_Culture Cell Line Culture Treatment Sophoraflavanone G Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A generalized workflow for studying Sophoraflavanone G's effects.

References

Synergistic Antimicrobial Effects of Sophoraflavanones with Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global public health. A promising strategy to combat this threat is the use of combination therapy, where existing antibiotics are co-administered with compounds that can potentiate their efficacy. This guide provides a comparative overview of the synergistic effects of sophoraflavanones, specifically Sophoraflavanone G and Sophoraflavanone B, with a range of conventional antibiotics against various bacterial strains.

Note: This guide focuses on Sophoraflavanone G and Sophoraflavanone B, as the available scientific literature extensively covers their synergistic properties. At the time of publication, specific data on the synergistic effects of Sophoraflavanone H with antibiotics is not available.

Quantitative Analysis of Synergistic Activity

The synergistic potential of sophoraflavanones in combination with antibiotics is typically quantified using the checkerboard assay to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. From these values, the Fractional Inhibitory Concentration (FIC) index is calculated to classify the nature of the interaction.

FIC Index Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Partial Synergy/Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following tables summarize the quantitative data from various studies, showcasing the reduction in MICs and the calculated FIC indices for combinations of Sophoraflavanone G (SFG) and Sophoraflavanone B (SFB) with different antibiotics against MRSA.

Table 1: Synergistic Effects of Sophoraflavanone G (SFG) with Various Antibiotics against MRSA[1][2][3]
AntibioticMIC of Antibiotic Alone (µg/mL)MIC of SFG Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of SFG in Combination (µg/mL)FIC IndexInteraction
Vancomycin (VCM)-3.13 - 6.25--0.16Synergy
Fosfomycin (FOM)-3.13 - 6.25--0.48Synergy
Ampicillin64 - 10240.5 - 8--0.188 - 0.375Synergy
Oxacillin256 - 10240.5 - 8--0.188 - 0.375Synergy
Methicillin (DMPPC)-3.13 - 6.25--0.71Partial Synergy
Cefzonam (CZON)-3.13 - 6.25--0.73Partial Synergy
Gentamicin (GM)-3.13 - 6.25--0.69Partial Synergy
Minocycline (MINO)-3.13 - 6.25--0.65Partial Synergy
Levofloxacin (LVFX)-3.13 - 6.25--0.58Partial Synergy

Data presented as ranges from studies on multiple MRSA strains. Dashes indicate where specific combination MICs were not explicitly provided in the source abstracts, but the FIC index was reported.

Table 2: Synergistic Effects of Sophoraflavanone B (SFB) with Various Antibiotics against MRSA[4]
AntibioticMIC of Antibiotic Alone (µg/mL)MIC of SFB Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of SFB in Combination (µg/mL)FIC IndexInteraction
Ampicillin (AMP)-15.6 - 31.25Markedly Reduced-<0.5Synergy
Oxacillin (OXI)-15.6 - 31.25Markedly Reduced-<0.5Synergy
Gentamicin (GET)-15.6 - 31.25Markedly Reduced-<0.5Synergy
Ciprofloxacin (CIP)-15.6 - 31.25Markedly Reduced-<0.5Synergy
Norfloxacin (B1679917) (NOR)-15.6 - 31.25Markedly Reduced-<0.5Synergy

Specific MIC values for the combinations and the FIC indices were not detailed in the abstract, but a synergistic effect was concluded based on a marked reduction in the antibiotic's MIC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments used to determine the synergistic effects of sophoraflavanones.

Checkerboard Assay Protocol

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.[1][2][3]

  • Preparation of Reagents:

    • Prepare stock solutions of the sophoraflavanone and the antibiotic in a suitable solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration that is four times the highest concentration to be tested.

    • Prepare a bacterial inoculum from a fresh culture adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

    • Serially dilute the sophoraflavanone solution (Agent A) horizontally across the plate and the antibiotic solution (Agent B) vertically down the plate. This creates a two-dimensional matrix of decreasing concentrations of both agents.

    • Include control wells with each agent alone to determine their individual MICs, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in each combination by visual inspection for turbidity.

    • Calculate the FIC for each agent in the combination using the formula: FIC = MIC of agent in combination / MIC of agent alone.

    • The FIC index is the sum of the individual FICs: FIC Index = FIC of Agent A + FIC of Agent B.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[4][5][6]

  • Preparation:

    • Prepare a bacterial culture in the logarithmic phase of growth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

    • Prepare test tubes with CAMHB containing the sophoraflavanone and/or antibiotic at desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control tube without any antimicrobial agent.

  • Assay Performance:

    • Inoculate the prepared tubes with the bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viability Determination:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar (B569324) plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each antimicrobial condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Synergy Testing

The following diagram illustrates the general workflow for assessing the synergistic effects of sophoraflavanones with antibiotics.

Synergy_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Bacterial Culture Bacterial Culture Checkerboard Assay Checkerboard Assay Bacterial Culture->Checkerboard Assay Time-Kill Assay Time-Kill Assay Bacterial Culture->Time-Kill Assay Sophoraflavanone Stock Sophoraflavanone Stock Sophoraflavanone Stock->Checkerboard Assay Sophoraflavanone Stock->Time-Kill Assay Antibiotic Stock Antibiotic Stock Antibiotic Stock->Checkerboard Assay Antibiotic Stock->Time-Kill Assay MIC Determination MIC Determination Checkerboard Assay->MIC Determination Time-Kill Curve Plotting Time-Kill Curve Plotting Time-Kill Assay->Time-Kill Curve Plotting FIC Index Calculation FIC Index Calculation MIC Determination->FIC Index Calculation Interaction Type Interaction Type FIC Index Calculation->Interaction Type Time-Kill Curve Plotting->Interaction Type

Workflow for Synergy Assessment
Proposed Mechanisms of Synergistic Action

The synergistic effects of sophoraflavanones are believed to arise from multiple mechanisms that compromise the bacterial cell's defenses, making it more susceptible to the action of conventional antibiotics. The primary proposed mechanisms are disruption of the cell membrane and inhibition of efflux pumps.

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Efflux Pump Efflux Pump Antibiotic Antibiotic Efflux Pump->Antibiotic Expulsion Antibiotic Target Antibiotic Target Sophoraflavanone Sophoraflavanone Sophoraflavanone->Cell Membrane Disruption Sophoraflavanone->Efflux Pump Inhibition Antibiotic->Antibiotic Target

Sophoraflavanone's Synergistic Mechanisms

The disruption of the cell membrane integrity by sophoraflavanones can lead to increased permeability, allowing for higher intracellular concentrations of the co-administered antibiotic.[7][8] Furthermore, the inhibition of efflux pumps, which are responsible for actively transporting antibiotics out of the bacterial cell, prevents the bacteria from effectively clearing the drug, thereby enhancing its antimicrobial effect.[9][10] Some flavonoids have also been shown to interfere with penicillin-binding protein 2a (PBP2a), a key protein in MRSA resistance to β-lactam antibiotics.[11]

This guide provides a summary of the current understanding of the synergistic effects of Sophoraflavanone G and B with known antibiotics. Further research is warranted to explore the full potential of these and other related natural compounds in combination therapies to address the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Synthetic vs. Natural Sophoraflavanone H for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetically produced and naturally sourced Sophoraflavanone H, a promising flavonoid compound with significant therapeutic potential. The information is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the production, purity, and biological activity of this compound to aid in informed decision-making for future research and clinical applications.

This compound is a polyphenol with a complex chemical structure, holding promise for antimicrobial and antitumor drug development.[1][2] As with many bioactive natural products, the choice between a synthetic or a natural source is a critical consideration for research and development. This comparison guide outlines the key aspects of both sourcing methods, supported by available data on related compounds and general principles of natural product chemistry.

Production and Purity: A Comparative Overview

The primary distinction between synthetic and natural this compound lies in their origin and the resulting purity profile. While a direct comparative study with quantitative data on yield and impurities for this compound is not extensively available in current literature, we can infer the likely differences based on established methodologies for flavonoid synthesis and extraction.

Synthetic this compound:

The total synthesis of this compound has been successfully achieved, confirming its absolute configuration.[2][3] This process involves a multi-step chemical reaction sequence, offering the advantage of producing a single, well-defined stereoisomer.

  • Advantages:

    • High Purity: Chemical synthesis can yield a highly pure compound, free from other structurally related flavonoids that are often present in natural extracts.

    • Stereochemical Control: Asymmetric synthesis methods allow for the specific production of the desired enantiomer, which is crucial for targeted biological activity.[3]

    • Scalability: Once a synthetic route is optimized, it can be scaled up to produce larger quantities of the compound with consistent quality.

  • Potential Disadvantages:

    • Process-Related Impurities: The synthesis may introduce impurities from starting materials, reagents, and side reactions. These need to be carefully identified and removed.[4]

    • Cost and Complexity: Multi-step syntheses can be complex, time-consuming, and expensive, particularly in the initial stages of process development.

Natural this compound:

Natural this compound is isolated from plant sources, such as the roots of Sophora moorcroftiana.[3] The extraction and purification process is a key determinant of the final product's composition.

  • Advantages:

    • Established Source: Natural sources provide a readily available starting material for the compound.

    • Potential for Synergistic Effects: The presence of other related natural compounds in less-purified extracts may offer synergistic therapeutic benefits.

  • Potential Disadvantages:

    • Complex Mixtures: Natural extracts are complex mixtures of various compounds, making the isolation of a single, pure flavonoid challenging.

    • Variability: The concentration of this compound in the plant can vary depending on factors like growing conditions, harvest time, and plant genetics.

    • Extraction and Purification Challenges: Achieving high purity requires sophisticated and often multi-step chromatographic techniques, which can be resource-intensive.[5][6]

The following diagram illustrates a generalized workflow for obtaining this compound from both synthetic and natural sources.

Workflow Comparison Figure 1. Generalized Workflow for this compound Production cluster_synthetic Synthetic Production cluster_natural Natural Extraction s1 Starting Materials s2 Multi-Step Chemical Synthesis s1->s2 s3 Purification (e.g., Crystallization, Chromatography) s2->s3 s4 Pure Synthetic this compound s3->s4 n1 Plant Source (e.g., Sophora moorcroftiana) n2 Extraction (e.g., Solvent Extraction) n1->n2 n3 Purification (e.g., Column Chromatography) n2->n3 n4 Pure Natural this compound n3->n4 Signaling Pathway Figure 2. Putative Signaling Pathways Modulated by this compound cluster_stimulus Figure 2. Putative Signaling Pathways Modulated by this compound cluster_pathways Figure 2. Putative Signaling Pathways Modulated by this compound cluster_response Figure 2. Putative Signaling Pathways Modulated by this compound LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Inflammation Inflammatory Response (NO, PGE2, Cytokines) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation STAT JAK/STAT Pathway STAT->Apoptosis SFH This compound SFH->MAPK SFH->NFkB SFH->STAT

References

Safety Operating Guide

Personal protective equipment for handling Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

While there are no specific toxicity reports for Sophoraflavanone H, related compounds like Sophoraflavanone G have no known toxicity against humans[1]. However, as a general precaution when handling any chemical of unknown toxicity, it is crucial to minimize exposure. An SDS for Sophora angustifolia root extract, a related product, indicates that the substance can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[2]. Therefore, appropriate PPE should be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesShould be worn as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally suitable. Always check for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If creating aerosols or handling large quantities, work in a fume hood and consider a NIOSH-approved respirator[4][5].

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Operational Plan:

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting : Handle this compound, which is typically a powder, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Post-handling : After handling, wash hands thoroughly with soap and water. Clean all equipment and the work surface.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place, away from direct sunlight. The recommended storage temperature is often -20°C[6].

  • Store away from incompatible materials such as strong oxidizing agents[3].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations[2].

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, gloves) should be placed in a designated chemical waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste.
Aqueous Waste Solutions Collect in a designated hazardous waste container. Given its potential toxicity to aquatic life, do not pour aqueous solutions containing this compound down the sink[2].

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation : Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling chemical compounds like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE B Prepare Work Area A->B C Weigh/Measure Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for Safe Chemical Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.